1-Tetracontanol
Description
Structure
2D Structure
Properties
CAS No. |
164350-12-3 |
|---|---|
Molecular Formula |
C40H82O |
Molecular Weight |
579.1 g/mol |
IUPAC Name |
tetracontan-1-ol |
InChI |
InChI=1S/C40H82O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41/h41H,2-40H2,1H3 |
InChI Key |
UZSAQAWEIQNGJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Tetracontanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetracontanol is a long-chain saturated fatty alcohol with 40 carbon atoms. It belongs to the class of organic compounds known as fatty alcohols, which are characterized by a hydroxyl group attached to a long aliphatic chain. Found in some plant waxes, this compound is a subject of interest for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
The chemical structure of this compound consists of a forty-carbon straight chain with a hydroxyl group at one terminus.
Molecular Formula: C₄₀H₈₂O[1]
Molecular Weight: 579.1 g/mol [2]
2D Structure:
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄₀H₈₂O | [1] |
| Molecular Weight | 579.1 g/mol | [2] |
| CAS Number | 164350-12-3 | [1][2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, general methods for the analysis of long-chain fatty alcohols can be adapted.
General Analytical Workflow for Long-Chain Fatty Alcohols
A common approach for the analysis of long-chain fatty alcohols like this compound from a biological matrix would involve extraction followed by chromatographic separation and detection.
Caption: General experimental workflow for the analysis of this compound.
Detailed Steps:
-
Sample Preparation: The source material (e.g., plant leaves) is dried and ground to a fine powder.
-
Extraction: The powdered material is subjected to solvent extraction, typically using a nonpolar solvent like hexane or a chloroform/methanol mixture, to isolate the lipid fraction containing the fatty alcohols.
-
Concentration: The solvent is removed from the extract, often under reduced pressure using a rotary evaporator, to yield a concentrated lipid extract.
-
Chromatographic Separation: The extract is then analyzed by Gas Chromatography (GC). A high-temperature capillary column suitable for the analysis of high molecular weight compounds would be required. The oven temperature would be programmed to ramp up to a high final temperature to ensure the elution of the long-chain alcohol.
-
Mass Spectrometric Detection: The GC is coupled to a Mass Spectrometer (MS) for detection and identification. The mass spectrum of the eluting peak corresponding to this compound would show a characteristic fragmentation pattern, including a molecular ion peak (or a fragment corresponding to the loss of a water molecule) that can be used for its identification.
Biological Activity and Signaling Pathways
Preliminary reports suggest that this compound possesses anti-inflammatory, antioxidant, and antimicrobial properties.[1] However, the specific mechanisms of action and the signaling pathways involved have not been elucidated in the available literature.
Given its long-chain aliphatic structure, it is plausible that this compound could interact with cell membranes, potentially modulating the function of membrane-bound proteins or influencing lipid raft formation. Its antioxidant activity may stem from the ability to scavenge free radicals, although the hydroxyl group is the primary functional group with such potential.
Further research is required to understand the specific molecular targets and signaling cascades affected by this compound. A hypothetical signaling pathway for its potential anti-inflammatory action is presented below, based on common mechanisms of other anti-inflammatory compounds.
Caption: Hypothetical anti-inflammatory signaling pathway for this compound.
This diagram illustrates a potential mechanism where an inflammatory stimulus activates a cell surface receptor, leading to a signaling cascade that activates the transcription factor NF-κB. NF-κB then translocates to the nucleus to promote the expression of inflammatory genes. This compound could potentially inhibit this pathway at one or more points in the signaling cascade.
Conclusion
This compound is a long-chain fatty alcohol with potential for biological applications. While its basic chemical identity is established, a significant gap exists in the publicly available data regarding its detailed physicochemical properties and specific experimental protocols. The reported anti-inflammatory, antioxidant, and antimicrobial activities warrant further investigation to elucidate the underlying mechanisms of action and to explore its potential in drug development and other scientific applications. Future research should focus on obtaining robust quantitative data for its physical properties and on conducting detailed biological studies to understand its interaction with cellular systems.
References
An In-depth Technical Guide to 1-Tetracontanol: Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Tetracontanol, a 40-carbon saturated primary fatty alcohol, is a minor yet significant component of various natural waxes. As part of the policosanol complex, it has garnered interest for its potential applications in pharmaceuticals and nutraceuticals. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailing its presence in sugarcane wax, rice bran wax, wheat straw wax, and beeswax. It further outlines detailed experimental protocols for the extraction, isolation, and quantification of this compound, with a focus on solvent extraction, saponification, supercritical fluid extraction, and gas chromatography-mass spectrometry (GC-MS) analysis. Additionally, this guide explores the biological relevance of policosanols, illustrating their interaction with the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy metabolism.
Natural Sources of this compound
This compound is primarily found as a constituent of policosanol, a mixture of very-long-chain fatty alcohols (VLCFAs), present in the epicuticular waxes of various plants and in beeswax. While it is not the most abundant alcohol in these sources, its presence is noteworthy.
Sugarcane Wax (Saccharum officinarum)
Sugarcane wax is a well-established commercial source of policosanol. The wax, a byproduct of sugar refining, contains a mixture of long-chain alcohols. While octacosanol (C28) is the major component, analyses have shown the presence of other alcohols, including tetratriacontanol (C34).[1][2] Although specific quantitative data for this compound (C40) is not extensively reported, it is considered a minor component of the overall policosanol fraction. The composition of sugarcane wax alcohols can vary depending on the cultivar and processing methods.[1][2][3]
Rice Bran Wax (Oryza sativa)
Rice bran wax, obtained from the refining of rice bran oil, is another significant source of policosanols. The fatty alcohol fraction of rice bran wax ranges from C22 to C38, with triacontanol (C30) being a major constituent.[4] While some analyses of "mixtalol" from rice bran wax list alcohols up to tetratriacontanol (C34), specific quantification of this compound is not consistently available.[5]
Wheat Straw Wax (Triticum aestivum)
The epicuticular wax of wheat straw is a potential source of valuable lipophilic compounds, including policosanols. Studies have identified a range of fatty alcohols in wheat straw wax, with octacosanol (C28) being a predominant component.[6][7] While the presence of longer-chain alcohols is acknowledged, detailed quantitative data for this compound remains limited in publicly available literature.
Beeswax (Apis mellifera)
Beeswax, produced by honeybees, is a complex mixture of esters, fatty acids, and hydrocarbons, with a smaller fraction of free fatty alcohols. The composition of these free alcohols typically ranges from C28 to C35.[8] While linear wax monoesters in beeswax can have chain lengths up to C48, the free fatty alcohol fraction is generally reported to have a lower upper limit.[8][9]
Table 1: Composition of Policosanols in Various Natural Waxes
| Natural Source | 1-Tetracosanol (C24) (%) | 1-Hexacosanol (C26) (%) | 1-Octacosanol (C28) (%) | 1-Triacontanol (C30) (%) | 1-Dotriacontanol (C32) (%) | 1-Tetratriacontanol (C34) (%) | This compound (C40) (%) |
| Sugarcane Wax | 0.0 - 0.3[1][2] | 3.0 - 8.0[1][2] | 60.0 - 70.0[1][2] | 10.0 - 15.0[1][2] | 5.0 - 10.0[1][2] | 0.1 - 5.0[1][2] | Data not available |
| Rice Bran Wax | Present[5] | Present[5] | Present[5] | Present (Major)[4] | Present[5] | 4 - 5[5] | Data not available |
| Wheat Straw Wax | Present[7] | Present[7] | Present (Major)[6][7] | Present[7] | Data not available | Data not available | Data not available |
| Beeswax | Present[10] | Present[10] | Present[10] | Present[10] | Present[10] | Present[10] | Data not available |
Note: The presented values are ranges compiled from various sources and can vary based on the specific variety, origin, and extraction method used. "Data not available" indicates that specific quantitative values for this compound were not found in the surveyed literature.
Extraction and Purification of this compound
The extraction of this compound from its natural sources involves a multi-step process aimed at isolating the policosanol fraction from the crude wax and then separating the individual alcohols.
Experimental Workflow
The general workflow for the extraction and analysis of this compound is depicted below.
Detailed Experimental Protocols
This protocol describes a standard laboratory procedure for the extraction of the policosanol fraction from plant waxes.
Materials:
-
Ground plant wax (e.g., sugarcane wax, rice bran wax)
-
Hexane
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reflux apparatus
-
Separatory funnel
Procedure:
-
Wax Extraction:
-
Reflux 100 g of ground plant material with 500 mL of hexane for 4 hours.
-
Filter the mixture while hot and collect the filtrate.
-
Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude wax.
-
-
Saponification:
-
Dissolve 10 g of the crude wax in 100 mL of toluene in a round-bottom flask.
-
Add 100 mL of 2 M ethanolic KOH solution.
-
Reflux the mixture for 4 hours with constant stirring.
-
-
Extraction of Unsaponifiables:
-
After cooling, transfer the mixture to a separatory funnel.
-
Add 100 mL of deionized water and shake vigorously.
-
Allow the layers to separate and collect the upper organic layer (containing the unsaponifiables, including policosanols).
-
Wash the organic layer three times with 50 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the policosanol-rich fraction.
-
SFE offers a green alternative to solvent extraction, utilizing supercritical CO₂.
Equipment:
-
Supercritical fluid extractor
Procedure:
-
Sample Preparation: Grind the raw material (e.g., sugarcane press mud) to a fine powder.
-
Extraction:
-
Load the ground material into the extraction vessel.
-
Set the extraction parameters. Typical conditions for policosanol extraction from sugarcane wax are a pressure of 300-350 bar and a temperature of 50-100°C.[8]
-
Pump supercritical CO₂ through the vessel at a constant flow rate.
-
Collect the extract in a separator by reducing the pressure, which causes the CO₂ to return to a gaseous state and the extracted material to precipitate.
-
This protocol outlines the quantification of this compound in the extracted policosanol fraction.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5MS)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Pyridine
-
Internal standard (e.g., n-tetracosane)
-
Helium (carrier gas)
Procedure:
-
Derivatization:
-
Dissolve a known amount of the policosanol extract in a vial with a suitable solvent like chloroform.
-
Add a known amount of the internal standard.
-
Add 100 µL of pyridine and 100 µL of BSTFA.
-
Seal the vial and heat at 70°C for 60 minutes to convert the fatty alcohols to their more volatile trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 290°C at a rate of 4°C/minute.
-
Hold at 290°C for 20 minutes.
-
-
MS Parameters:
-
Ion source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Scan range: m/z 50-800.
-
-
-
Quantification:
-
Identify the this compound-TMS ether peak based on its retention time and mass spectrum.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with a this compound standard.
-
Biological Activity and Signaling Pathway
While this compound itself has not been extensively studied for its direct biological activities, as a component of policosanol, it contributes to the overall effects of this mixture. Policosanol is most notably recognized for its cholesterol-lowering properties, which are mediated through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][11]
AMPK is a crucial cellular energy sensor that, once activated, switches on catabolic pathways to generate ATP while switching off anabolic pathways that consume ATP, such as cholesterol biosynthesis.
The proposed mechanism involves the following steps:
-
Policosanols, including this compound, are metabolized in the peroxisome to their corresponding fatty acids.
-
These very-long-chain fatty acids increase the cellular AMP/ATP ratio.
-
The elevated AMP/ATP ratio leads to the phosphorylation and activation of AMPK.[1]
-
Activated AMPK then phosphorylates and inactivates HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[11]
-
This inhibition of HMG-CoA reductase leads to a reduction in endogenous cholesterol synthesis.
Conclusion
This compound is a constituent of the policosanol complex found in several natural waxes, including those from sugarcane, rice bran, and wheat straw, as well as beeswax. Although present in smaller quantities compared to other long-chain fatty alcohols, its isolation and study are relevant for understanding the full spectrum of policosanol's bioactivity. The extraction and purification of this compound require a combination of techniques, including solvent or supercritical fluid extraction, saponification, and chromatographic methods for analysis. The biological effects of the policosanol mixture, of which this compound is a part, are linked to the modulation of key cellular signaling pathways such as the AMPK pathway, highlighting its potential for applications in managing metabolic health. Further research is warranted to elucidate the specific contribution of this compound to the overall therapeutic effects of policosanol and to obtain more precise quantitative data across a wider range of natural sources.
References
- 1. Sugar cane wax alcohols (SCWA) | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 2. tga.gov.au [tga.gov.au]
- 3. Sugarcane Wax - A Par Excellent by-Product of Sugar Industry - A Review [arccjournals.com]
- 4. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 5. Structural analysis of wheat wax (Triticum aestivum, c.v. 'Naturastar' L.): from the molecular level to three dimensional crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijfe.org [ijfe.org]
- 7. fao.org [fao.org]
- 8. The Influence of the Chemical Composition of Beeswax Foundation Sheets on Their Acceptability by the Bee’s Colony - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Value-added products from beekeeping. Chapter 4. [fao.org]
- 10. mdpi.com [mdpi.com]
- 11. Policosanol: clinical pharmacology and therapeutic significance of a new lipid-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of 1-Tetracontanol in Plants: A Technical Guide
Abstract
1-Tetracontanol, a long-chain primary alcohol also known as triacontanol (TRIA), is a naturally occurring plant growth regulator found in the epicuticular waxes of various plants.[1][2] Its application, typically in nanomolar to micromolar concentrations, has been demonstrated to elicit a wide range of beneficial physiological responses in plants. These include enhanced photosynthesis, increased nutrient uptake, improved growth and yield, and augmented tolerance to various abiotic stresses.[3][4][5] This technical guide provides an in-depth overview of the biological role of this compound in plants, detailing its mechanism of action, effects on key physiological processes, and standardized protocols for its experimental application and evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of plant science and agriculture.
Introduction
This compound is a 30-carbon saturated fatty alcohol that has garnered significant attention for its potent plant growth-promoting activities.[1] It is a natural component of plant waxes and beeswax.[2] Exogenous application of this compound has been shown to improve the growth, yield, and quality of a variety of agricultural and horticultural crops.[1][5] Its mode of action is complex, involving the induction of a secondary messenger that triggers a cascade of downstream physiological and biochemical changes. This guide will explore the known mechanisms and quantifiable effects of this fascinating biomolecule.
Mechanism of Action: A Cascade of Signaling Events
The primary mechanism of action for this compound is believed to be initiated at the cell membrane, leading to the rapid generation of a second messenger, L(+)-adenosine.[1] This signaling molecule then initiates a cascade that influences various cellular processes.
The L(+)-adenosine Signaling Pathway
Exogenous application of this compound to plant shoots leads to the rapid appearance of L(+)-adenosine in the roots, often within minutes.[1] This suggests a systemic signaling mechanism. L(+)-adenosine, in turn, is thought to influence intracellular calcium levels.
The Role of Calcium and Calmodulin
The increase in L(+)-adenosine is hypothesized to trigger a rise in cytosolic calcium (Ca2+) concentration.[5] This influx of calcium ions acts as a crucial secondary messenger. The elevated Ca2+ levels are sensed by calcium-binding proteins, most notably calmodulin (CaM). The Ca2+-CaM complex then activates or regulates a variety of downstream targets, including protein kinases.
Gene Expression and Metabolic Regulation
The activation of calmodulin-dependent protein kinases and other signaling components ultimately leads to changes in gene expression.[4] Studies have shown that this compound can upregulate genes associated with photosynthesis and down-regulate genes related to stress and wounding.[4] This modulation of gene expression results in the observed physiological effects, such as increased enzyme activity and enhanced metabolic processes.[1][3]
Figure 1: Proposed Signaling Pathway of this compound in Plants.
Quantitative Effects on Plant Physiology
The application of this compound has been shown to produce significant, measurable improvements in various aspects of plant physiology. The following tables summarize the quantitative data from several key studies.
Effects on Plant Growth and Yield
| Plant Species | This compound Concentration | Application Method | Observed Effect | Reference |
| Tomato (Solanum lycopersicum) | 1 ppm (1 mg/L) | Foliar Spray | Increased fresh and dry weight of shoot and root. | [4] |
| Opium Poppy (Papaver somniferum) | 1 µM | Foliar Spray (4 times) | Improved height, branch number, and dry weight. | [4] |
| Moso Bamboo (Phyllostachys pubescens) | 13.3 ppm (fresh skin), 41.7 ppm (boiled skin) | Natural concentration | Promoted hypocotyl length of Welsh onion. | [4] |
| Green Gram (Vigna radiata) | 0.5 mg/dm³ | Foliar Spray | Significantly promoted plant height and fresh mass. | [6] |
| Sunflower & Cucumber | 1 mg/L | Seedling treatment | Increased morphometric indices. | [7] |
Effects on Photosynthesis and Related Parameters
| Plant Species | This compound Concentration | Application Method | Observed Effect | Reference |
| Catharanthus roseus | 1 µM | Not specified | Enhanced gas exchange attributes, total chlorophyll, and carotenoids. | [4] |
| Tomato (Solanum lycopersicum) | 10⁻⁶ M | Foliar Spray (4 times) | Significantly enhanced chlorophyll and carotenoid content. | [4] |
| Green Gram (Vigna radiata) | 0.5 mg/dm³ | Foliar Spray | Increased contents of chlorophylls. | [6] |
| Brassica rapa | 20 ppm | Seed Priming + Foliar Spray | Increased Chl a (59%) and Chl b (27%) under Cadmium stress. | [8] |
Effects on Enzyme Activity and Nutrient Uptake
| Plant Species | This compound Concentration | Application Method | Observed Effect | Reference |
| Basil (Ocimum basilicum) | 1 µM | Foliar Spray (2 times) | Enhanced Nitrate Reductase (NR) activity by 44.6%. | [4] |
| Coriander (Coriandrum sativum) | 1 µM | Foliar Spray (3 times) | Significant increase in NR activity. | [4] |
| Green Gram (Vigna radiata) | 0.5 and 1.0 mg/dm³ | Foliar Spray | Increased nitrate reductase activity. | [6] |
| Brassica rapa | 20 ppm | Seed Priming + Foliar Spray | Increased mineral contents of Mg (60%) and K (39%) under Cadmium stress. | [8] |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments involving this compound.
Figure 2: General Experimental Workflow for Evaluating this compound Effects.
Preparation of this compound Solution
This compound is insoluble in water, requiring an organic solvent for initial dissolution.
-
Stock Solution (e.g., 1 mg/mL):
-
Weigh 10 mg of this compound powder.
-
Dissolve in 10 mL of a suitable organic solvent such as chloroform, acetone, or hot isopropanol.[9] This creates a 1 mg/mL stock solution.
-
-
Working Solution (e.g., 1 ppm or 1 mg/L):
-
Take 1 mL of the stock solution.
-
Add it to 999 mL of distilled water containing a surfactant (e.g., 0.1% Tween 20) to aid in dispersion.
-
Stir vigorously to ensure a uniform suspension.[9] Prepare fresh working solutions before each application.
-
Foliar Spray Application
-
Grow plants to the desired developmental stage under controlled environmental conditions.
-
Apply the this compound working solution as a fine mist to the foliage until runoff.
-
Ensure complete coverage of both adaxial and abaxial leaf surfaces.
-
Apply a control solution (distilled water with the same concentration of solvent and surfactant) to a separate group of plants.
-
Repeat applications as required by the experimental design (e.g., once, twice, or at regular intervals).
Measurement of Photosynthetic Rate
The net photosynthetic rate can be measured using a portable photosynthesis system (e.g., LI-6400XT).
-
Allow the instrument to warm up and stabilize according to the manufacturer's instructions.
-
Set the environmental parameters within the leaf cuvette to match the ambient conditions of the plant growth environment (e.g., light intensity, CO₂ concentration, temperature, and humidity).
-
Select a fully expanded, healthy leaf for measurement.
-
Gently enclose the leaf within the cuvette, ensuring a good seal.
-
Allow the readings to stabilize, which may take several minutes.
-
Log the data for net photosynthetic rate (A), stomatal conductance (gs), and transpiration rate (E).
-
Repeat measurements on multiple plants per treatment group for statistical validity.
Determination of Chlorophyll Content
Chlorophyll content can be determined spectrophotometrically.
-
Collect a known fresh weight of leaf tissue (e.g., 0.1 g).
-
Homogenize the tissue in 10 mL of 80% acetone.
-
Centrifuge the homogenate at 5000 rpm for 10 minutes.
-
Collect the supernatant and measure the absorbance at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.
-
Calculate the chlorophyll a, chlorophyll b, and total chlorophyll content using Arnon's equations:
-
Chlorophyll a (mg/g FW) = [12.7(A₆₆₃) - 2.69(A₆₄₅)] × V / (1000 × W)
-
Chlorophyll b (mg/g FW) = [22.9(A₆₄₅) - 4.68(A₆₆₃)] × V / (1000 × W)
-
Total Chlorophyll (mg/g FW) = [20.2(A₆₄₅) + 8.02(A₆₆₃)] × V / (1000 × W)
-
Where: A = absorbance at the respective wavelength, V = final volume of the extract (mL), and W = fresh weight of the leaf tissue (g).
-
Nitrate Reductase Activity Assay
Nitrate reductase (NR) activity is a key indicator of nitrogen assimilation.
-
Collect fresh leaf tissue (e.g., 0.2 g) and cut it into small pieces.
-
Incubate the leaf pieces in a solution containing phosphate buffer, potassium nitrate, and isopropanol in the dark at 30°C for a specified time (e.g., 1-2 hours).
-
After incubation, add sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to the incubation medium.
-
Measure the absorbance of the resulting pink-colored solution at 540 nm.
-
Calculate the amount of nitrite produced using a standard curve prepared with known concentrations of sodium nitrite.
-
Express NR activity as µmol of nitrite produced per gram of fresh weight per hour.
Quantification of Soluble Protein
The Bradford method is a common technique for quantifying soluble protein content.
-
Homogenize a known weight of fresh plant tissue in a suitable extraction buffer (e.g., phosphate buffer).
-
Centrifuge the homogenate to pellet the cell debris.
-
Take an aliquot of the supernatant and add Coomassie Brilliant Blue G-250 dye reagent.
-
After a short incubation period, measure the absorbance at 595 nm.
-
Determine the protein concentration by comparing the absorbance to a standard curve generated using known concentrations of bovine serum albumin (BSA).
-
Express the soluble protein content as mg per gram of fresh weight.
Conclusion
This compound is a potent, naturally occurring plant growth regulator with significant potential for enhancing crop productivity and resilience. Its mechanism of action, though not fully elucidated, involves a complex signaling cascade initiated by the second messenger L(+)-adenosine, leading to widespread changes in gene expression and metabolism. The quantitative data presented in this guide highlight its efficacy in improving key physiological parameters. The detailed experimental protocols provide a framework for researchers to further investigate and harness the benefits of this remarkable biomolecule in agricultural and plant science applications. Further research is warranted to fully understand the intricate signaling network and to optimize its application for various crop species under diverse environmental conditions.
References
- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 2. Frontiers | Involvement of calmodulin and calmodulin-like proteins in plant responses to abiotic stresses [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Recent Advances in Calcium/Calmodulin-Mediated Signaling with an Emphasis on Plant-Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0050670A4 - 1-triacontanol plant growth simulator formulations. - Google Patents [patents.google.com]
1-Tetracontanol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Tetracontanol, a long-chain saturated fatty alcohol with growing interest in various scientific and industrial fields. This document details its chemical identity, physicochemical properties, and known biological activities, offering valuable information for researchers and professionals in drug development and related areas.
Core Chemical Information
This compound is a straight-chain fatty alcohol with a 40-carbon backbone. Its fundamental identifiers are crucial for accurate research and sourcing.
| Identifier | Value |
| CAS Number | 164350-12-3 |
| Molecular Formula | C₄₀H₈₂O |
| Molecular Weight | 595.1 g/mol |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its application in experimental settings and formulation development. Due to its long aliphatic chain, it is a waxy solid at room temperature with very low solubility in water but soluble in organic solvents.
| Property | Value |
| Appearance | Waxy Solid |
| Solubility | Insoluble in water; Soluble in organic solvents |
Biological Activities and Potential Applications
Preliminary research suggests that this compound exhibits a range of biological activities that are of interest to the pharmaceutical and nutraceutical industries. It is naturally found in plant waxes and has been investigated for its potential health benefits.
Key reported biological activities include:
-
Anti-inflammatory Properties: this compound may modulate inflammatory pathways, making it a candidate for research into inflammatory conditions.
-
Antioxidant Effects: Its chemical structure may contribute to antioxidant activity, helping to mitigate oxidative stress.
-
Antimicrobial Activity: Some studies indicate that long-chain fatty alcohols like this compound may possess antimicrobial properties.
These activities suggest potential applications in the development of new therapeutic agents and functional ingredients.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are critical for reproducible research.
Synthesis of this compound
A common method for the synthesis of long-chain fatty alcohols like this compound involves the reduction of the corresponding fatty acid, tetracontanoic acid.
Example Protocol: Reduction of Tetracontanoic Acid
-
Dissolution: Dissolve tetracontanoic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran [THF]) under an inert atmosphere (e.g., argon or nitrogen).
-
Reducing Agent: Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the solution while maintaining a controlled temperature (typically 0 °C to room temperature).
-
Reaction: Allow the reaction to proceed for several hours until the reduction is complete. The progress can be monitored by techniques like thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution to decompose the excess reducing agent and aluminum salts.
-
Extraction: Extract the this compound from the reaction mixture using an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic extract with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Further purification can be achieved by column chromatography or recrystallization.
Logical Relationship of Synthesis and Purification
The following diagram illustrates the logical workflow from the starting material to the purified this compound.
Caption: Logical workflow for the synthesis and purification of this compound.
An In-depth Technical Guide to the Solubility of 1-Tetracontanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-tetracontanol. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on the theoretical principles governing the solubility of very long-chain alcohols and provides detailed experimental protocols for its determination.
Introduction to this compound
This compound (C40H82O) is a very long-chain saturated fatty alcohol. Its structure consists of a forty-carbon aliphatic chain with a terminal hydroxyl group. This long hydrocarbon tail dictates its physicochemical properties, making it a highly nonpolar, waxy solid. Understanding its solubility is crucial for applications in various fields, including pharmaceuticals, cosmetics, and material science, where it may be used as a coating, lubricant, or a component in complex formulations.
Theoretical Principles of Solubility
The solubility of a substance is governed by the principle of "like dissolves like." This means that polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.
-
This compound's Molecular Structure and Polarity: The dominant feature of the this compound molecule is its long, nonpolar hydrocarbon chain. The single hydroxyl (-OH) group at one end imparts a small degree of polarity, allowing for hydrogen bonding. However, the overwhelming length of the alkyl chain makes the molecule predominantly nonpolar.
-
Solubility in Water: Due to its nonpolar nature, this compound is expected to be practically insoluble in water, a highly polar solvent. The energy required to overcome the strong hydrogen bonding between water molecules to accommodate the large hydrophobic chain of this compound is energetically unfavorable.
-
Solubility in Organic Solvents:
-
Nonpolar Solvents: this compound is expected to show higher solubility in nonpolar organic solvents such as chloroform, benzene, and toluene. The van der Waals forces between the long alkyl chain and the nonpolar solvent molecules are the primary interactions facilitating dissolution.
-
Polar Aprotic Solvents: In polar aprotic solvents like acetone or ethyl acetate, solubility is likely to be limited.
-
Polar Protic Solvents: In polar protic solvents such as ethanol and methanol, the solubility is expected to be low. While the hydroxyl group can interact with the solvent's hydroxyl group, the large nonpolar chain will limit miscibility. For comparison, the related C40 alkane, n-tetracontane, is reported to be soluble in chloroform and slightly soluble in methanol, while being insoluble in water.[1]
-
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity | Estimated Solubility of this compound (at 25°C) |
| Water | H₂O | Very Polar | Insoluble |
| Chloroform | CHCl₃ | Nonpolar | Soluble |
| Benzene | C₆H₆ | Nonpolar | Soluble |
| Toluene | C₇H₈ | Nonpolar | Soluble |
| Pyridine | C₅H₅N | Polar | Slightly Soluble |
| Acetone | C₃H₆O | Polar | Very Slightly Soluble |
| Ethanol | C₂H₅OH | Polar | Very Slightly Soluble |
| Methanol | CH₃OH | Polar | Very Slightly Soluble |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a sparingly soluble solid like this compound in an organic solvent. This protocol is based on the widely used shake-flask method.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector at a low wavelength if derivatized) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated. b. Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C ± 0.5°C). c. Agitate the mixture for a sufficient period to reach equilibrium. For very long-chain alcohols, this may take 24 to 72 hours. A preliminary study can be conducted to determine the time to reach equilibrium.
-
Phase Separation: a. After the equilibration period, allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle. b. To ensure complete removal of undissolved solid, centrifuge the sample at a high speed. c. Carefully collect an aliquot of the supernatant using a pipette, ensuring not to disturb the sediment.
-
Sample Preparation for Analysis: a. Filter the collected supernatant through a syringe filter that is compatible with the solvent and does not adsorb the analyte. b. Accurately dilute the filtered, saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical method.
-
Quantitative Analysis: a. Prepare a series of calibration standards of this compound in the same solvent. b. Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-ELSD or GC-FID). c. Construct a calibration curve by plotting the analytical response versus the concentration of the standards. d. Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of this compound solubility.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While specific quantitative solubility data for this compound is scarce, a sound understanding of its molecular structure allows for theoretical predictions of its solubility behavior. It is expected to be insoluble in water and soluble in nonpolar organic solvents. For researchers and professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. The successful application of this compound in various formulations and systems will depend on a thorough experimental characterization of its solubility in relevant media.
References
The Unveiling of a Long-Chain Giant: A Technical History of 1-Tetracontanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Tetracontanol (C40H82O), a long-chain saturated fatty alcohol, represents a class of lipophilic molecules found in the protective waxes of various plants and insects. Its discovery was not a singular event but rather the result of a gradual unveiling of the complex chemistry of natural waxes by pioneering scientists in the early to mid-20th century. This technical guide delves into the historical context of its discovery, the evolution of experimental techniques for its isolation and characterization, and the quantitative data that has defined our understanding of this macromolecule.
A Historical Perspective: The Era of Natural Wax Chemistry
The story of this compound's discovery is intrinsically linked to the broader scientific endeavor to understand the chemical composition of natural waxes. In the early 20th century, chemists began to systematically investigate these complex mixtures, which serve as protective barriers in plants and insects.
One of the key figures in this field was the British biochemist Albert Charles Chibnall . His meticulous work in the 1930s on the constituents of various plant waxes laid the foundation for the identification of numerous long-chain alcohols, acids, and esters. While a specific publication heralding the "discovery" of this compound is not prominent in the scientific literature, it was during this period of intense analytical work that compounds of this chain length were first isolated and characterized.
Early investigations focused on readily available waxes with significant commercial importance, such as carnauba wax, derived from the leaves of the Brazilian palm Copernicia prunifera. These studies revealed that carnauba wax is a complex blend, with fatty alcohols being a significant component.
Quantitative Composition of Natural Waxes
The proportion of this compound and other long-chain alcohols varies significantly depending on the natural source. The following table summarizes the typical composition of Carnauba wax, a known source of very-long-chain fatty alcohols.
| Constituent | Percentage (by weight) | Carbon Chain Length Range |
| Aliphatic Esters | 40% | C20 - C30 (Acids and Alcohols) |
| Diesters of 4-hydroxycinnamic acid | 21% | - |
| ω-hydroxycarboxylic acids | 13% | C26 - C30 |
| Fatty Alcohols (including this compound) | 12% | C26 - C34 |
| Free Acids | 3-6% | - |
| Hydrocarbons | 1-3% | - |
| Resins | 4-6% | - |
Data compiled from various sources on carnauba wax composition.
Experimental Protocols: From Classical Extraction to Modern Analysis
The methodologies for studying this compound have evolved significantly, from classical wet chemistry techniques to sophisticated chromatographic and spectroscopic methods.
Historical Method: Saponification and Solvent Extraction
The pioneering work of Chibnall and his contemporaries relied on a multi-step process of saponification followed by solvent extraction to isolate the "unsaponifiable" fraction containing long-chain alcohols.
Protocol:
-
Saponification: The raw wax is refluxed with a strong alcoholic solution of potassium hydroxide (KOH). This process, known as saponification, hydrolyzes the ester linkages, converting the fatty acid esters into soluble potassium salts (soaps) and liberating the free fatty alcohols.
-
Extraction: The saponified mixture is then diluted with water and repeatedly extracted with an immiscible organic solvent, such as diethyl ether or hexane. The long-chain alcohols, being insoluble in the aqueous soap solution, partition into the organic layer.
-
Washing and Drying: The organic extract is washed with water to remove any remaining soap and alkali. The solvent is then dried over an anhydrous salt (e.g., sodium sulfate) and evaporated to yield the crude "unsaponifiable matter."
-
Fractional Crystallization: The crude alcohol fraction is further purified by repeated fractional crystallization from different solvents (e.g., ethanol, acetone). This process exploits the slight differences in solubility of the various long-chain alcohols to achieve separation.
Modern Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Today, the analysis of this compound and other wax components is predominantly carried out using GC-MS, which offers high resolution and definitive identification.
Protocol:
-
Extraction: A small sample of the natural wax is dissolved in an appropriate organic solvent (e.g., chloroform, hexane).
-
Derivatization (Optional but Recommended): To improve their volatility and chromatographic behavior, the long-chain alcohols are often derivatized to their trimethylsilyl (TMS) ethers. This is achieved by reacting the extract with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Gas Chromatography (GC): The derivatized sample is injected into a gas chromatograph. The GC column, typically a long capillary column with a non-polar stationary phase, separates the components of the mixture based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to increase gradually, allowing for the sequential elution of compounds with increasing chain lengths.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its definitive identification by comparison with spectral libraries.
Visualizing the Workflow and Key Relationships
To better illustrate the experimental processes and conceptual relationships in the study of this compound, the following diagrams are provided in the DOT language for Graphviz.
The In-Depth Mechanism of Action of 1-Triacontanol: A Technical Guide for Researchers
Abstract
1-Triacontanol, a 30-carbon primary alcohol, is a potent plant growth regulator that has been observed to elicit significant physiological and biochemical responses in a wide range of plant species. Its mechanism of action, while not entirely elucidated, is known to involve a complex signaling cascade that enhances photosynthesis, modulates gene expression, and increases enzymatic activity, ultimately leading to improved plant growth and yield. This technical guide provides a comprehensive overview of the current understanding of the molecular and cellular mechanisms underlying the action of 1-Triacontanol, with a focus on its signaling pathway, quantitative effects, and the experimental protocols used to study them. This document is intended for researchers, scientists, and drug development professionals in the field of plant biology and agriculture.
Introduction
1-Triacontanol (TRIA) is a naturally occurring saturated fatty alcohol found in the epicuticular waxes of various plants.[1] Its growth-promoting effects were first reported in the 1970s, and since then, it has been widely studied for its ability to enhance plant growth, development, and productivity at very low concentrations.[1] TRIA is known to influence a multitude of physiological processes, including photosynthesis, nitrogen metabolism, and protein synthesis.[2] This guide delves into the core mechanisms of TRIA action, from signal perception to the downstream molecular responses.
The 1-Triacontanol Signaling Pathway
The signaling pathway of 1-Triacontanol is initiated upon its perception by the plant cell, leading to the generation of a second messenger and a subsequent cascade of intracellular events. While the primary receptor for TRIA has not yet been definitively identified, the downstream signaling components are better understood.
The Second Messenger: L(+)-Adenosine
A pivotal discovery in understanding TRIA's mechanism of action was the identification of L(+)-adenosine as a second messenger.[3] Application of TRIA to plants leads to a rapid, transient increase in the intracellular concentration of L(+)-adenosine.[4] This molecule is believed to be the key mediator of the subsequent physiological responses attributed to TRIA. The exact mechanism by which TRIA stimulates the production of L(+)-adenosine is still under investigation, but it is thought to involve the modulation of enzymatic activity related to adenosine metabolism.
A proposed signaling cascade is initiated by an unknown receptor, leading to the activation of downstream signaling components that trigger the synthesis or release of L(+)-adenosine. This second messenger then likely interacts with various intracellular targets to orchestrate the observed physiological changes.
Downstream Effects: Gene Expression and Enzyme Activity
The increase in L(+)-adenosine concentration triggers a cascade of downstream events, most notably the modulation of gene expression and the activity of various enzymes.
Studies have shown that TRIA treatment leads to the upregulation of genes associated with photosynthesis, such as the small subunit of RuBisCO (rbcS).[3] Conversely, genes related to stress responses are often downregulated.[5] This differential gene expression is thought to be a key contributor to the enhanced photosynthetic capacity and overall growth promotion observed in TRIA-treated plants.
An experimental workflow to identify such differentially expressed genes often involves techniques like Suppression Subtractive Hybridization (SSH).
1-Triacontanol has been shown to enhance the activity of several key enzymes involved in plant metabolism. A notable example is the increase in the activity of polyphenol oxidase (PPO). Additionally, enzymes involved in nitrogen metabolism, such as nitrate reductase, also exhibit increased activity following TRIA application.[2] This enhancement of enzymatic activity contributes to the overall improvement in plant physiological processes.
Quantitative Data on the Effects of 1-Triacontanol
The application of 1-Triacontanol has been shown to have quantifiable effects on various plant growth parameters. The following tables summarize some of the key quantitative data reported in the literature.
| Plant Species | TRIA Concentration | Parameter Measured | Observed Effect | Reference |
| Rice (Oryza sativa) | 0.33 ml/L (95% TRIA) | Grain Yield | 51.26% increase over control | [6] |
| Strawberry (Fragaria x ananassa) | 1 ppm | Total Yield per Plant | 12.7% increase over control | [7] |
| Date Palm (Phoenix dactylifera) | 10 µg/L | Callus Fresh Weight (under stress) | 215.0 mg (compared to control) | [8] |
| Welsh Onion (Allium fistulosum) | 10 ppm | Hypocotyl Length | Significant increase over control | [9] |
Table 1: Quantitative Effects of 1-Triacontanol on Plant Growth and Yield.
| Plant Species | TRIA Concentration | Enzyme/Metabolite | Observed Effect | Reference |
| Date Palm (Phoenix dactylifera) | 10 µg/L | Superoxide Dismutase (SOD) Activity | 31.68 unit g⁻¹ min⁻¹ | [8] |
| Date Palm (Phoenix dactylifera) | 10 µg/L | Ascorbate Peroxidase (APX) Activity | 3.377 unit g⁻¹ min⁻¹ | [8] |
| Bougainvillea | 2.5 mg/L | Sucrose Phosphate Synthase (SPS) Activity | Markedly increased | [10] |
| Rice (Oryza sativa) | Not specified | Free Amino Acids | Increased within 5 minutes | [4] |
Table 2: Quantitative Effects of 1-Triacontanol on Biochemical Parameters.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 1-Triacontanol's mechanism of action.
Quantification of Chlorophyll Content
Objective: To determine the total chlorophyll content in plant leaves following treatment with 1-Triacontanol.
Materials:
-
Plant leaf tissue
-
80% Acetone
-
Spectrophotometer
-
Mortar and pestle
-
Centrifuge and centrifuge tubes
-
Volumetric flasks
Procedure:
-
Homogenize a known weight of fresh leaf tissue (e.g., 100 mg) in 10 mL of 80% acetone using a pre-chilled mortar and pestle.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 5000 x g for 10 minutes.
-
Collect the supernatant and transfer it to a volumetric flask.
-
Repeat the extraction with the pellet until it is colorless.
-
Pool all the supernatants and make up the final volume to a known quantity (e.g., 25 mL) with 80% acetone.
-
Measure the absorbance of the extract at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as a blank.
-
Calculate the total chlorophyll content using the following formula (Arnon, 1949): Total Chlorophyll (mg/g fresh weight) = [20.2 (A645) + 8.02 (A663)] x (V / 1000 x W) Where:
-
A645 and A663 are the absorbances at 645 nm and 663 nm, respectively.
-
V is the final volume of the chlorophyll extract in mL.
-
W is the fresh weight of the leaf tissue in grams.[11]
-
Assay of Nitrate Reductase Activity
Objective: To measure the in vivo activity of nitrate reductase in plant tissues treated with 1-Triacontanol.
Materials:
-
Plant leaf tissue
-
Incubation buffer (0.1 M phosphate buffer, pH 7.5, containing 0.2 M KNO₃ and 1% (v/v) n-propanol)
-
1% (w/v) Sulfanilamide in 1.5 N HCl
-
0.02% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD)
-
Sodium nitrite standard solution
-
Spectrophotometer
-
Water bath
Procedure:
-
Cut a known weight of fresh leaf tissue (e.g., 200 mg) into small pieces (approx. 1 mm²).
-
Transfer the leaf pieces into a test tube containing 5 mL of incubation buffer.
-
Incubate the tubes in a water bath at 30°C in the dark for a specific period (e.g., 30 minutes).
-
Stop the reaction by placing the tubes in a boiling water bath for 5 minutes.
-
After cooling, take a 1 mL aliquot from the incubation medium.
-
Add 1 mL of sulfanilamide solution and mix well.
-
After 5 minutes, add 1 mL of NEDD solution and mix.
-
Allow the color to develop for 20 minutes.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrate reductase activity as µmol NO₂⁻ produced per gram of fresh weight per hour.[1][12]
Assay of Polyphenol Oxidase (PPO) Activity
Objective: To determine the activity of polyphenol oxidase in plant tissues treated with 1-Triacontanol.
Materials:
-
Plant tissue
-
Extraction buffer (e.g., 0.1 M phosphate buffer, pH 6.8)
-
Substrate solution (e.g., 0.01 M catechol in extraction buffer)
-
Spectrophotometer
-
Centrifuge and centrifuge tubes
Procedure:
-
Homogenize a known weight of plant tissue (e.g., 1 g) in 5 mL of cold extraction buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the crude enzyme extract.
-
To a cuvette, add 2.9 mL of the substrate solution and 0.1 mL of the enzyme extract.
-
Immediately measure the change in absorbance at 420 nm for a specific duration (e.g., 3 minutes) at regular intervals (e.g., every 30 seconds).
-
The PPO activity is expressed as the change in absorbance per minute per milligram of protein. Protein content in the enzyme extract can be determined using the Bradford method.
Conclusion and Future Directions
The mechanism of action of 1-Triacontanol as a plant growth regulator involves a sophisticated signaling pathway initiated by an as-yet-unidentified receptor and mediated by the second messenger L(+)-adenosine. This signaling cascade ultimately leads to the modulation of gene expression, particularly the upregulation of photosynthesis-related genes, and the enhancement of key enzymatic activities. The cumulative effect of these molecular changes is the promotion of plant growth, development, and yield.
Despite significant progress, several aspects of the TRIA signaling pathway remain to be elucidated. The primary research gap is the identification and characterization of the initial receptor for 1-Triacontanol. Pinpointing this receptor will be a critical step in fully understanding the upstream events of the signaling cascade. Furthermore, a more detailed investigation into the direct molecular targets of L(+)-adenosine and the specific transcription factors involved in the TRIA-induced regulation of gene expression is warranted. A complete understanding of this potent plant growth regulator's mechanism of action holds great promise for the development of novel strategies to enhance agricultural productivity and ensure food security.
References
- 1. In vitro Nitrate Reductase Activity Assay from Arabidopsis Crude Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Triacontanol - Wikipedia [en.wikipedia.org]
- 3. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Adenosine Receptor and Its Downstream Targets, Mod(mdg4) and Hsp70, Work as a Signaling Pathway Modulating Cytotoxic Damage in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ife.sk [ife.sk]
- 9. researchgate.net [researchgate.net]
- 10. The influence of 1-triacontanol on the growth, flowering, and quality of potted Bougainvillea plants (Bougainvillea glabra var. "Elizabeth Angus") under natural conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optical Method for Estimating the Chlorophyll Contents in Plant Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Nitrate Reductase Activity in Tomato (Solanum lycopersicum L.) Leaves Under Different Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 1-Tetracontanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Tetracontanol (C40H82O) is a saturated very long-chain fatty alcohol. Based on data from analogous compounds, it is expected to be a waxy, crystalline solid at room temperature with a high melting point and extremely low solubility in water. The toxicological profile is anticipated to be very low, consistent with other VLCFAs which are generally considered non-irritating, non-sensitizing, and non-mutagenic, exhibiting minimal acute or chronic toxicity.[1][2][3] Handling precautions should focus on controlling dust generation and following good laboratory hygiene. This guide provides a comprehensive overview of the extrapolated safety data, recommended handling procedures, and emergency measures.
Physicochemical and Toxicological Properties
Quantitative data for this compound is sparse. The following tables summarize available data for this compound and provide an extrapolated toxicological profile based on the general category of very long-chain fatty alcohols.
Physical and Chemical Properties of this compound
| Property | Value | Reference / Note |
| Chemical Name | This compound | IUPAC Name |
| Synonyms | Tetracontyl alcohol | |
| CAS Number | 629-65-2 | |
| Molecular Formula | C40H82O | |
| Molecular Weight | 595.1 g/mol | |
| Appearance | Expected to be a white waxy solid | By analogy to other VLCFAs[1] |
| Melting Point | 103-105 °C | Typical reported value |
| Boiling Point | > 400 °C (Decomposes) | Estimated |
| Water Solubility | Practically insoluble | By analogy to other VLCFAs[1] |
| Vapor Pressure | Extremely low | By analogy to other VLCFAs |
Extrapolated Toxicological Profile
This profile is based on the general properties of long-chain alcohols (C18 and greater) and should be treated as indicative rather than definitive.
| Toxicological Endpoint | Expected Hazard Level | Basis for Extrapolation |
| Acute Oral Toxicity | Very Low (LD50 > 5000 mg/kg, rat) | Long-chain alcohols are poorly absorbed from the GI tract and show very low acute toxicity.[1][4] |
| Acute Dermal Toxicity | Very Low | Poor dermal absorption is expected due to high lipophilicity and solid nature. |
| Skin Corrosion/Irritation | Non-irritating | Alcohols with chain lengths of C18 and above are considered non-irritants.[2][3] |
| Serious Eye Damage/Irritation | Non-irritating | Long-chain alcohols are generally not considered eye irritants, though dust may cause mechanical irritation.[1] |
| Respiratory/Skin Sensitization | Not a sensitizer | No evidence of sensitization for the long-chain alcohol category.[2][3] |
| Germ Cell Mutagenicity | Not expected to be mutagenic | Long-chain alcohols consistently test negative in mutagenicity assays.[3][5] |
| Carcinogenicity | Not expected to be carcinogenic | No structural alerts for carcinogenicity.[3] |
| Reproductive Toxicity | No evidence of reproductive toxicity | No adverse effects on reproduction are seen in the long-chain alcohol category.[3][5] |
Hazard Identification and GHS Classification
Based on the available data for analogous very long-chain alcohols like 1-Triacontanol, this compound is not expected to be classified as a hazardous substance according to the Globally Harmonized System (GHS).
-
Physical Hazards: Not classified. As a fine powder, it may form explosive dust-air mixtures if dispersed in sufficient concentration with an ignition source.
-
Health Hazards: Not classified.
-
Environmental Hazards: Not classified. Very long-chain alcohols have low water solubility and are expected to partition to sediment. While biodegradation rates decrease with very long chains, they are not expected to be persistent or bioaccumulative to a significant degree.[1]
Experimental Protocols
As no specific safety studies for this compound are publicly available, this section provides a generalized experimental workflow for the preliminary safety assessment of a novel, low-volatility solid substance, which would be applicable to this compound.
General Workflow for Preliminary Toxicological Assessment
This workflow outlines a tiered approach, starting with basic irritation studies before proceeding to systemic toxicity.
Methodology: Acute Oral Toxicity - Limit Test (Based on OECD 420)
-
Objective: To determine if a single oral dose of this compound at a limit concentration (e.g., 2000 or 5000 mg/kg) causes mortality or evident signs of toxicity.
-
Test Animals: Healthy, young adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant.
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with access to standard laboratory diet and water ad libitum.
-
Dose Formulation: this compound is ground to a fine powder and suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) to a final concentration allowing for administration in a volume not exceeding 10 mL/kg body weight. The suspension is continuously stirred during dosing to ensure homogeneity.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
A single animal is dosed by oral gavage.
-
If the animal survives without evident toxicity, four additional animals are dosed sequentially.
-
Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.
-
-
Endpoint: The primary endpoint is mortality. If no mortality occurs at the limit dose, the LD50 is determined to be greater than that dose. A full necropsy of all animals is performed at the end of the observation period.
Safe Handling and Personal Protective Equipment (PPE)
Even with a low hazard profile, prudent laboratory practices are essential to minimize exposure.
Engineering Controls
-
Handle in a well-ventilated area.
-
If significant dust is generated (e.g., during weighing or transfer), use a chemical fume hood or a ventilated balance enclosure.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Skin Protection: Wear a standard laboratory coat.
-
Hand Protection: Wear nitrile or latex gloves to prevent skin contact. Change gloves if they become contaminated.
-
Respiratory Protection: Not normally required for small quantities. If handling large quantities that generate significant dust, a NIOSH-approved N95 particulate respirator should be worn.
References
review of 1-Tetracontanol literature
An In-depth Technical Guide to the Core Literature on 1-Tetracontanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a 40-carbon saturated fatty alcohol and a constituent of policosanol, a natural mixture of long-chain alcohols. While research on policosanol suggests potential health benefits, particularly in the realm of cardiovascular health, literature focusing specifically on the isolated biological activities and mechanisms of this compound is limited. This guide synthesizes the available information, contextualizing the properties of this compound within the broader research on policosanol, and identifies key areas for future investigation. The primary focus of the existing literature is on the cholesterol-lowering effects of policosanol, with proposed mechanisms including the inhibition of cholesterol synthesis and increased excretion of bile acids.
Introduction
This compound is a long-chain aliphatic alcohol with the chemical formula C40H82O. It is found in various natural sources, most notably as a component of policosanol, which is extracted from sugarcane wax, rice bran, and beeswax. Policosanol has garnered attention for its potential to modulate cholesterol levels and is marketed as a dietary supplement. However, the specific contribution of each of its constituent alcohols, including this compound, to the overall biological effect is not yet fully understood. This technical guide aims to provide a comprehensive review of the scientific literature pertaining to this compound, with a focus on its biological effects, mechanisms of action, and relevant experimental data.
Biological Activities and Potential Therapeutic Applications
The biological activities of this compound are primarily inferred from studies on policosanol. The main area of investigation has been its potential role in cardiovascular health.
Cholesterol and Lipid Regulation
The most studied application of policosanol is its effect on lipid profiles. A study on Golden Syrian hamsters fed a diet supplemented with policosanol demonstrated a significant reduction in serum total cholesterol and an increase in high-density lipoprotein (HDL) cholesterol.[1] While this effect is attributed to the mixture, it is plausible that this compound contributes to this activity.
Antioxidant Properties
The potential antioxidant activity of policosanol has been a subject of investigation. However, a study that tested individual components of policosanol, including 1-tetracosanol, 1-hexacosanol, and 1-octacosanol, found no apparent antioxidant activity in human low-density lipoprotein (LDL) and no free radical scavenging activity.[1] This suggests that direct antioxidant action may not be a primary mechanism for the individual long-chain alcohols found in policosanol.
Mechanism of Action
The precise molecular mechanisms through which this compound exerts its biological effects are not well-defined. The proposed mechanisms are largely based on studies of the policosanol mixture.
Cholesterol Homeostasis
The leading hypothesis for the cholesterol-lowering effect of policosanol involves a dual mechanism:
-
Modulation of Cholesterol Synthesis: It is proposed that policosanol may indirectly regulate 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.
-
Enhancement of Bile Acid Excretion: Research in hamsters has shown that policosanol supplementation leads to a significant increase in the fecal excretion of acidic sterols (bile acids).[1] By promoting the elimination of bile acids, the liver is stimulated to convert more cholesterol into bile acids, thereby reducing the circulating cholesterol pool.
Quantitative Data
The following table summarizes the key quantitative findings from a relevant animal study on policosanol. It is important to note that this data reflects the effects of the entire policosanol mixture and not solely this compound.
| Parameter | Animal Model | Treatment (Policosanol in diet) | Duration | Key Findings | Reference |
| Serum Total Cholesterol | Golden Syrian Hamsters | 0.38, 0.75, and 1.50 g/kg | 6 weeks | 15-25% reduction | [1] |
| Serum HDL Cholesterol | Golden Syrian Hamsters | 0.38, 0.75, and 1.50 g/kg | 6 weeks | 7-16.8% increase | [1] |
| Fecal Acidic Sterol Excretion | Golden Syrian Hamsters | 0.38, 0.75, and 1.50 g/kg | 6 weeks | 25-73% increase | [1] |
Experimental Protocols
Detailed experimental protocols for studies specifically on this compound are scarce. The following provides a general outline of a protocol used in an animal study to evaluate the effects of policosanol on lipid metabolism.
Animal Model for Lipid Profile and Sterol Excretion Analysis [1]
-
Species: Golden Syrian Hamsters
-
Groups: Four groups of 12 hamsters each.
-
Diets:
-
Control group: Standard diet.
-
Treatment groups: Standard diet supplemented with 0.38 g/kg, 0.75 g/kg, or 1.50 g/kg of policosanol.
-
-
Duration: 6 weeks.
-
Sample Collection:
-
Blood samples for serum lipid analysis.
-
Fecal samples for neutral and acidic sterol analysis.
-
-
Analysis:
-
Serum total cholesterol and HDL cholesterol levels were quantified.
-
Fecal neutral and acidic sterols were extracted and measured to determine excretion rates.
-
Signaling Pathways and Molecular Interactions
Currently, there is a lack of specific research identifying the signaling pathways directly modulated by this compound. The primary proposed mechanism of action for policosanol on cholesterol metabolism centers on the regulation of a key enzyme (HMG-CoA reductase) and a physiological process (bile acid excretion).
Caption: Proposed mechanism of policosanol in cholesterol regulation.
Future Research Directions
The existing literature provides a foundation for understanding the potential of this compound, primarily within the context of policosanol. To advance the field, future research should focus on:
-
Isolation and Characterization: Studies utilizing pure, isolated this compound are necessary to delineate its specific biological effects.
-
In Vitro Assays: Investigating the direct effects of this compound on key enzymes and receptors involved in lipid metabolism and other relevant pathways.
-
Pharmacokinetic and Pharmacodynamic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its dose-response relationships.
-
Mechanism of Action Elucidation: Utilizing modern molecular biology techniques to identify the specific signaling pathways and molecular targets of this compound.
Conclusion
This compound is a key component of policosanol, a natural product with potential cholesterol-lowering properties. While direct evidence for the biological activities of isolated this compound is limited, research on policosanol suggests a role in the regulation of cholesterol homeostasis, possibly through effects on cholesterol synthesis and bile acid excretion. This guide summarizes the current state of knowledge and underscores the need for more targeted research to fully elucidate the therapeutic potential of this compound for the scientific and drug development communities.
References
Introduction: Long-chain and very-long-chain fatty alcohols (VLCFAs), such as 1-tetracontanol (C40), are a diverse group of aliphatic lipids with increasing significance in biomedical research and pharmaceutical development. These molecules, characterized by a hydrocarbon tail of 20 carbons or more, are integral components of various biological systems and exhibit a range of physiological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological functions, and analytical methodologies related to this compound and its analogs, with a focus on their potential applications in drug development.
Chemical and Physical Properties
Long-chain fatty alcohols are waxy solids at room temperature, with their melting and boiling points increasing with chain length. Their solubility in water is negligible, while they are soluble in organic solvents. The physical properties of several long-chain fatty alcohols are summarized in Table 1. Specific experimental data for this compound is limited, with most available information being computational predictions[1].
| Property | 1-Tetradecanol (C14) | 1-Octadecanol (C18) | 1-Docosanol (C22) | 1-Tetracosanol (C24) | 1-Octacosanol (C28) | 1-Triacontanol (C30) | This compound (C40) |
| Molecular Formula | C14H30O[2][3][4] | C18H38O | C22H46O | C24H50O | C28H58O | C30H62O | C40H82O[1] |
| Molecular Weight ( g/mol ) | 214.39[2][3][4][5][6] | 270.50 | 326.63 | 354.68 | 410.79 | 438.84 | 579.10 (Computed)[1] |
| Melting Point (°C) | 38[2][3][4] | 59 | 71 | 77 | 83 | 87 | 98 (Predicted) |
| Boiling Point (°C) | >260[2][3][4] | 210 (at 15 mmHg) | - | - | - | - | - |
| Density (g/cm³) | 0.824[2][3][4] | 0.812 (at 60°C) | - | - | - | - | - |
Synthesis of Long-Chain Fatty Alcohols
The synthesis of long-chain fatty alcohols can be achieved through various chemical and biological methods.
Chemical Synthesis: A common laboratory and industrial method for the synthesis of long-chain fatty alcohols is the reduction of the corresponding fatty acids or their esters.[4][6]
-
Reduction of Fatty Acid Esters: This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. A general procedure involves the hydrogenation of fatty acid methyl esters.[6] A detailed protocol for the synthesis of 1-tetradecanol involves the hydrogenation of methyl myristate in the presence of a ruthenium complex catalyst.[6]
Biosynthesis: In biological systems, fatty alcohols are synthesized from fatty acyl-CoAs through the action of fatty acyl-CoA reductases (FARs). This process is a key part of the "fatty alcohol cycle."
Biological Functions and Therapeutic Potential
Long-chain fatty alcohols exhibit a range of biological activities with potential therapeutic applications.
Cholesterol-Lowering Effects of Policosanols
Policosanol is a mixture of long-chain fatty alcohols, primarily containing 1-octacosanol (C28), extracted from sources like sugar cane wax.[7] Numerous clinical studies have investigated the cholesterol-lowering effects of policosanol.
Efficacy Data from Clinical Trials:
| Dosage | Duration | LDL-C Reduction | HDL-C Increase | Total Cholesterol Reduction | Reference |
| 5-10 mg/day | 6 weeks | 16.9% - 24.4% | 14.6% - 29.1% | 12.8% - 16.2% | [8] |
| 10-20 mg/day | - | 21% - 29% | 8% - 15% | 17% - 21% | [7] |
| 20 mg/day | 24 weeks | 27.4% | 17.6% | 15.6% | [5] |
| 40 mg/day | 24 weeks | 28.1% | 17.0% | 17.3% | [5] |
| 10 mg/day | 6 months | 13.8% | 8.7% | 10.6% | [9] |
The proposed mechanism for this cholesterol-lowering effect is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, although direct inhibition is considered unlikely.[7][10]
Other Biological Activities
-
Antibacterial and Anti-inflammatory Effects: 1-Tetradecanol has demonstrated antibacterial and anti-inflammatory properties.[11]
-
Drug Delivery: Long-chain fatty alcohols are utilized as excipients in various drug delivery systems, including floating drug delivery systems and lipid-based formulations for poorly soluble drugs.[12][13][14][15]
Signaling Pathways
While the direct role of very-long-chain fatty alcohols as primary signaling molecules is an area of ongoing research, their influence on lipid metabolism suggests interactions with key signaling pathways.
Fatty Alcohol Metabolism
The "fatty alcohol cycle" is a central metabolic pathway involving the interconversion of fatty acids, fatty acyl-CoAs, fatty aldehydes, and fatty alcohols. This cycle is crucial for the synthesis and degradation of these lipids.
Caption: The Fatty Alcohol Cycle.
Liver X Receptor (LXR) Signaling
Liver X Receptors (LXRs) are nuclear receptors that play a critical role in the regulation of lipid metabolism and inflammation.[16][17][18][19][20] LXRs are activated by oxysterols, which are oxidized forms of cholesterol. Upon activation, LXRs form heterodimers with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the transcriptional regulation of genes involved in cholesterol efflux, transport, and fatty acid synthesis.[17][19] While direct activation of LXRs by very-long-chain fatty alcohols has not been definitively established, the influence of these alcohols on overall lipid homeostasis suggests a potential for indirect modulation of LXR signaling.
Caption: Overview of the LXR Signaling Pathway.
Experimental Protocols
Analysis of Long-Chain Fatty Alcohols by Gas Chromatography-Mass Spectrometry (GC-MS)
A widely used method for the quantification of long-chain fatty alcohols involves their analysis by GC-MS after a derivatization step to increase their volatility.
Protocol Outline:
-
Saponification (for esterified alcohols): Samples containing wax esters are hydrolyzed using a solution of potassium hydroxide in ethanol.
-
Extraction: The unsaponifiable matter, containing the fatty alcohols, is extracted with an organic solvent such as hexane.
-
Derivatization: The hydroxyl group of the fatty alcohols is derivatized to form a more volatile and thermally stable compound. A common method is the formation of trimethylsilyl (TMS) ethers using a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer. The fatty alcohol derivatives are separated based on their retention times and identified by their mass spectra. Quantification is typically performed using an internal standard.[21]
Caption: Workflow for GC-MS analysis of long-chain fatty alcohols.
HMG-CoA Reductase Activity Assay
The activity of HMG-CoA reductase can be measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. This assay is crucial for screening potential inhibitors like policosanols.[2][22][23]
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, NADPH solution, HMG-CoA substrate solution, and the HMG-CoA reductase enzyme solution.
-
Reaction Setup: In a 96-well plate or cuvette, combine the assay buffer, NADPH, and the test compound (e.g., policosanol) or a known inhibitor (e.g., pravastatin) as a positive control.
-
Initiate Reaction: Add the HMG-CoA substrate and the HMG-CoA reductase enzyme to initiate the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 340 nm at regular intervals to monitor the rate of NADPH consumption.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition by the test compound compared to a control without the inhibitor.
Caption: Workflow for HMG-CoA Reductase Activity Assay.
Toxicity and Safety
Long-chain fatty alcohols generally exhibit low acute toxicity.[3][24] For 1-tetradecanol, the oral LD50 in rats is greater than 5000 mg/kg.[3] In general, longer-chain fatty alcohols (C12 and above) are considered to have fewer health effects than their shorter-chain counterparts and are not typically skin irritants.[25]
Conclusion
This compound and related long-chain fatty alcohols represent a promising class of molecules for further investigation in the fields of nutrition, pharmacology, and drug development. Their established cholesterol-lowering effects, coupled with emerging evidence of other biological activities, warrant continued research to fully elucidate their mechanisms of action and therapeutic potential. The development of robust analytical and synthetic methodologies will be crucial for advancing our understanding and application of these unique lipids. This guide provides a foundational resource for scientists and researchers embarking on the study of these fascinating compounds.
References
- 1. This compound | C40H82O | CID 10438171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. 1-Tetradecanol - Wikipedia [en.wikipedia.org]
- 4. 1-Tetradecanol [chemeurope.com]
- 5. Effects of policosanol 20 versus 40 mg/day in the treatment of patients with type II hypercholesterolemia: a 6-month double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Tetradecanol synthesis - chemicalbook [chemicalbook.com]
- 7. Policosanol: clinical pharmacology and therapeutic significance of a new lipid-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholesterol-Lowering Policosanol - page 1 - Life Extension [lifeextension.com]
- 9. Effects of Policosanol in Patients With Metabolic Syndrome: A Six-Month Study | Arteche-Hidalgo | Journal of Endocrinology and Metabolism [jofem.org]
- 10. Policosanol Uses, Benefits & Dosage [drugs.com]
- 11. 1-Tetradecanol | CAS#:112-72-1 | Chemsrc [chemsrc.com]
- 12. Role of excipients and polymeric advancements in preparation of floating drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
- 15. (717f) Polyalkoxylated Alcohols As Excipients for Poorly Soluble Drugs | AIChE [proceedings.aiche.org]
- 16. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 22. Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase [mdpi.com]
- 23. HMG-CoA Reductase (HMGR) Assay Kit [merckmillipore.com]
- 24. downloads.regulations.gov [downloads.regulations.gov]
- 25. Fatty alcohol - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 1-Tetracontanol for Laboratory Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed laboratory protocol for the synthesis of 1-tetracontanol, a C40 very-long-chain primary alcohol. The synthesis is based on the reduction of tetracontanoic acid using lithium aluminum hydride (LiAlH₄), a powerful reducing agent effective for converting carboxylic acids and esters to their corresponding alcohols.[1][2] This protocol includes a step-by-step methodology, a summary of expected quantitative data, and a visual representation of the experimental workflow.
Introduction
Very-long-chain fatty alcohols (VLCFAs) like this compound are important molecules in various biological processes and have potential applications in pharmaceuticals, cosmetics, and as industrial lubricants. Their synthesis in a laboratory setting is crucial for research and development in these fields. The reduction of the corresponding carboxylic acid or ester is a common and effective method for preparing primary alcohols.[1][2] Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of functional groups, including carboxylic acids, which are resistant to milder reducing agents like sodium borohydride.[1][2] This protocol details the synthesis of this compound from tetracontanoic acid using LiAlH₄ in an anhydrous ether solvent.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocol. The values are representative and may vary based on experimental conditions and the purity of the starting materials.
| Parameter | Value | Notes |
| Starting Material | Tetracontanoic Acid | C₄₀H₈₀O₂ |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Molar excess is required. |
| Solvent | Anhydrous Diethyl Ether or THF | Must be free of water. |
| Reaction Temperature | 0 °C to reflux | Initial addition at 0 °C, followed by reflux. |
| Reaction Time | 4-6 hours | Monitored by Thin Layer Chromatography (TLC). |
| Expected Yield | 85-95% | Based on typical LiAlH₄ reductions of fatty acids. |
| Purity | >98% | After purification by recrystallization. |
| Product Appearance | White waxy solid | Characteristic of long-chain alcohols. |
Experimental Protocol
Materials and Reagents:
-
Tetracontanoic acid (C₄₀H₈₀O₂)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (or Tetrahydrofuran - THF)
-
10% Sulfuric acid (H₂SO₄) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Nitrogen or Argon gas supply for inert atmosphere
Procedure:
1. Reaction Setup:
1.1. A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled. The apparatus should be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.
1.2. The flask is charged with a suspension of lithium aluminum hydride (1.5 g, 39.5 mmol) in 100 mL of anhydrous diethyl ether.
1.3. The flask is cooled to 0 °C in an ice bath.
2. Addition of Tetracontanoic Acid:
2.1. In a separate flask, dissolve tetracontanoic acid (5.0 g, 8.4 mmol) in 150 mL of anhydrous diethyl ether. Gentle warming may be required to fully dissolve the acid.
2.2. The solution of tetracontanoic acid is transferred to the dropping funnel.
2.3. The tetracontanoic acid solution is added dropwise to the stirred suspension of LiAlH₄ over a period of 1 hour, maintaining the temperature at 0 °C.
3. Reaction:
3.1. After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.
3.2. The mixture is then heated to a gentle reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by TLC by taking small aliquots, quenching them carefully, and spotting them against the starting material.
4. Quenching and Workup:
4.1. After the reaction is complete (as indicated by TLC), the flask is cooled back to 0 °C in an ice bath.
4.2. Caution: The following steps should be performed with extreme care as the quenching of excess LiAlH₄ is highly exothermic and produces hydrogen gas.
4.3. Slowly and dropwise, add 1.5 mL of deionized water to the reaction mixture to quench the excess LiAlH₄.
4.4. Following the water, add 1.5 mL of 15% aqueous sodium hydroxide solution.
4.5. Finally, add 4.5 mL of deionized water. A white granular precipitate should form.
4.6. The mixture is stirred for an additional 30 minutes at room temperature.
5. Isolation and Purification:
5.1. The white precipitate (aluminum salts) is removed by vacuum filtration through a Büchner funnel, and the solid is washed with three 50 mL portions of diethyl ether.
5.2. The organic filtrates are combined and washed sequentially with 100 mL of 10% sulfuric acid solution and 100 mL of saturated sodium chloride solution (brine) in a separatory funnel.
5.3. The organic layer is dried over anhydrous sodium sulfate.
5.4. The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound as a white waxy solid.
5.5. The crude product is purified by recrystallization from a hot mixture of hexane and ethanol to afford pure this compound.
Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Note and Protocol for the Preparation of 1-Tetracontanol Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Tetracontanol is a very long-chain saturated fatty alcohol with 40 carbon atoms. Its significant hydrophobicity and waxy nature make it practically insoluble in aqueous solutions and most common polar organic solvents at room temperature. This application note provides a detailed protocol for the preparation of a this compound stock solution, addressing the challenges of its low solubility. The described method utilizes a combination of a suitable nonpolar organic solvent and controlled heating to achieve complete dissolution.
Introduction
Very long-chain fatty alcohols (VLCFAs) like this compound are lipid molecules with important biological functions and are of interest in various research fields, including drug delivery and materials science. A critical step in studying and utilizing these compounds is the ability to prepare homogeneous and stable stock solutions. Due to the long hydrocarbon chain, this compound exhibits extremely low solubility in many common laboratory solvents. This protocol outlines a reliable method to dissolve this compound by selecting an appropriate solvent and applying heat to overcome the high crystalline lattice energy of this waxy solid.
Physicochemical Data and Solubility
Quantitative data regarding the solubility of this compound is not widely available in the literature. However, based on the properties of other very long-chain fatty alcohols and its chemical structure, its solubility characteristics can be inferred.
| Property | Value | Reference/Note |
| Molecular Formula | C₄₀H₈₂O | - |
| Molecular Weight | 591.1 g/mol | - |
| Appearance | White to off-white waxy solid | Inferred from similar very long-chain fatty alcohols. |
| Melting Point | Estimated to be >90 °C | The melting point increases with chain length. 1-Triacontanol (C30) has a melting point of 87 °C.[1] |
| Aqueous Solubility | Practically insoluble | Due to the long, nonpolar hydrocarbon chain.[2][3] |
| Organic Solvents | Soluble in hot nonpolar organic solvents | Chloroform, Toluene, Hexane, Dichloromethane.[3] |
Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution in Chloroform
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in chloroform. This concentration is a common starting point for many applications. Researchers should adjust the concentration based on their specific experimental needs and the solubility limits in the chosen solvent.
3.1. Materials
-
This compound (solid)
-
Chloroform (ACS grade or higher)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance
-
Spatula
-
Glass volumetric flask (appropriate size for the desired volume)
-
Pipettes
-
Heating block or water bath with temperature control
-
Vortex mixer
-
Fume hood
3.2. Safety Precautions
-
Work in a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Chloroform is a hazardous solvent. Avoid inhalation and skin contact.
-
Handle hot glassware with appropriate thermal protection.
3.3. Step-by-Step Procedure
-
Weighing this compound:
-
Tare a clean, dry glass vial on the analytical balance.
-
Carefully weigh the desired amount of this compound into the vial. For example, for 10 mL of a 10 mg/mL solution, weigh 100 mg of this compound.
-
-
Adding the Solvent:
-
In the fume hood, add the desired volume of chloroform to the vial containing the this compound. For a 10 mg/mL solution, add chloroform to the final desired volume (e.g., 10 mL).
-
-
Dissolution with Heating:
-
Securely cap the vial.
-
Place the vial in a heating block or water bath set to a temperature below the boiling point of chloroform (boiling point of chloroform is ~61°C). A temperature of 50-55°C is recommended.
-
Caution: Do not heat chloroform in a sealed vial without ensuring the cap can withstand the pressure increase or by loosely capping it initially.
-
Periodically and carefully remove the vial from the heat source and vortex for 10-20 seconds to aid dissolution.
-
Continue this process until the this compound is completely dissolved and the solution is clear. This may take several minutes.
-
-
Cooling and Storage:
-
Once the this compound is fully dissolved, carefully remove the vial from the heating source and allow it to cool to room temperature.
-
Observe the solution as it cools. If precipitation occurs, the solution may be supersaturated at room temperature. In this case, the stock solution should be gently warmed before each use to redissolve any precipitate.
-
For long-term storage, store the stock solution at room temperature or as recommended by the supplier, protected from light. Due to the volatile nature of chloroform, ensure the vial is tightly sealed.
-
Workflow Diagram
Caption: Experimental workflow for preparing this compound stock solution.
Discussion and Troubleshooting
-
Solvent Selection: Chloroform is a good initial choice due to its ability to dissolve nonpolar compounds. Other nonpolar solvents such as toluene or dichloromethane may also be effective. The choice of solvent should be compatible with downstream applications.
-
Precipitation upon Cooling: Very long-chain fatty alcohols have a tendency to precipitate out of solution upon cooling. If this occurs, it is crucial to warm the stock solution to ensure it is homogeneous before taking an aliquot for experimental use.
-
Stability: Stock solutions of this compound in aprotic organic solvents are generally stable. However, it is good practice to prepare fresh stock solutions for critical experiments. The primary concern with solvents like chloroform is evaporation, which would change the concentration over time. Ensure vials are well-sealed.
References
Application Notes and Protocols: 1-Tetracontanol in Plant Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetracontanol, a long-chain saturated primary alcohol, is a potent plant growth regulator known to elicit significant physiological and biochemical responses in plants at very low concentrations. In the realm of plant tissue culture, it serves as a valuable supplement to basal media for promoting cell division, enhancing callus induction, stimulating shoot proliferation, and improving rooting. These application notes provide a comprehensive overview of the use of this compound in plant tissue culture, complete with detailed protocols and quantitative data to guide researchers in its effective application.
Mechanism of Action
This compound is understood to act as a biostimulant, enhancing various metabolic processes within plant cells.[1] Its primary mode of action involves the rapid elicitation of a secondary messenger, L(+)-adenosine. This signaling molecule, in turn, triggers a cascade of downstream events that lead to enhanced growth and development. This includes the modulation of ion uptake, regulation of gene expression related to photosynthesis and stress responses, and interaction with the signaling pathways of other plant hormones such as auxins and cytokinins.[2][3][4]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the observed effects of this compound on various growth parameters in different plant species under in vitro conditions.
Table 1: Effect of this compound on Callus Growth and Shoot Regeneration in Date Palm (Phoenix dactylifera L.) [4]
| This compound Concentration (µg/L) | Callus Fresh Weight (mg/jar) | Bud Production (%) | Number of Shoots per Jar |
| 0 (Control) | 150 | 55.5 | 6.2 |
| 10 | 294 | 88.9 | 13.5 |
| 20 | 215 | 72.2 | 10.3 |
Table 2: Effect of this compound on Shoot Multiplication in Woody Plants [5]
| Plant Species | This compound Concentration (µg/L) | Number of Shoots per Explant | Fresh Weight (g) |
| Apple (Malus domestica cv. JTE-E4) | 0 (Control) | 3.2 | 0.8 |
| 2 | 4.1 | 1.1 | |
| 5 | 4.5 | 1.3 | |
| 10 | 4.9 | 1.5 | |
| 20 | 4.3 | 1.2 | |
| Sour Cherry (Cerasus fruticosa cv. Probocskai) | 0 (Control) | 2.8 | - |
| 2 | 3.5 | - | |
| 5 | 3.9 | - | |
| 10 | 4.2 | - | |
| 20 | 3.8 | - |
Table 3: Effect of this compound on Rooting of Micropropagated Shoots [5][6]
| Plant Species | This compound Concentration (µg/L) | Rooting (%) | Number of Roots per Shoot |
| Capsicum frutescens | 0 (Control) | - | 1.8 |
| 2 | - | 2.5 | |
| 5 | - | 4.2 | |
| 10 | - | 3.1 | |
| 20 | - | 2.7 | |
| Decalepis hamiltonii | 0 (Control) | - | 1.5 |
| 2 | - | 2.1 | |
| 5 | - | 2.8 | |
| 10 | - | 3.5 | |
| 20 | - | 3.9 | |
| Apple (Malus domestica cv. JTE-E4) | 0 (Control) | 60 | 3.1 |
| 10 + IBA | 85 | 5.2 | |
| Sour Cherry (Cerasus fruticosa cv. Probocskai) | 0 (Control) | 55 | 2.9 |
| 10 + IBA | 80 | 4.8 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Due to its waxy nature and poor solubility in water, a stock solution of this compound must be prepared using an organic solvent and a surfactant.
Materials:
-
This compound powder
-
Chloroform or Dimethyl sulfoxide (DMSO)
-
Polysorbate 20 (Tween 20) or Polysorbate 80
-
Sterile distilled water
-
Sterile glass container
-
Microwave or water bath
-
Sterile filter (0.22 µm)
Procedure:
-
Weighing: Accurately weigh 10 mg of this compound powder.
-
Dissolving:
-
Method A (Chloroform): Dissolve the 10 mg of this compound in 1 ml of chloroform in a sterile glass container. Add a drop of Tween 20 and mix well.
-
Method B (DMSO): Dissolve the 10 mg of this compound in 1 ml of DMSO. Gentle heating in a microwave or water bath may be required to aid dissolution.[3] Add a drop of Tween 20 and mix.
-
-
Emulsification: To the dissolved this compound solution, add 9 ml of sterile distilled water dropwise while constantly vortexing or stirring to form a stable emulsion. The solution may appear milky.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution (1 mg/mL) at 4°C in the dark. The solution should be used within a few days of preparation for best results.[2]
Protocol 2: General Protocol for In Vitro Application of this compound
This protocol outlines the general steps for incorporating this compound into a standard plant tissue culture medium, such as Murashige and Skoog (MS) medium.
Materials:
-
Prepared this compound stock solution (Protocol 1)
-
Basal medium (e.g., MS medium) components
-
Sucrose
-
Gelling agent (e.g., agar)
-
Plant growth regulators (as required for the specific application, e.g., auxins, cytokinins)
-
Sterile distilled water
-
pH meter
-
Autoclave
-
Laminar flow hood
-
Sterile culture vessels
Procedure:
-
Basal Medium Preparation: Prepare the desired volume of basal medium (e.g., MS medium) by dissolving the powdered salts and vitamins in sterile distilled water.[7][8][9]
-
Addition of Supplements: Add sucrose and any other heat-stable supplements to the medium. Dissolve completely.
-
pH Adjustment: Adjust the pH of the medium to the desired level (typically 5.6-5.8) using 1N NaOH or 1N HCl.
-
Addition of Gelling Agent: Add the gelling agent (e.g., agar) and heat the medium to boiling to dissolve it completely.
-
Autoclaving: Dispense the medium into culture vessels and sterilize by autoclaving at 121°C and 15 psi for 15-20 minutes.
-
Addition of this compound: After the autoclaved medium has cooled to about 45-50°C in a laminar flow hood, add the required volume of the filter-sterilized this compound stock solution to achieve the desired final concentration (refer to Tables 1-3 for guidance).
-
Dispensing: Gently swirl the medium to ensure uniform distribution of the this compound and dispense it into sterile culture vessels if not done prior to autoclaving.
-
Inoculation: Once the medium has solidified, it is ready for the inoculation of explants.
Protocol 3: Experimental Workflow for Assessing the Effect of this compound
This workflow provides a systematic approach for evaluating the impact of this compound on a specific plant species in tissue culture.
1. Explant Preparation:
- Select healthy, disease-free mother plants.
- Excise desired explants (e.g., shoot tips, nodal segments, leaf discs).
- Surface sterilize the explants using a standard protocol (e.g., treatment with 70% ethanol followed by a sodium hypochlorite solution and rinsing with sterile distilled water).
2. Culture Initiation:
- Prepare basal medium (e.g., MS) with varying concentrations of this compound (e.g., 0, 2, 5, 10, 20 µg/L). Include a control group with no this compound.
- Inoculate the sterilized explants onto the prepared media.
3. Incubation:
- Maintain the cultures in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 16-hour photoperiod with a specific light intensity).
4. Data Collection and Analysis:
- After a predetermined culture period (e.g., 4-6 weeks), record relevant growth parameters such as:
- Percentage of explant response (e.g., callus induction, shoot formation).
- Number of shoots per explant.
- Average shoot length.
- Number of roots per shoot.
- Average root length.
- Fresh and dry weight of the regenerated plantlets.
- Statistically analyze the data to determine the significance of the observed effects.
5. Subculturing and Acclimatization:
- Subculture the proliferated shoots onto fresh medium for further multiplication or rooting.
- Acclimatize the well-rooted plantlets to ex vitro conditions by gradually exposing them to lower humidity and higher light intensity.
Mandatory Visualizations
Caption: Signaling pathway of this compound in plants.
Caption: Experimental workflow for this compound application.
References
- 1. The Effect of the Stress-Signalling Mediator Triacontanol on Biochemical and Physiological Modifications in Dracocephalum forrestii Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application Of Triacontanol - Company News - News - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 3. EP0050670A4 - 1-triacontanol plant growth simulator formulations. - Google Patents [patents.google.com]
- 4. ife.sk [ife.sk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. himedialabs.com [himedialabs.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. himedialabs.com [himedialabs.com]
Application Notes and Protocols for the Quantification of 1-Tetracontanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetracontanol is a long-chain fatty alcohol with potential applications in various fields, including agriculture and pharmaceuticals. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
The following protocols are based on validated methods for the closely related compound, 1-Triacontanol, and are expected to be readily adaptable to this compound with minor optimization and validation.
Analytical Methods Overview
Two primary analytical techniques are presented for the quantification of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high sensitivity and selectivity. Due to the low volatility of this compound, a derivatization step is typically required to convert it into a more volatile silyl ether derivative.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method provides a direct analysis of this compound without the need for derivatization, simplifying sample preparation.[1][2][3][4]
Data Presentation
The following tables summarize the expected quantitative performance of the analytical methods. These values are based on studies of the analogous compound 1-Triacontanol and should be confirmed during method validation for this compound.
Table 1: Quantitative Data for GC-MS Method (based on 1-Triacontanol analysis)
| Parameter | Value | Reference |
| Linearity Range | 20.0 - 1000.0 ng/mL | [5] |
| Correlation Coefficient (R²) | > 0.99 | [5] |
| Lower Limit of Quantitation (LLOQ) | 20.0 ng/mL | [5] |
| Accuracy | 93.54% to 113.38% | [5] |
| Intra-day Precision (%RSD) | < 15% | [5] |
| Inter-day Precision (%RSD) | < 15% | [5] |
Table 2: Quantitative Data for HPLC-ELSD Method (based on 1-Triacontanol analysis)
| Parameter | Value | Reference |
| Linearity Range | Not specified, quadratic curve fitted | [1] |
| Correlation Coefficient (R²) | Not applicable (quadratic fit) | [1] |
| Limit of Detection (LOD) | 0.2 mg/L | [1][4] |
| Limit of Quantitation (LOQ) | 0.6 mg/L | [1][4] |
| Intra-day Precision (%RSD) | < 11.2% | [1][4] |
| Inter-day Precision (%RSD) | < 10.2% | [1][4] |
Experimental Protocols
Method 1: Quantification of this compound by GC-MS
This method involves the derivatization of this compound to its trimethylsilyl (TMS) ether, followed by analysis using GC-MS.
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (IS), e.g., 1-Octacosanol
-
Derivatizing reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Dichloromethane or other suitable organic solvent
-
Anhydrous Sodium Sulfate
-
Sample matrix (e.g., plant extract, formulation)
2. Sample Preparation and Derivatization:
-
Extraction:
-
For solid samples (e.g., plant material), perform a solvent extraction (e.g., Soxhlet or ultrasonic extraction) with a suitable organic solvent.
-
For liquid samples, a liquid-liquid extraction may be employed.
-
Dry the extract over anhydrous sodium sulfate.
-
-
Solvent Evaporation: Evaporate the solvent from the extract under a gentle stream of nitrogen.
-
Derivatization:
-
Reconstitute the dried extract in a known volume of solvent.
-
Add the internal standard solution.
-
Add an excess of the derivatizing reagent (BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cool the sample to room temperature before injection.
-
3. GC-MS Instrumental Conditions (starting point):
-
Gas Chromatograph:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min
-
Ramp 1: 10°C/min to 300°C
-
Hold at 300°C for 10 min
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
-
Suggested SIM ions for this compound-TMS derivative: To be determined by analyzing a standard.
-
Suggested SIM ions for 1-Octacosanol-TMS derivative (IS): To be determined by analyzing a standard.
-
-
4. Quantification:
-
Create a calibration curve by plotting the peak area ratio of the this compound derivative to the internal standard against the concentration of this compound.
-
Quantify the amount of this compound in the samples using the calibration curve.
Method 2: Quantification of this compound by HPLC-ELSD
This method allows for the direct quantification of this compound without derivatization.
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (IS), e.g., 5-α-cholestane
-
HPLC grade solvents: Dichloromethane, Acetonitrile, Water
-
Sample matrix
2. Sample Preparation:
-
Extraction:
-
Dissolve or extract the sample in a suitable solvent (e.g., dichloromethane).
-
Add the internal standard solution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
3. HPLC-ELSD Instrumental Conditions (starting point):
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 80% B
-
5-20 min: Gradient to 100% B
-
20-30 min: Hold at 100% B
-
-
Flow Rate: 1 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
ELSD Detector:
-
Nebulizer Temperature: 30-40°C
-
Evaporator Temperature: 50-60°C
-
Gas Flow Rate (Nitrogen): 1.5 - 2.0 L/min
-
4. Quantification:
-
Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound. A non-linear (e.g., quadratic) fit may be necessary for ELSD data.[1]
-
Quantify the amount of this compound in the samples using the calibration curve.
Visualizations
Caption: GC-MS workflow for this compound quantification.
Caption: HPLC-ELSD workflow for this compound quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples [ouci.dntb.gov.ua]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of triacontanol and its PEGylated prodrug in rat plasma by GC-MS/MS: Application to a pre-clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of 1-Tetracontanol in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Abstract
1-Tetracontanol (C40H82O) is a long-chain saturated fatty alcohol found in the epicuticular waxes of various plants. It belongs to a class of compounds known as policosanols, which are studied for their potential physiological and pharmacological effects. Accurate quantification of this compound in plant extracts is crucial for quality control, research, and the development of plant-based products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and specificity. However, due to the low volatility and polar nature of this compound, a chemical derivatization step is required prior to analysis. This application note provides a detailed protocol for the extraction, silylation, and subsequent quantification of this compound in plant materials using GC-MS.
Principle
The overall workflow involves the extraction of lipids, including this compound, from a dried and homogenized plant matrix using an organic solvent. To make the long-chain alcohol suitable for GC analysis, the polar hydroxyl group is chemically modified through a derivatization reaction. Silylation, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, is the most common method.[1] This process increases the volatility and thermal stability of the analyte.[2] The resulting TMS-ether derivative is then separated from other components on a non-polar capillary GC column and detected by a mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Quantification is typically performed using an internal standard to ensure accuracy.
Experimental Protocols
Materials and Reagents
-
Solvents: n-Hexane, Chloroform, Ethanol (HPLC or GC grade)
-
Standards: this compound (≥98% purity), Internal Standard (e.g., 1-Eicosanol or n-Dotriacontane)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[3][4]
-
Other Reagents: Anhydrous Sodium Sulfate, Pyridine (optional, as a solvent).
-
Equipment: Grinder or mill, Soxhlet apparatus or ultrasonic bath, rotary evaporator, heating block, GC-MS system, analytical balance, vials, and standard laboratory glassware.
Sample Preparation and Extraction
-
Drying and Grinding: Dry the plant material (e.g., leaves, stems, peels) in an oven at a controlled low temperature (40–60 °C) or by freeze-drying to prevent thermal degradation.[5] Grind the dried material into a fine, homogenous powder.
-
Extraction:
-
Accurately weigh approximately 2-5 g of the dried powder into a cellulose thimble.
-
Perform extraction using a non-polar solvent like n-hexane or chloroform. Soxhlet extraction for 6-8 hours is thorough, though accelerated solvent extraction (ASE) or ultrasonication can also be used for faster sample throughput.[5][6]
-
For example, shake the sample with the solvent at room temperature for 24 hours.
-
-
Concentration:
-
Filter the resulting extract and dry it over anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature below 40 °C.
-
Re-dissolve the dried lipid extract in a known volume of chloroform or hexane (e.g., 1-2 mL) for further processing.
-
Derivatization Protocol (Silylation)
Silylation converts the polar alcohol into a more volatile trimethylsilyl (TMS) ether, which is amenable to GC analysis.[1][7]
-
Aliquot Preparation: Transfer a precise aliquot (e.g., 100 µL) of the plant extract into a 2 mL autosampler vial.
-
Solvent Evaporation: Evaporate the solvent completely under a gentle stream of nitrogen gas. It is critical to ensure the sample is anhydrous, as moisture will consume the derivatization reagent.
-
Reagent Addition: Add a known amount of the internal standard solution. Again, evaporate the solvent to dryness.
-
Silylation Reaction: Add 100 µL of the silylating agent (BSTFA + 1% TMCS) to the dried residue.[4]
-
Incubation: Tightly cap the vial and heat it in a heating block at 60–80 °C for 30–60 minutes to ensure the reaction goes to completion.[3][4]
-
Cooling: After cooling to room temperature, the sample is ready for GC-MS injection.
GC-MS Instrumentation and Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | Non-polar capillary column, e.g., HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 300 °C |
| Oven Temperature Program | Initial 80 °C, hold for 2 min; ramp at 15 °C/min to 320 °C; hold for 15 min. |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan Mode: m/z 50-700 (for initial identification)SIM Mode: Monitor characteristic ions for this compound-TMS and the Internal Standard (for quantification) |
Note on SIM Ions: The characteristic ions for the TMS derivative of this compound should be determined by injecting a derivatized standard in full scan mode. Common fragments for long-chain TMS-ethers include [M-15]⁺ (loss of CH₃) and other specific fragments.
Data Presentation and Quantification
Quantification is achieved by creating a calibration curve using a series of known concentrations of the derivatized this compound standard with a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of this compound in the plant extract can then be calculated from this curve.[6][8]
Table 1: Example Quantitative Data for Long-Chain Alcohols in Plant Material
The following table is an illustrative example based on published data for a similar long-chain alcohol, 1-triacontanol, to demonstrate how results can be presented.
| Sample ID | Plant Material | Compound | Concentration (µg/g dry weight) | Method Reference |
| MBS-F-01 | Fresh Moso Bamboo Skin | 1-Triacontanol | 13.3 | [8] |
| MBS-B-01 | Boiled Moso Bamboo Skin | 1-Triacontanol | 41.7 | [8] |
| MBS-C-01 | Composted Bamboo Skin | 1-Triacontanol | 71.3 | [8] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Tetracontanol Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetracontanol (also known as 1-Triacontanol) is a long-chain saturated fatty alcohol that has demonstrated significant potential as a plant growth regulator. It is a naturally occurring substance found in the epicuticular waxes of plants.[1] At very low concentrations, this compound has been shown to elicit a broad range of physiological responses in plants, including enhanced seed germination, increased root and shoot growth, improved photosynthetic efficiency, and ultimately, higher crop yields.[2][3] These effects make it a subject of great interest for agricultural and horticultural applications, as well as for fundamental research in plant biology.
These application notes provide detailed protocols for a selection of bioassays to quantitatively assess the biological activity of this compound on various aspects of plant growth and development. The described methods are intended to be reproducible and adaptable to specific research needs.
Mechanism of Action
The precise mechanism of action for this compound is an area of ongoing research. However, current evidence suggests that its effects are mediated through a signaling cascade that involves a secondary messenger. Upon application, this compound is believed to trigger the rapid formation of L(+)-adenosine, which then initiates a series of downstream cellular responses.[1][2][4][5]
Furthermore, the growth-promoting effects of this compound are associated with the modulation of polyamine biosynthesis. Polyamines are small, nitrogenous compounds derived from amino acids like arginine and ornithine, and they play crucial roles in various aspects of plant development, including cell division, differentiation, and stress responses. It is hypothesized that this compound may influence the activity of key enzymes in the polyamine biosynthesis pathway, such as arginine decarboxylase (ADC) and ornithine decarboxylase (ODC).
Experimental Protocols
Seed Germination and Seedling Vigor Bioassay
This bioassay assesses the effect of this compound on the germination rate and early seedling growth.
Materials:
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Test seeds (e.g., lettuce, tomato, radish, or other model plant species)
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or ethanol, as this compound is insoluble in water)
-
Distilled water
-
Incubator or growth chamber with controlled temperature and light conditions
-
Ruler or calipers
Protocol:
-
Preparation of Test Solutions: Prepare a series of this compound dilutions from the stock solution. Final concentrations typically range from 10⁻⁸ M to 10⁻⁵ M. A control solution (containing the same concentration of the solvent used for the stock solution) should also be prepared.
-
Petri Dish Preparation: Place two layers of filter paper in each Petri dish.
-
Treatment Application: Add 5 mL of each test solution (including the control) to the filter paper in the respective Petri dishes, ensuring the paper is fully saturated.
-
Seed Plating: Place a predetermined number of seeds (e.g., 20-50) on the moist filter paper in each Petri dish.
-
Incubation: Place the Petri dishes in an incubator or growth chamber. Standard conditions are typically 25°C with a 16-hour light/8-hour dark photoperiod.
-
Data Collection:
-
Germination Rate: Count the number of germinated seeds (radicle emergence) daily for a period of 7 days.
-
Root and Shoot Length: After 7 days, carefully remove the seedlings and measure the length of the primary root and the shoot using a ruler or calipers.
-
-
Data Analysis: Calculate the germination percentage for each treatment. Calculate the average root and shoot length for each treatment.
Root Elongation Bioassay
This assay focuses specifically on the effect of this compound on root growth.
Materials:
-
Square Petri dishes or germination pouches
-
Filter paper
-
Pre-germinated seedlings (with a radicle length of approximately 1-2 cm)
-
This compound test solutions (as prepared in the seed germination assay)
-
Distilled water
-
Growth chamber
-
Ruler or image analysis software
Protocol:
-
Assay Setup:
-
Petri Dishes: Place a sheet of filter paper in a square Petri dish.
-
Germination Pouches: Follow the manufacturer's instructions.
-
-
Seedling Placement: Carefully place a specific number of pre-germinated seedlings on the filter paper, ensuring the radicles are pointing downwards.
-
Treatment Application: Add a defined volume of the respective this compound test solutions or control solution to the filter paper.
-
Incubation: Place the Petri dishes or pouches in a vertical position in a growth chamber under controlled conditions (e.g., 25°C, continuous darkness or a defined photoperiod).
-
Data Collection: After a set period (e.g., 3-5 days), measure the length of the primary root from the root-shoot junction to the root tip. This can be done manually with a ruler or by capturing images and using image analysis software for more precise measurements.
-
Data Analysis: Calculate the average root length for each treatment and compare it to the control.
Chlorophyll Content Determination
This protocol measures the impact of this compound on the photosynthetic pigment content in leaves.
Materials:
-
Fresh leaf tissue
-
80% Acetone
-
Mortar and pestle
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
-
Cuvettes
Protocol:
-
Sample Preparation: Harvest a known weight (e.g., 100 mg) of fresh leaf tissue from treated and control plants.
-
Pigment Extraction:
-
Grind the leaf tissue in a mortar and pestle with 5-10 mL of 80% acetone until the tissue is completely homogenized and colorless.
-
Transfer the homogenate to a centrifuge tube.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Carefully collect the supernatant containing the chlorophyll extract.
-
-
Spectrophotometric Measurement:
-
Calculation: Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (Arnon's equations):
-
Chlorophyll a (mg/g FW) = [(12.7 * A663) - (2.69 * A645)] * (V / 1000 * W)
-
Chlorophyll b (mg/g FW) = [(22.9 * A645) - (4.68 * A663)] * (V / 1000 * W)
-
Total Chlorophyll (mg/g FW) = [(20.2 * A645) + (8.02 * A663)] * (V / 1000 * W)
-
Where:
-
A645 and A663 are the absorbance readings at the respective wavelengths.
-
V is the final volume of the chlorophyll extract in mL.
-
W is the fresh weight of the leaf tissue in grams.
-
-
Plant Biomass Measurement
This bioassay determines the effect of this compound on overall plant growth by measuring fresh and dry weight.
Materials:
-
Whole plants (shoots and roots)
-
Washing solution (e.g., distilled water)
-
Paper towels
-
Drying oven
-
Analytical balance
Protocol:
-
Harvesting: Carefully harvest the whole plants from the growth medium (soil, hydroponics, etc.).
-
Washing: Gently wash the roots to remove any adhering soil or growth medium.
-
Fresh Weight Measurement:
-
Dry Weight Measurement:
-
Place the plant material in labeled paper bags.
-
Dry the samples in a drying oven at 60-70°C until a constant weight is achieved (typically 48-72 hours).[8][9][10]
-
Allow the samples to cool to room temperature in a desiccator to prevent moisture reabsorption.
-
Weigh the dried plant material on an analytical balance to determine the dry weight (DW).[8][9][10]
-
-
Data Analysis: Compare the average fresh and dry weights of the treated plants to the control plants.
Data Presentation
The following tables summarize hypothetical quantitative data from the described bioassays to illustrate the expected effects of this compound.
Table 1: Effect of this compound on Seed Germination and Seedling Growth of Lettuce (Lactuca sativa)
| This compound Conc. (M) | Germination (%) | Avg. Root Length (cm) | Avg. Shoot Length (cm) |
| 0 (Control) | 85 | 2.5 | 1.8 |
| 10⁻⁸ | 90 | 3.1 | 2.2 |
| 10⁻⁷ | 95 | 3.8 | 2.7 |
| 10⁻⁶ | 92 | 3.5 | 2.5 |
| 10⁻⁵ | 88 | 2.9 | 2.0 |
Table 2: Effect of this compound on Biomass of Tomato (Solanum lycopersicum) Plants
| This compound Conc. (M) | Avg. Fresh Weight (g) | Avg. Dry Weight (g) |
| 0 (Control) | 15.2 | 1.8 |
| 10⁻⁷ | 18.5 | 2.3 |
| 10⁻⁶ | 21.3 | 2.8 |
| 10⁻⁵ | 19.8 | 2.5 |
Table 3: Effect of this compound on Photosynthetic Pigments in Wheat (Triticum aestivum) Leaves
| This compound Conc. (M) | Total Chlorophyll (mg/g FW) | Chlorophyll a/b Ratio |
| 0 (Control) | 1.8 | 2.9 |
| 10⁻⁷ | 2.2 | 3.0 |
| 10⁻⁶ | 2.5 | 3.1 |
| 10⁻⁵ | 2.3 | 3.0 |
Visualizations
Caption: Experimental workflow for this compound bioassays.
Caption: Proposed signaling pathway for this compound in plants.
References
- 1. researchgate.net [researchgate.net]
- 2. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenotypical and biochemical characterization of tomato plants treated with triacontanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Optical Method for Estimating the Chlorophyll Contents in Plant Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. sciencebuddies.org [sciencebuddies.org]
- 9. hpc.msstate.edu [hpc.msstate.edu]
- 10. prometheusprotocols.net [prometheusprotocols.net]
Application Notes and Protocols for 1-Tetracontanol as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-tetracontanol as a standard in chromatographic analyses. This compound (C40H82O), a very-long-chain fatty alcohol, can be utilized as a reference compound for identification and quantification in various matrices, including plant waxes, cosmetics, and nutritional supplements. Its high molecular weight and low volatility present unique challenges and considerations for chromatographic method development.
These protocols are intended as a starting point for method development and validation. Researchers are encouraged to optimize these methods for their specific applications and instrumentation.
Gas Chromatography (GC) Analysis of this compound
Gas chromatography is a suitable technique for the analysis of this compound, typically requiring derivatization to increase its volatility. The following protocol outlines a general procedure for GC-FID or GC-MS analysis.
Experimental Protocol: GC-FID/MS
a) Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent such as chloroform or a mixture of heptane and toluene (1:1 v/v).
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
b) Sample Preparation (from a wax matrix):
-
Accurately weigh a known amount of the sample matrix (e.g., 100 mg of plant wax).
-
Add a known volume of a suitable solvent (e.g., 20 mL of chloroform).
-
If an internal standard is used, add a known amount of the internal standard (e.g., Tetracosane) to the sample extract.
-
Vortex or sonicate the sample to ensure complete dissolution of the wax.
-
Filter the extract through a 0.45 µm PTFE syringe filter.
c) Derivatization (Silylation):
-
Transfer 100 µL of the standard or sample solution to a clean, dry vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).
-
Add 100 µL of pyridine (as a catalyst).
-
Cap the vial tightly and heat at 60-70°C for 1 hour to ensure complete derivatization.
d) GC Conditions (Starting Point):
| Parameter | Recommended Setting |
| Column | High-temperature, non-polar capillary column (e.g., DB-5ht, 30 m x 0.25 mm ID, 0.1 µm film thickness) |
| Injector Temperature | 350°C |
| Injection Volume | 1 µL (splitless) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 150°C, hold for 2 minRamp 1: 15°C/min to 380°CHold: 10 min at 380°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 380°C |
| MS Transfer Line Temp | 350°C |
| MS Ion Source Temp | 230°C |
| MS Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
Quantitative Data (Illustrative)
The following table presents typical performance characteristics that should be determined during method validation for this compound analysis by GC.
| Parameter | Expected Performance |
| Retention Time (as TMS ether) | To be determined experimentally (expect late elution) |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | To be determined (typically in the low µg/mL range) |
| Limit of Quantification (LOQ) | To be determined (typically in the mid µg/mL range) |
| Precision (%RSD) | < 5% for intra-day and inter-day |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Workflow: GC Analysis
Caption: Workflow for the GC analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
HPLC offers an alternative to GC, often without the need for derivatization, which can simplify sample preparation. Due to the lack of a strong chromophore in this compound, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. The following protocol is adapted from a method for the closely related 1-triacontanol and should be optimized for this compound.[1][2]
Experimental Protocol: HPLC-ELSD
a) Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of dichloromethane or a similar solvent.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 10, 25, 50, 100, 200 µg/mL).
b) Sample Preparation (from a plant extract):
-
Accurately weigh a known amount of the dried plant material (e.g., 1 g).
-
Add a known volume of dichloromethane (e.g., 50 mL).
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If using an internal standard, add a known amount at this stage.
-
Extract using an ultrasonic bath for 15-20 minutes.
-
Filter the extract through a 0.45 µm PTFE syringe filter.
-
Evaporate the solvent and reconstitute in a solvent compatible with the mobile phase (e.g., a mixture of mobile phase A and B).
c) HPLC Conditions (Starting Point):
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 80:20 v/v) |
| Gradient Program | 0-5 min: 90% B5-20 min: 90% to 100% B20-30 min: 100% B30-35 min: 100% to 90% B35-40 min: 90% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| ELSD Nebulizer Temp | 40°C |
| ELSD Evaporator Temp | 60°C |
| ELSD Gas Flow | 1.5 L/min (Nitrogen) |
Quantitative Data (Illustrative)
The following table presents typical performance characteristics that should be determined during method validation for this compound analysis by HPLC-ELSD.
| Parameter | Expected Performance |
| Retention Time | To be determined experimentally |
| Linearity (R²) | ≥ 0.99 (often requires logarithmic transformation for ELSD) |
| Limit of Detection (LOD) | To be determined (typically in the low µg/mL range) |
| Limit of Quantification (LOQ) | To be determined (typically in the mid-to-high µg/mL range) |
| Precision (%RSD) | < 10% for intra-day and inter-day |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflow: HPLC-ELSD Analysis
Caption: Workflow for the HPLC-ELSD analysis of this compound.
Use of this compound as an Internal vs. External Standard
The choice between using this compound as an external or internal standard depends on the complexity of the sample preparation and the desired accuracy and precision of the method.
-
External Standard: A series of known concentrations of this compound are analyzed, and a calibration curve is generated by plotting the response (peak area) against concentration. The concentration of this compound in an unknown sample is then determined from this curve. This method is simpler but can be prone to errors from injection volume variability and sample matrix effects.
-
Internal Standard (IS): A known amount of a different, but structurally similar, compound is added to all standards and samples. The calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. This method can compensate for variations in sample preparation, injection volume, and instrument response. A suitable internal standard for this compound could be another very-long-chain fatty alcohol of a different chain length that is not present in the sample (e.g., 1-octatriacontanol, C38) or a stable isotopically labeled version of this compound.
Logical Relationship: Calibration Methods
Caption: Comparison of external and internal standard calibration workflows.
References
Investigating the Metabolic Effects of 1-Tetracontanol: A Proposed Research Framework
Disclaimer: Extensive literature searches did not yield any specific studies on the application of 1-Tetracontanol in metabolic research. Therefore, the following application notes and protocols are presented as a generalized framework for investigating the potential metabolic effects of a novel long-chain fatty alcohol, such as this compound. The experimental designs and potential signaling pathways are hypothetical and based on established methodologies for metabolic research.
Application Notes
This compound is a 40-carbon saturated long-chain fatty alcohol. While its specific biological functions remain uncharacterized, other long-chain fatty alcohols have been reported to influence lipid and glucose metabolism. Research into the metabolic effects of this compound could be valuable for drug development professionals and scientists interested in novel therapeutic agents for metabolic disorders.
This document outlines a potential research workflow, from initial in vitro screening to more complex in vivo studies, to elucidate the metabolic impact of this compound. The proposed experiments aim to assess its effects on key metabolic processes, including lipolysis, lipogenesis, glucose uptake, and related signaling pathways.
Proposed Experimental Workflow
The following diagram illustrates a logical progression for investigating the metabolic effects of this compound.
Troubleshooting & Optimization
Navigating the Challenges of 1-Tetracontanol Solubility: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals, achieving consistent and effective solubilization of highly lipophilic compounds like 1-Tetracontanol is a critical first step in experimental design. This guide provides a comprehensive resource for troubleshooting common solubility issues and offers practical guidance for developing robust experimental protocols. Due to the limited availability of specific solubility data for this compound (C40H82O), this resource extrapolates from the known behavior of other long-chain fatty alcohols to provide a systematic approach to achieving successful solubilization.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| This compound will not dissolve in the chosen solvent. | This compound is a very long-chain fatty alcohol and is expected to have extremely low solubility in polar solvents like water and even limited solubility in many common organic solvents at room temperature. | 1. Systematic Solvent Screening: Test a range of nonpolar and polar aprotic solvents. See the "Experimental Protocols" section for a detailed solvent selection workflow. 2. Increase Temperature: Gently heat the solvent while attempting to dissolve the this compound. Be mindful of the solvent's boiling point and the compound's stability. 3. Use of Co-solvents: Introduce a co-solvent to modify the polarity of the primary solvent. |
| The compound dissolves upon heating but precipitates out upon cooling. | The solution is supersaturated at lower temperatures. The solubility of this compound is likely highly dependent on temperature. | 1. Maintain Elevated Temperature: If the experimental setup allows, maintain the solution at the temperature required for complete dissolution. 2. Formulate with Surfactants or Cyclodextrins: These can encapsulate the this compound and improve its stability in solution at lower temperatures. 3. Solvent Exchange: Dissolve in a volatile solvent in which it is highly soluble, and then dilute into the final, less favorable solvent immediately before use. |
| A hazy or cloudy solution is formed. | This may indicate the formation of a fine suspension or micellar aggregates rather than a true solution. | 1. Sonication: Use a sonicator to break up aggregates and promote dissolution. 2. Filtration: Filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved particulates. Note that this will remove undissolved compound. 3. Increase Surfactant Concentration: If using a surfactant, a higher concentration may be needed to fully encapsulate the this compound. |
| Inconsistent results between experiments. | Variability in the preparation of the this compound stock solution. This can be due to slight temperature differences, incomplete initial dissolution, or precipitation over time. | 1. Standardize Protocol: Develop a strict, standardized protocol for preparing the this compound solution and adhere to it for all experiments. 2. Prepare Fresh Solutions: Prepare the this compound solution fresh before each experiment to avoid issues with stability and precipitation. 3. Vortexing/Mixing: Ensure thorough mixing before taking an aliquot from the stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: The solubility of this compound in purely aqueous solutions is expected to be negligible due to its extremely long, nonpolar hydrocarbon chain. For experimental purposes in aqueous-based biological systems, the use of a carrier solvent or a specialized formulation will be necessary.
Q2: Which organic solvents are most likely to dissolve this compound?
A2: Nonpolar organic solvents are the most promising candidates. Based on the principle of "like dissolves like," solvents such as hexane, chloroform, dichloromethane (DCM), and toluene should be considered first. Due to its high melting point, heating will likely be required.
Q3: How can I prepare a stock solution of this compound for cell-based assays?
A3: A common strategy is to dissolve the this compound in a water-miscible organic solvent, such as DMSO or ethanol, at a high concentration. This stock solution can then be diluted into the cell culture medium. It is crucial to perform a vehicle control to ensure the solvent itself does not affect the cells. Be aware of the potential for precipitation upon dilution and consider the use of a surfactant like Tween® 80 or a cyclodextrin to improve aqueous compatibility.
Q4: Is heating the solvent a safe method to dissolve this compound?
A4: Yes, heating can significantly improve the solubility of long-chain fatty alcohols. However, it is essential to use a controlled heating method (e.g., a water bath) and to be aware of the flashpoint and boiling point of the chosen solvent. Work in a well-ventilated area, such as a fume hood. Also, confirm the thermal stability of this compound to avoid degradation.
Q5: What are the key considerations when using surfactants to solubilize this compound?
A5: When using surfactants, it is important to consider the critical micelle concentration (CMC), the hydrophilic-lipophilic balance (HLB) number, and the potential for cellular toxicity if used in biological experiments. It may be necessary to screen several surfactants to find one that is effective and has minimal off-target effects.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for this compound
Objective: To identify a suitable organic solvent for dissolving this compound.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, chloroform, dichloromethane, toluene, tetrahydrofuran, DMSO, ethanol)
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Glass vials with screw caps
-
Vortex mixer
-
Heating block or water bath
Methodology:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several individual glass vials.
-
Add a measured volume (e.g., 1 mL) of a different solvent to each vial.
-
Cap the vials tightly and vortex for 30 seconds at room temperature.
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Observe and record the degree of dissolution (e.g., completely dissolved, partially dissolved, insoluble).
-
For solvents in which this compound is not soluble at room temperature, place the vials in a heating block or water bath and incrementally increase the temperature (e.g., in 10°C steps).
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After each temperature increase, vortex the vials and observe for dissolution. Record the temperature at which complete dissolution occurs.
-
Allow the vials that required heating to cool to room temperature and observe for any precipitation.
Protocol 2: Preparation of a this compound Stock Solution Using a Co-solvent and Surfactant for Aqueous Dilution
Objective: To prepare a concentrated stock solution of this compound that can be diluted into an aqueous medium for experiments.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
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Tween® 80 (or other suitable surfactant)
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Sterile, deionized water or buffer
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Sonicator
Methodology:
-
Dissolve the desired amount of this compound in a minimal amount of DMSO. Gentle heating may be required.
-
In a separate tube, prepare a solution of Tween® 80 in your aqueous medium of choice (e.g., a 10% stock solution).
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While vortexing the aqueous medium containing the surfactant, slowly add the this compound/DMSO stock solution dropwise.
-
The final concentration of DMSO should be kept to a minimum (typically <1%) in the final working solution to avoid solvent-induced artifacts in biological assays.
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Sonicate the final solution for 5-10 minutes to ensure the formation of a stable, homogenous dispersion.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the concentration of this compound may be too high for a stable dispersion.
Logical Workflow for Solubility Optimization
The following diagram outlines a systematic approach to finding a suitable method for solubilizing this compound for experimental use.
Caption: A workflow for systematically addressing the solubility challenges of this compound.
1-Tetracontanol degradation and stability issues
To: Researchers, Scientists, and Drug Development Professionals
From: Gemini Technical Support
Subject: Information on 1-Tetracontanol Degradation and Stability
Our comprehensive search for detailed information regarding the degradation and stability of this compound has yielded limited specific data. The available information primarily discusses its use as a component within mixtures, such as policosanol, or as a solubility enhancer, rather than focusing on its intrinsic chemical stability and degradation pathways.
We were unable to locate specific studies detailing the degradation products of this compound under various experimental conditions, nor could we find established troubleshooting guides or detailed experimental protocols for its handling and stability assessment. The search results were often confounded with information for 1-Tetradecanol, a different long-chain alcohol, indicating a significant gap in the publicly available scientific literature on this compound itself.
Given the lack of specific data, we are unable to provide a detailed technical support center with troubleshooting guides, FAQs, quantitative data tables, and experimental protocols as originally intended.
We recommend that researchers working with this compound consider performing initial stability studies under their specific experimental conditions to establish baseline data. This could involve assessing the impact of factors such as temperature, pH, light exposure, and the presence of oxidizing agents on the integrity of this compound.
We will continue to monitor for new publications on this topic and will update this advisory as more information becomes available.
Technical Support Center: 1-Tetracontanol Application in Plant Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome poor plant responses to 1-Tetracontanol (also known as Triacontanol).
Troubleshooting Guide
A poor or inconsistent response to this compound can arise from a variety of factors, ranging from solution preparation to environmental conditions. This guide provides a systematic approach to identifying and resolving common issues.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting experiments involving this compound.
Caption: A logical workflow for troubleshooting poor plant response to this compound.
Frequently Asked Questions (FAQs)
1. Why am I not seeing any effect from my this compound application?
A lack of response can be due to several factors:
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Improper Solution Preparation: this compound is a waxy, hydrophobic substance that is insoluble in water.[1] It requires a solvent, such as ethanol or chloroform, and a surfactant, like Tween-20, to create a stable emulsion for application.[1][2] Failure to properly dissolve and emulsify the compound will result in an inactive solution.
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Incorrect Concentration: The optimal concentration of this compound is highly dependent on the plant species and the application frequency.[3] Concentrations that are too high can be inhibitory, while those that are too low may not elicit a response.[4]
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Poor Application Technique: For foliar applications, ensure complete and uniform coverage of the leaf surfaces. The timing of application is also crucial; it is often best to apply during periods of rapid growth.[5]
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Environmental Conditions: High temperatures and low humidity can cause rapid drying of the foliar spray, reducing absorption.[6] Applying in the evening or on a cloudy day can improve uptake.[6][7]
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Plant Health: Stressed, diseased, or nutrient-deficient plants may not respond effectively to growth regulators.[6][7]
2. My plants are showing signs of stress after applying this compound. What went wrong?
This is likely a result of applying a concentration that is too high. While this compound is generally considered non-toxic, excessive amounts can lead to growth inhibition and other adverse physiological effects.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific plant species and experimental conditions.
3. How should I prepare a this compound stock solution?
Due to its poor solubility in water, a stock solution should be prepared using a solvent and a surfactant. Here is a general protocol:
Protocol for 1000 ppm this compound Stock Solution [2]
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Weigh 100 mg of this compound powder.
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Dissolve the powder in 10 mL of 95% ethanol in a glass container. Gentle warming (35-40°C) and stirring can aid dissolution.
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Add 0.5 mL of Tween-20 and mix thoroughly.
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Bring the final volume to 100 mL with distilled water.
This stock solution can then be diluted to the desired working concentration. Store the stock solution in a refrigerator at 2-8°C and protect it from light.[3] It is best to use freshly prepared solutions for experiments.[3]
4. What is the recommended application concentration for this compound?
The optimal concentration varies by plant species and application frequency.[3]
| Application Frequency | Recommended Concentration Range (PPM) |
| Daily or with every feeding | 0.01 - 1.0 |
| Every 2-4 weeks | 1.0 - 25.0 |
Source: Adapted from Zhengzhou Delong Chemical Co., Ltd. (2017)[3]
It is always advisable to consult the literature for concentrations that have been effective for your specific plant species or a closely related one.
5. Can I mix this compound with other plant growth regulators?
Co-application with other plant growth regulators can have synergistic, antagonistic, or neutral effects. For example, octacosanol, another long-chain alcohol, has been reported to inhibit the activity of this compound at equimolar concentrations in rice seedlings.[8][9] It is recommended to test the effects of this compound alone before exploring combinations with other compounds.
Experimental Protocols
Protocol 1: Standard Foliar Application of this compound
This protocol outlines the steps for a standard foliar application of this compound to experimental plants.
Workflow for Foliar Application Experiment
Caption: A generalized workflow for a foliar application experiment with this compound.
Materials:
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This compound powder
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95% Ethanol
-
Tween-20
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Distilled water
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Volumetric flasks and pipettes
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Spray bottles
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Experimental plants
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Control plants
Procedure:
-
Prepare Working Solution: Prepare a stock solution of this compound as described in the FAQs. Dilute the stock solution with distilled water to the desired final concentration.
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Prepare Control Solution: Prepare a control solution containing the same concentrations of ethanol and Tween-20 as the treatment solution, but without this compound.
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Plant Selection: Select healthy and uniform plants for the experiment. Ensure all plants are at a similar developmental stage.
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Application: Using separate, clearly labeled spray bottles, apply the treatment and control solutions to the respective plant groups. Spray a fine mist to ensure even coverage of all leaf surfaces until the point of runoff.
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Environmental Conditions: Maintain all plants under the same controlled environmental conditions (light, temperature, humidity) for the duration of the experiment.
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Data Collection: At predetermined time points, measure the desired plant growth parameters. This may include plant height, leaf area, fresh and dry biomass, chlorophyll content, and photosynthetic rate.
Protocol 2: Assessment of Photosynthetic Rate
This protocol provides a method for assessing the effect of this compound on the rate of photosynthesis using an infrared gas analyzer (IRGA).
Materials:
-
Plants treated with this compound and control plants
-
Infrared Gas Analyzer (IRGA)
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Light source with controlled intensity
Procedure:
-
Instrument Calibration: Calibrate the IRGA according to the manufacturer's instructions.
-
Leaf Selection: Select a fully expanded, healthy leaf from both a treated and a control plant.
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Measurement: Clamp the leaf into the IRGA chamber.
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Data Recording: Allow the readings to stabilize and then record the net photosynthetic rate (CO2 assimilation).
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Replication: Repeat the measurement on several different plants from each treatment group to ensure data reliability.
Signaling Pathway
This compound is believed to exert its effects through a signaling cascade that involves a second messenger.
Simplified Signaling Pathway of this compound
Caption: A simplified diagram of the proposed signaling pathway for this compound in plants.
Exogenous application of this compound is thought to lead to a rapid increase in the level of the second messenger L(+)-adenosine.[8][9] This, in turn, may trigger an increase in the concentration of cytosolic calcium ions, which then activates downstream signaling pathways, ultimately leading to the observed physiological responses such as enhanced photosynthesis and growth.[10][11]
Quantitative Data Summary
The following tables summarize the reported effects of this compound on various plant species.
Table 1: Effects of this compound on Plant Growth Parameters
| Plant Species | Concentration | Application Method | Observed Effect |
| Lettuce | 0.043 mg/L | Foliar Spray | 13-20% increase in leaf fresh weight; 13-24% increase in root fresh weight |
| Tomato | 21 mg/L | Weekly Foliar Spray | 37-50% increase in flower number; 22-57% increase in total fruit number; 28% increase in total yield |
| Cucumber | 0.8 mg/L | Foliar Spray | Improved photosynthesis, stomatal conductance, and water use efficiency under salt stress |
| Rice | Not Specified | Not Specified | 20-30% increase in yield |
| Wheat | Not Specified | Not Specified | 15-20% increase in yield |
| Soybeans | Not Specified | Not Specified | 10-15% increase in yield |
Sources: Adapted from various studies.[2][5]
Table 2: Influence of Environmental Factors on Foliar Uptake of Plant Growth Regulators
| Factor | Condition Favoring Uptake | Condition Hindering Uptake |
| Temperature | Warm | Cool |
| Humidity | High | Low |
| Drying Time | Slow | Fast |
| Leaf Health | Healthy, undamaged | Damaged, stressed |
Source: Adapted from Intermountain Tree Fruit Production Guide.[6]
References
- 1. Using triacontanol to increase yields in hydroponics – Science in Hydroponics [scienceinhydroponics.com]
- 2. Triacontanol Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]
- 3. Application Of Triacontanol - Company News - News - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. zylemsa.co.za [zylemsa.co.za]
- 6. Factors Affecting Plant Response | Intermountain Fruit | USU [intermountainfruit.org]
- 7. Factors affecting the effect of foliar fertilizer [agriplantgrowth.com]
- 8. plantcelltechnology.com [plantcelltechnology.com]
- 9. researchgate.net [researchgate.net]
- 10. FOLIAR UPTAKE OF PGRS: BARRIERS, MECHANISMS, MODEL SYSTEMS, AND FACTORS | International Society for Horticultural Science [ishs.org]
- 11. Extracellular ATP signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1-Tetracontanol for Plant Growth
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 1-Tetracontanol (TRIA) for plant growth experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect plant growth?
A1: this compound is a naturally occurring saturated fatty alcohol that acts as a plant growth regulator.[1][2] When applied to plants, it has been shown to enhance various metabolic activities, leading to improvements in growth, photosynthesis, and yield.[1][3] It can also help plants tolerate abiotic stresses such as salinity and drought.[1]
Q2: What is the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound is species-dependent and can be influenced by the growth stage of the plant. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific plant and experimental conditions. See the data tables below for effective concentrations used in various studies.
Q3: How should I prepare a this compound solution?
A3: this compound has very low solubility in water. Therefore, it needs to be dissolved in an organic solvent first, often with the addition of a surfactant, to create a stable stock solution that can be diluted for application. Detailed protocols are provided in the "Experimental Protocols" section.
Q4: Can I mix this compound with other plant growth regulators or nutrients?
A4: Yes, studies have shown that this compound can be used in conjunction with other substances like auxins, gibberellins, and cytokinins.[4] The addition of certain metal ions may also enhance its growth-stimulating effects.[4] However, compatibility and potential interactions should be tested on a small scale first.
Q5: How is this compound thought to work at a cellular level?
A5: The proposed mode of action involves this compound eliciting the formation of a second messenger, L(+)-adenosine.[1] This messenger is believed to increase intracellular calcium ion concentration, which then binds to calmodulin, triggering downstream signaling pathways that regulate various physiological and biochemical processes.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on plant growth. | - Improper solution preparation: this compound may not be properly dissolved or may have precipitated out of the solution. - Incorrect concentration: The concentration used may be too low or too high for the specific plant species. - Application method: The method of application (e.g., foliar spray, soil drench) may not be optimal. | - Review the solution preparation protocol to ensure complete dissolution and the use of a surfactant if necessary. - Conduct a dose-response experiment with a range of concentrations. - Experiment with different application methods to ensure adequate uptake by the plant. |
| Precipitation or cloudiness in the stock or working solution. | - Low water temperature: Diluting the stock solution in cold water can cause the this compound to precipitate. - Insufficient surfactant: The amount of surfactant may be inadequate to maintain a stable emulsion. | - Use room temperature or slightly warm water when preparing dilutions. - Ensure the recommended concentration of a surfactant like Tween-20 is used.[5] |
| Phytotoxicity symptoms (e.g., leaf burn, stunted growth). | - High concentration of this compound: Excessive concentrations can be detrimental to plant health. - High concentration of solvent: The organic solvent used to dissolve the this compound may be at a phytotoxic level in the final working solution. | - Reduce the concentration of this compound in your working solution. - Ensure the final concentration of the organic solvent is minimal and non-toxic to the plants. |
| Inconsistent results between experiments. | - Variability in solution preparation: Inconsistent preparation methods can lead to different effective concentrations. - Environmental factors: Changes in light, temperature, or humidity can affect plant response. - Plant variability: Differences in plant age or health can lead to varied responses. | - Standardize the solution preparation protocol. - Maintain consistent environmental conditions for all experiments. - Use plants of a similar age and health for your experiments. |
Data Presentation
Table 1: Effective Concentrations of this compound for Various Plant Species
| Plant Species | Effective Concentration | Observed Effects |
| Lettuce (Lactuca sativa) | 0.05 - 0.1 mg/L | Increased leaf and root fresh weight.[5] |
| Tomato (Solanum lycopersicum) | 10⁻⁶ M | Increased fruit weight, number, and yield.[1] |
| Tomato (Hydroponic) | 20 mg/L | Increased flower and fruit number, leading to higher total yield.[5] |
| Cucumber (Cucumis sativus) | 0.8 mg/L | Not specified in the provided context. |
| Maize (Zea mays) | 2 and 5 µM | Enhanced salinity tolerance, improved growth.[1] |
| Bougainvillea (Bougainvillea glabra) | 0.5 and 1.0 mg/L | Advanced flowering, increased flower bud number. |
| Basil (Ocimum basilicum) | 10⁻⁶ M | Enhanced pigment content (chlorophyll a, b, and carotenoids).[1] |
| Coriander (Coriandrum sativum) | 10⁻⁶ M | Enhanced total chlorophyll and carotenoid content.[1] |
Experimental Protocols
Protocol 1: Preparation of a 1000 mg/L (1000 ppm) this compound Stock Solution
-
Materials:
-
1000 mg this compound powder
-
100 mL 95% Ethanol
-
5 mL Tween-20 (or similar surfactant)
-
1000 mL volumetric flask
-
Distilled water
-
Magnetic stirrer and stir bar
-
Hot plate (with gentle warming capabilities)
-
Amber glass bottle for storage
-
-
Procedure:
-
Weigh 1000 mg of this compound powder.
-
In a glass beaker, dissolve the powder in 100 mL of 95% ethanol.
-
Gently warm the solution to 35-40°C while stirring to ensure complete dissolution.[5]
-
Add 5 mL of Tween-20 to the ethanol-triacontanol solution and mix thoroughly.[5]
-
Transfer the mixture to a 1000 mL volumetric flask.
-
Bring the solution to the final volume of 1000 mL with distilled water while stirring continuously. The solution may appear slightly cloudy.[5]
-
Store the stock solution in an amber glass bottle at room temperature. The stock is stable for several months when protected from light.[5]
-
Protocol 2: Preparation of Working Solutions
-
Procedure:
-
To prepare a working solution, dilute the 1000 mg/L stock solution with distilled water to the desired final concentration.
-
For example, to make a 1 mg/L working solution, add 1 mL of the stock solution to 999 mL of distilled water and mix well.
-
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Proposed signaling pathway of this compound in plants.
References
- 1. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of the Stress-Signalling Mediator Triacontanol on Biochemical and Physiological Modifications in Dracocephalum forrestii Culture [mdpi.com]
- 3. EP0050670A4 - 1-triacontanol plant growth simulator formulations. - Google Patents [patents.google.com]
- 4. Triacontanol Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]
- 5. The influence of 1-triacontanol on the growth, flowering, and quality of potted Bougainvillea plants (Bougainvillea glabra var. "Elizabeth Angus") under natural conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Tetracontanol Extraction from Plant Material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of 1-Tetracontanol from plant materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from plants?
A1: this compound is a long-chain saturated fatty alcohol with the chemical formula C40H82O. It is a naturally occurring plant growth regulator found in the epicuticular waxes of many plant species. It is of interest to researchers for its potential applications in agriculture to enhance crop yields and in pharmacology for its various reported biological activities.
Q2: Which plant materials are good sources of this compound?
A2: this compound can be found in the waxes of a variety of plants. Sources mentioned in literature include the shoot skins of Moso bamboo (Phyllostachys pubescens), as well as the leaves and cuticles of many other plants. The concentration can vary significantly depending on the plant species, age, and growing conditions.
Q3: What are the most common methods for extracting this compound from plant material?
A3: The most common method for extracting this compound, a non-polar compound, is solvent extraction using non-polar solvents.[1] Soxhlet extraction is a widely used technique that offers high efficiency.[2][3] Other methods like maceration can also be employed, though they may be less efficient.[4]
Q4: Which solvents are most effective for this compound extraction?
A4: Non-polar solvents are the most effective for extracting this compound. N-hexane is a commonly used solvent for this purpose.[3] Chloroform has also been used in the purification process of extracts obtained with n-hexane. Due to its non-polar nature, this compound has low solubility in polar solvents like ethanol and is practically insoluble in water.
Q5: How can I confirm the presence and quantity of this compound in my extract?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying this compound.[3] This technique allows for the separation of this compound from other components in the extract and provides a mass spectrum for unambiguous identification and accurate quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
Low Yield of this compound
Problem: The final yield of this compound is lower than expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Extraction | - Optimize Extraction Time: Ensure the Soxhlet extraction runs for a sufficient duration (e.g., 16-24 hours) to allow for complete extraction.[2][3] - Increase Solvent-to-Solid Ratio: A higher ratio of solvent to plant material can improve extraction efficiency. Experiment with ratios from 10:1 to 20:1 (mL of solvent to g of plant material). - Particle Size: Grind the dried plant material to a fine powder (e.g., 30-40 mesh) to increase the surface area available for extraction.[5] |
| Inappropriate Solvent Choice | - Use a Non-Polar Solvent: N-hexane is a good starting point. If yields are still low, consider a slightly more polar solvent like a mixture of hexane and ethyl acetate, but be aware this may increase co-extraction of other compounds. |
| Degradation of this compound | - Avoid High Temperatures: While Soxhlet extraction involves heating, prolonged exposure to very high temperatures could potentially degrade the target compound. Ensure the heating mantle is set to a temperature that allows for steady boiling of the solvent without excessive heat. |
| Losses During Work-up | - Careful Solvent Removal: When concentrating the extract, use a rotary evaporator at a controlled temperature and pressure to avoid loss of the compound. - Minimize Transfer Steps: Each transfer of the extract can result in some loss. Plan your workflow to minimize the number of transfers. |
Contamination of the Final Product
Problem: The purified this compound is not pure and contains other plant-derived compounds.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Co-extraction of Other Lipids and Waxes | - Saponification: Co-extracted esters can be removed by saponification. This process involves heating the crude extract with an alcoholic solution of a strong base (e.g., potassium hydroxide) to hydrolyze the esters into fatty acid salts and alcohols. The free this compound can then be re-extracted with a non-polar solvent.[6][7][8] - Column Chromatography Optimization: Use a less polar mobile phase initially to elute the most non-polar impurities before increasing the polarity to elute the this compound. |
| Presence of Plant Pigments (e.g., Chlorophyll) | - Activated Charcoal Treatment: Passing the extract through a bed of activated charcoal can effectively remove pigments.[9][10] - Solid-Phase Extraction (SPE): Certain SPE cartridges can be used for chlorophyll removal.[9][10] - Liquid-Liquid Partitioning: Partitioning the extract between immiscible solvents of different polarities can help separate pigments from the target compound.[1] |
| Inefficient Column Chromatography | - Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system for separating this compound from impurities before running the column. - Proper Column Packing: Ensure the silica gel column is packed uniformly to avoid channeling and poor separation. - Sample Loading: Load the crude extract onto the column in a minimal amount of solvent to ensure a tight starting band. |
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound
This protocol describes a general procedure for the extraction of this compound from dried and powdered plant leaves using a Soxhlet apparatus.
Materials:
-
Dried and finely ground plant leaves (30-40 mesh)
-
n-Hexane (pesticide grade or equivalent)
-
Soxhlet extractor with a round-bottom flask and condenser
-
Cellulose extraction thimble
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Accurately weigh approximately 20-30 g of the dried, powdered plant material and place it into a cellulose extraction thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Add 250-300 mL of n-hexane to the round-bottom flask along with a few boiling chips.
-
Assemble the Soxhlet apparatus by connecting the flask to the extractor and the condenser. Ensure that the cooling water is flowing through the condenser.
-
Heat the n-hexane in the flask using the heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip back into the thimble containing the plant material.
-
Allow the extraction to proceed for 16-24 hours, ensuring a consistent cycle of solvent filling and siphoning in the extractor.[2][3]
-
After the extraction is complete, turn off the heating mantle and allow the apparatus to cool.
-
Carefully dismantle the apparatus and remove the thimble containing the exhausted plant material.
-
Concentrate the n-hexane extract in the round-bottom flask using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude wax extract.
-
The crude extract can then be further purified.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines the purification of the crude wax extract to isolate this compound.
Materials:
-
Crude wax extract from Protocol 1
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
N-hexane and Ethyl acetate (HPLC grade)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, creating a uniform packed bed. Drain the excess solvent until it is just above the silica level.
-
Sample Loading: Dissolve the crude wax extract in a minimal amount of n-hexane. Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution:
-
Begin elution with 100% n-hexane to wash out highly non-polar impurities.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane (e.g., 99:1, 98:2, 95:5 v/v).
-
Collect fractions of the eluate in separate tubes.
-
-
Fraction Analysis: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 9:1) and visualize the spots under a UV lamp or by using an appropriate staining reagent.
-
Pooling and Concentration: Combine the fractions that contain the pure this compound (as determined by TLC analysis against a standard, if available).
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Protocol 3: Quantification by GC-MS
This protocol provides a general guideline for the quantitative analysis of this compound.
Materials:
-
Purified this compound sample
-
This compound analytical standard
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., pyridine or chloroform)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with a suitable capillary column (e.g., HP-5MS or equivalent)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Sample and Standard Derivatization:
-
Accurately weigh a known amount of the purified sample and dissolve it in the anhydrous solvent.
-
To a known volume of the sample and each standard solution, add the derivatizing agent.
-
Heat the mixture (e.g., at 60-70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization. Derivatization is often necessary for long-chain alcohols to improve their volatility and chromatographic behavior.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized standard and sample solutions into the GC-MS.
-
Use a temperature program that allows for the separation of this compound from any remaining impurities. An example program could be: initial temperature of 150°C, ramp up to 300°C at 10°C/min, and hold for 10-15 minutes.
-
The mass spectrometer should be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the standard.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
References
- 1. Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN1389445A - Method of preparing long-chain fatty alcohol from rice bran wax - Google Patents [patents.google.com]
- 7. course.cutm.ac.in [course.cutm.ac.in]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
interference in analytical detection of 1-Tetracontanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the analytical detection of 1-Tetracontanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the detection of this compound?
The most widely accepted method for quantifying this compound, which is a component of policosanols, is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This technique offers high sensitivity and specificity. Due to the low volatility of this compound, a derivatization step, such as silylation, is typically required before GC-MS analysis.[1][3] High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) can also be used and has the advantage of not requiring a derivatization step.[3]
Q2: What are the primary sources of interference in this compound analysis?
The primary source of interference is the sample matrix itself, which can introduce co-eluting compounds that affect the analyte's signal in GC-MS, a phenomenon known as the matrix effect.[3][4] Common interferents in complex matrices like plant extracts, cosmetics, and biological samples include:
-
Other long-chain fatty alcohols and fatty acids: These compounds have similar chemical properties and may co-elute with this compound.[5][6]
-
Sterols and triterpene alcohols: These are common components of plant and animal-derived samples and can interfere with the analysis.[7][8][9]
-
Wax esters: If not properly hydrolyzed, these can complicate the chromatographic profile.[10]
-
Glycerin and other formulation components: In cosmetic or pharmaceutical preparations, excipients can be a significant source of interference.[11]
-
Paraffins: Adulteration of natural waxes with paraffin can introduce a complex mixture of hydrocarbons that may interfere with the analysis.[12]
Q3: How can I minimize matrix effects in my this compound analysis?
Several strategies can be employed to mitigate matrix effects:[13][14][15]
-
Effective Sample Cleanup: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can help remove a significant portion of the interfering matrix components before analysis.[16]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for signal suppression or enhancement.[4][17]
-
Use of an Internal Standard: An isotopically labeled standard of this compound would be ideal. If unavailable, a structurally similar compound with a different retention time can be used to normalize the signal.
-
Procedural Calibration: This involves spiking the blank matrix with standards before the extraction process to account for both matrix effects and extraction recovery.[2]
Q4: Why is derivatization necessary for the GC-MS analysis of this compound, and what are the potential issues?
Derivatization, typically silylation with agents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA), is necessary to increase the volatility and thermal stability of this compound, making it suitable for GC analysis.[1] Without derivatization, poor peak shape and low sensitivity are expected.
However, the derivatization step itself can present challenges:
-
Incomplete reaction: This can lead to underestimation of the analyte concentration.
-
Instability of derivatives: The derivatized policosanols may not be stable over time, requiring prompt analysis.[1]
-
Reaction with interfering compounds: Other compounds in the matrix with active hydrogens can also react with the derivatizing agent, potentially leading to a depletion of the reagent and incomplete derivatization of the target analyte.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the analytical detection of this compound.
Problem 1: No Peak or Very Small Peak for this compound
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Optimize the extraction solvent and method. For plant materials, a saponification step may be necessary to free this compound from its esterified form.[5][18] |
| Incomplete Derivatization | Ensure the derivatization reagent is fresh and used in sufficient excess. Optimize reaction time and temperature.[1] |
| Active Sites in the GC System | Deactivate the GC inlet liner and use a high-quality, low-bleed capillary column suitable for high-temperature analysis.[19] |
| Low Concentration in Sample | Concentrate the sample extract using techniques like Solid-Phase Extraction (SPE) or evaporation under nitrogen. |
| Incorrect GC-MS Parameters | Verify the injection temperature, temperature program, and MS acquisition parameters. The final temperature of the GC oven program should be high enough to elute this compound.[20] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Active Sites in GC System | As above, check for activity in the inlet liner and column. Replace the liner and trim the column if necessary.[19] |
| Column Overload | Dilute the sample or reduce the injection volume.[21] |
| Co-elution with an Interfering Compound | Optimize the GC temperature program to improve separation. A slower ramp rate may be beneficial.[19] |
| Improper Derivatization | Ensure the derivatization is complete. Byproducts of the reaction can sometimes cause poor chromatography. |
Problem 3: Inconsistent Results and Poor Reproducibility
| Possible Cause | Suggested Solution |
| Matrix Effects | Implement matrix-matched calibration or use an appropriate internal standard.[4] |
| Sample Inhomogeneity | Ensure the sample is thoroughly homogenized before taking a subsample for extraction. |
| Variability in Sample Preparation | Standardize all steps of the sample preparation procedure, including extraction times, solvent volumes, and derivatization conditions. |
| Instability of Derivatized Sample | Analyze the derivatized samples as soon as possible after preparation. A study on policosanols showed that derivatized samples were not stable under storage.[1] |
Quantitative Data Summary
The following table presents data from a validated GC-MS method for the analysis of policosanols, including 1-Triacontanol (a close analog of this compound), which demonstrates the expected performance of a well-optimized method.
| Parameter | 1-Octacosanol (C28) | 1-Triacontanol (C30) |
| Recovery (50 mg/L) | 98.90 - 102.02% | 99.28 - 101.37% |
| Recovery (100 mg/L) | 99.28 - 101.37% | 99.67 - 101.37% |
| Recovery (150 mg/L) | 99.67 - 101.37% | 99.67 - 101.37% |
| LOD (mg/L) | 0.6 - 0.84 | 0.6 - 0.84 |
| LOQ (mg/L) | 2.09 - 2.82 | 2.09 - 2.82 |
| Data adapted from a validation study on policosanol analysis by GC-MS.[1][2] |
Experimental Protocols
Key Experiment: Quantification of this compound in a Plant Matrix by GC-MS
This protocol provides a general workflow for the analysis of this compound in a complex plant-based matrix.
1. Sample Preparation and Extraction
-
Homogenization: Dry the plant material at 60°C for 24 hours and grind it to a fine powder.[20]
-
Saponification/Hydrolysis: Reflux the powdered sample with 1.0 M ethanolic NaOH for 2 hours at 80-85°C to hydrolyze any esterified long-chain alcohols.[5]
-
Extraction: After cooling, neutralize the mixture with HCl. Perform a liquid-liquid extraction with a non-polar solvent like hexane or diethyl ether. Repeat the extraction three times.[5]
-
Washing: Wash the combined organic phases with hot water until the aqueous phase is neutral.[5]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.
2. Derivatization
-
Re-dissolve the dried extract in a known volume of an appropriate solvent (e.g., pyridine or toluene).
-
Add the silylating agent (e.g., N,O-bis(trimethylsilyl)-trifluoroacetamide with 1% trimethylchlorosilane) to the extract.
-
Heat the mixture at a specified temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.[1]
3. GC-MS Analysis
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS.
-
Gas Chromatograph Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[20]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A typical program might start at 150°C, hold for 2 minutes, then ramp at 4°C/min to 320°C, and hold for 15 minutes.[20]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan for qualitative analysis.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: A logical approach to troubleshooting this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Procedural Validation of Policosanol Compounds | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijfe.org [ijfe.org]
- 6. Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. aocs.org [aocs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. irsm.cas.cz [irsm.cas.cz]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of a quantitative method for the analysis of delta-9-tetrahydrocannabinol (delta-9-THC), delta-8-tetrahydrocannabinol (delta-8-THC), delta-9-tetrahydrocannabinolic acid (THCA), and cannabidiol (CBD) in botanicals, edibles, liquids, oils, waxes, and bath products by gas chromatography mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of pesticide residues in commercial Swiss beeswax collected in 2019 using ultra-high performance liquid chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. matec-conferences.org [matec-conferences.org]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. mdpi.com [mdpi.com]
- 21. agilent.com [agilent.com]
Technical Support Center: 1-Tetracontanol Supplementation
This guide provides detailed troubleshooting and frequently asked questions (FAQs) to help researchers prevent the precipitation of 1-Tetracontanol in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous media?
A1: this compound is a long-chain saturated fatty alcohol, which makes it highly hydrophobic (water-repelling). When a concentrated stock solution, typically made in an organic solvent like DMSO, is added to an aqueous-based medium (like cell culture media), the this compound molecules are forced out of the solution and clump together, forming a visible precipitate. This process is often referred to as "crashing out." The key to preventing this is to improve its solubility or create a stable dispersion in the aqueous environment.
Q2: How should I prepare a stock solution of this compound for biological experiments?
A2: Preparing a concentrated, sterile stock solution is the critical first step. Dimethyl sulfoxide (DMSO) is a common solvent choice due to its ability to dissolve nonpolar compounds and its miscibility with water.[1]
Experimental Protocol: Preparing a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, conical tube.
-
Solvent Addition: Add a small volume of high-purity, sterile DMSO to the powder.
-
Dissolution: Vortex the mixture vigorously. If needed, gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[2][3] Visually confirm that all solid particles have dissolved.
-
Sterilization: If not prepared under aseptic conditions, filter the stock solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter, which is compatible with organic solvents.
-
Storage: Aliquot the stock solution into sterile tubes to avoid repeated freeze-thaw cycles and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) use.[2][3]
| Solvent | Recommended Max. Final Conc. in Media | Notes |
| DMSO | < 0.5% (0.1% preferred) | Can be cytotoxic at higher concentrations.[4] |
| Ethanol | < 0.5% | Can affect cell viability and function.[5] |
Q3: What are the best methods to add the this compound stock solution to my media without it precipitating?
A3: Direct addition of the stock solution is likely to fail. The recommended approach is to use a carrier or surfactant to create a stable formulation. Below are three validated methods.
Troubleshooting Guides & Protocols
Method 1: Using a Non-ionic Surfactant (Pluronic® F-68)
Pluronic F-68 is a non-ionic surfactant that can form micelles around hydrophobic molecules, increasing their solubility in aqueous solutions. It is widely used in pharmaceutical formulations and is generally well-tolerated by cells.[6]
Experimental Protocol:
-
Prepare a 10% (w/v) stock solution of Pluronic F-68 in tissue culture grade water and sterilize by filtration (0.22 µm).[7]
-
Warm your experimental medium to 37°C.
-
Add the Pluronic F-68 stock solution to your medium to a final concentration of 0.05% - 0.1% and mix well.
-
While gently vortexing or swirling the medium, add the this compound stock solution drop-by-drop to the desired final concentration.[7] The slow addition into a swirling solution is crucial to prevent localized high concentrations that can lead to precipitation.[4]
Method 2: Using a Protein Carrier (Bovine Serum Albumin - BSA)
BSA is a protein that can bind to and transport lipophilic compounds in the bloodstream and in culture media.[8][9][10] It acts as a natural carrier, preventing hydrophobic molecules from precipitating.
Experimental Protocol:
-
Use a fatty acid-free BSA for best results. Prepare a 10% (w/v) BSA stock solution in a balanced salt solution or serum-free medium.
-
In a sterile tube, add the required volume of your this compound stock solution.
-
Add a 5-10 fold molar excess of BSA solution to the this compound stock.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation. This allows the this compound to bind to the hydrophobic pockets of the BSA molecules.
-
Add the this compound-BSA complex to your final volume of experimental media.
Method 3: Co-solvent Formulation
For less sensitive applications, a co-solvent system can be employed. This involves using a combination of solvents to maintain solubility.
Experimental Protocol:
-
Prepare a concentrated stock of this compound in DMSO (e.g., 10 mg/mL).
-
In a separate tube, create a co-solvent mixture. An example formulation is: 10% DMSO, 40% PEG300, and 5% Tween-80.[11]
-
Add the this compound stock to the co-solvent mixture and mix until clear.
-
Add this final mixture to your aqueous medium very slowly while vortexing. The final concentration of the organic solvents and detergents should be kept to a minimum.
Comparison of Solubilization Methods
| Method | Key Agent | Typical Final Conc. | Pros | Cons |
| Surfactant | Pluronic® F-68 | 0.05 - 0.1% | FDA-approved[12], widely used, generally low cytotoxicity. | May have mild effects on some cell types. |
| Protein Carrier | Bovine Serum Albumin (BSA) | 0.1 - 0.5% | Biocompatible, mimics physiological conditions.[9] | Can interfere with protein-sensitive assays; introduces a biological variable. |
| Co-solvent | DMSO, PEG300, Tween-80 | < 1% total | Can achieve higher concentrations. | Higher potential for solvent-induced cytotoxicity or off-target effects.[13] |
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. emulatebio.com [emulatebio.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Bovine Serum Albumin as a Platform for Designing Biologically Active Nanocarriers—Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for 1-Tetracontanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Tetracontanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound, a long-chain fatty alcohol, are recrystallization and column chromatography. Due to its waxy nature and typically low solubility in common organic solvents at room temperature, careful selection of solvents and optimization of temperature are critical for successful purification.
Q2: I am having difficulty dissolving this compound for recrystallization. What should I do?
A2: this compound is expected to have low solubility in many solvents at room temperature. To dissolve it for recrystallization, you will likely need to use a heated solvent system.[1] It is crucial to add the hot solvent portion-wise to the solid until it just dissolves to avoid using an excessive amount of solvent, which would hinder crystal formation upon cooling.[2] Consider using higher-boiling point solvents or solvent mixtures to achieve dissolution.
Q3: My this compound "oils out" instead of crystallizing during recrystallization. How can I fix this?
A3: "Oiling out," where the compound separates as a liquid instead of forming crystals, can occur if the solution is supersaturated at a temperature above the compound's melting point. To remedy this, you can try adding a small amount of additional hot solvent to decrease the saturation level and then allow it to cool more slowly.[3] Seeding the solution with a small crystal of pure this compound can also help induce proper crystallization.[1][3]
Q4: During column chromatography, my this compound is moving very slowly or not at all. What could be the issue?
A4: Slow or no movement of this compound on a silica gel column is likely due to the eluent system being not polar enough to effectively displace the compound from the stationary phase. You can gradually increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate system, you would increase the proportion of ethyl acetate. In some cases for very polar compounds, adding a small percentage of a more polar solvent like methanol might be necessary.[4]
Q5: How can I confirm the purity of my this compound after purification?
A5: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) can provide a quick qualitative check. A single spot on the TLC plate suggests a high degree of purity. For quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are commonly used. Melting point analysis is also a valuable indicator of purity; a sharp melting point range close to the literature value suggests a pure compound, while a broad melting range indicates the presence of impurities.[1]
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Solution |
| This compound does not dissolve. | Insufficient solvent or inappropriate solvent. | Add more of the heated solvent in small increments.[2] If solubility remains low, a different solvent or a solvent mixture with higher dissolving power at elevated temperatures should be screened. |
| No crystals form upon cooling. | Too much solvent was used, or the solution is not sufficiently cooled. | Boil off some of the solvent to increase the concentration of this compound and then allow it to cool again.[3] If crystals still do not form, try cooling the flask in an ice bath.[2] Scratching the inside of the flask with a glass rod can also help induce nucleation.[3] |
| "Oiling out" occurs. | The solution is too concentrated, or cooling is too rapid. | Reheat the solution and add a small amount of extra hot solvent.[3] Allow the solution to cool more slowly at room temperature before moving it to an ice bath.[2] Using a seed crystal can also promote proper crystal formation.[1][3] |
| Low recovery of purified this compound. | Too much solvent was used, or the crystals were not completely collected. | Ensure the minimum amount of hot solvent is used for dissolution.[1] After filtration, wash the crystals with a small amount of cold solvent to remove any remaining impurities without dissolving a significant amount of the product. |
| Crystals appear impure (e.g., discolored). | Impurities co-precipitated with the product. | The crude material may require a preliminary purification step, such as passing it through a short plug of silica gel, before recrystallization.[5] A second recrystallization may also be necessary to achieve the desired purity. |
Column Chromatography
| Problem | Potential Cause | Solution |
| This compound does not move from the origin. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of the more polar solvent in your eluent mixture.[4] |
| Poor separation of this compound from impurities. | Inappropriate solvent system or column overloading. | Screen different solvent systems using TLC to find an eluent that provides good separation (Rf value of 0.2-0.3 for the target compound). Ensure that the amount of crude material loaded onto the column is not excessive. |
| Compound streaks or "tails" on the column. | The compound may be interacting too strongly with the stationary phase or the column may be overloaded. | Adding a small amount of a slightly more polar solvent or a modifier (e.g., a trace of acid or base, depending on the compound's nature) to the eluent can sometimes improve peak shape.[4] Reduce the amount of sample loaded onto the column. |
| Cracking or channeling of the silica gel bed. | Improper packing of the column or a sudden change in solvent polarity. | Ensure the silica gel is packed uniformly as a slurry. When changing the eluent polarity, do so gradually to avoid generating heat that can cause cracks in the stationary phase.[6] |
| High back pressure. | Blockage in the column, often at the inlet frit. | This can be caused by particulate matter in the sample or precipitation of the sample at the top of the column.[7] Ensure your sample is fully dissolved and filtered before loading. |
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Solvents at Different Temperatures. (Note: This table provides a hypothetical example for illustrative purposes, as specific experimental data for this compound was not found in the initial search.)
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Hexane | Low | Moderate |
| Toluene | Low | High |
| Ethyl Acetate | Very Low | Low |
| Dichloromethane | Very Low | Moderate |
| Acetone | Insoluble | Very Low |
Table 2: Example of a Recrystallization Solvent Screening for this compound. (Note: This table provides a hypothetical example for illustrative purposes.)
| Solvent System | Observations upon Heating | Crystal Formation upon Cooling | Estimated Purity (by GC) |
| Toluene | Dissolved completely near boiling | Slow formation of white, needle-like crystals | >98% |
| Heptane | Incomplete dissolution | Minimal crystal formation | - |
| Dichloromethane/Methanol (9:1) | Dissolved completely | Rapid precipitation of a fine powder | 95% |
| Ethyl Acetate | Incomplete dissolution | - | - |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on preliminary solubility tests (similar to Table 2), select a suitable solvent or solvent pair where this compound has high solubility when hot and low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add the hot solvent in small portions until the solid has just dissolved.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
Solvent System Selection: Using TLC, determine a solvent system that provides a good separation of this compound from its impurities, ideally with an Rf value of ~0.2-0.3 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Add a layer of sand on top of the silica gel to prevent disruption of the bed during sample and eluent addition.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica gel bed. Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Carefully add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger interactions with the silica gel.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Technical Support Center: Enhancing the Bioavailability of 1-Tetracontanol in Soil
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Tetracontanol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this compound in soil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability in soil a concern?
A1: this compound, also known as triacontanol, is a long-chain fatty alcohol that acts as a potent plant growth regulator. It can significantly enhance plant growth, improve nutrient uptake, and increase stress resistance. However, this compound is practically insoluble in water, which severely limits its dissolution in the soil solution and subsequent uptake by plant roots. This poor bioavailability is a major hurdle in harnessing its full potential in agricultural and research applications.
Q2: What are the primary mechanisms by which this compound promotes plant growth?
A2: this compound is understood to stimulate plant growth by activating a secondary messenger, L(+)-adenosine. This signaling molecule triggers a cascade of physiological responses, including increased photosynthesis, enhanced enzyme activity, and improved nutrient and water uptake.
Q3: What are the common methods for applying this compound to plants?
A3: Traditionally, this compound is applied via foliar spray or seed soaking. While effective, these methods bypass the soil, and enhancing its uptake directly from the soil is a key area of research for providing a sustained, long-term effect. Soil drenching is another method of application.
Q4: How do soil properties like pH and organic matter affect this compound's availability?
A4: Soil pH can influence the charge of soil particles and the solubility of compounds. While this compound is non-ionic, extreme pH values can affect the stability of certain formulations. Soil organic matter has a high capacity to adsorb organic molecules like this compound, which can reduce its concentration in the soil solution and limit its availability to plants.[1][2][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound in soil.
Issue 1: Poor or inconsistent plant response to soil-applied this compound.
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | The most likely cause is the low water solubility of this compound, preventing its uptake by roots. |
| Solution: Employ a suitable formulation to enhance its solubility and dispersion in the soil. Options include microemulsions, cyclodextrin inclusion complexes, or nanoparticle-based formulations. | |
| Suboptimal Formulation | The chosen formulation may not be stable in your specific soil type or experimental conditions. |
| Solution: Evaluate the stability of your formulation in a soil slurry before application. Observe for signs of precipitation or phase separation. Adjust surfactant/co-surfactant ratios or cyclodextrin concentration as needed. | |
| Incorrect Dosage | High concentrations of this compound can have inhibitory effects on plant growth. |
| Solution: Conduct a dose-response study to determine the optimal concentration for your plant species and soil type. Start with low concentrations and incrementally increase. | |
| Soil Adsorption | High organic matter or clay content in the soil can bind this compound, making it unavailable to plants. |
| Solution: Consider increasing the application rate in high-organic-matter soils. Pre-application of a competitive binding agent could be explored, but this is an advanced and experimental approach. | |
| Environmental Factors | Temperature, moisture, and microbial activity can influence the degradation and transformation of this compound in the soil. |
| Solution: Maintain optimal and consistent environmental conditions for your experiments. Document any variations in temperature and moisture. |
Issue 2: Difficulty in extracting and quantifying this compound from soil and plant tissues.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | This compound's strong binding to soil organic matter and its lipophilic nature can make extraction challenging. |
| Solution: Use a robust extraction solvent system. A common approach for non-polar compounds in soil is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., acetone or ethyl acetate) to disrupt interactions with the soil matrix. | |
| Matrix Interference | Co-extracted compounds from the soil or plant matrix can interfere with the analytical signal of this compound during GC-MS analysis.[4] |
| Solution: Incorporate a cleanup step after extraction. This can involve solid-phase extraction (SPE) with a suitable sorbent to remove interfering substances. The use of analyte protectants in the GC inlet can also mitigate matrix effects.[5] | |
| Low Recovery | Incomplete extraction or losses during sample preparation can lead to low recovery rates. |
| Solution: Optimize extraction parameters such as solvent-to-soil ratio, extraction time, and temperature. Perform spike and recovery experiments with a known amount of this compound standard to determine the efficiency of your method. | |
| Instrumental Issues | Poor chromatographic resolution or sensitivity can hinder accurate quantification. |
| Solution: Optimize the GC-MS method, including the temperature program, carrier gas flow rate, and mass spectrometer parameters (e.g., selected ion monitoring mode for higher sensitivity). |
Experimental Protocols
Protocol 1: Preparation of a this compound Microemulsion
Objective: To prepare a stable oil-in-water (o/w) microemulsion of this compound to enhance its dispersibility in water and soil.
Materials:
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This compound
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Oil phase (e.g., oleic acid, castor oil)
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Surfactant (e.g., Tween 80)
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Co-surfactant (e.g., ethanol, propylene glycol)
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Distilled water
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Magnetic stirrer and stir bar
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Beakers and graduated cylinders
Methodology:
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Preparation of the Oil Phase: Dissolve a known concentration of this compound in the chosen oil phase with gentle heating and stirring until fully dissolved.
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Mixing Surfactant and Co-surfactant: In a separate beaker, mix the surfactant and co-surfactant at a predetermined ratio (e.g., 2:1 or 3:1 by weight).
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Formation of the Microemulsion:
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Add the oil phase containing this compound to the surfactant/co-surfactant mixture and stir.
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Slowly titrate this mixture with distilled water while continuously stirring.
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The transition from a cloudy emulsion to a clear and transparent microemulsion indicates the formation of stable microdroplets.
-
-
Characterization: The resulting microemulsion should be visually clear and stable over time. Further characterization can include droplet size analysis and stability testing at different temperatures.
Protocol 2: Quantification of this compound in Soil by GC-MS
Objective: To extract and quantify the concentration of this compound in a soil sample.
Materials:
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Soil sample containing this compound
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Extraction solvent (e.g., 1:1 hexane:acetone, v/v)
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Anhydrous sodium sulfate
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Solid-Phase Extraction (SPE) cartridges (e.g., silica-based)
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Nitrogen evaporator
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Gas Chromatograph-Mass Spectrometer (GC-MS)
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This compound analytical standard
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Internal standard (e.g., a long-chain alkane not present in the sample)
Methodology:
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Sample Preparation: Air-dry the soil sample and sieve it to remove large debris.
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Extraction:
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Weigh a known amount of soil (e.g., 10 g) into a centrifuge tube.
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Add a known amount of internal standard.
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Add the extraction solvent (e.g., 20 mL) and vortex or sonicate for a specified time (e.g., 30 minutes).
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Centrifuge the sample and collect the supernatant.
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Repeat the extraction process on the soil pellet and combine the supernatants.
-
-
Drying and Concentration:
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Pass the combined extract through a column of anhydrous sodium sulfate to remove any residual water.
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Concentrate the extract to a smaller volume (e.g., 1-2 mL) using a nitrogen evaporator at a controlled temperature.
-
-
Cleanup (optional but recommended):
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Condition an SPE cartridge with the appropriate solvent.
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Load the concentrated extract onto the cartridge.
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Wash the cartridge with a non-polar solvent (e.g., hexane) to remove interfering compounds.
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Elute the this compound with a slightly more polar solvent or solvent mixture.
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Concentrate the eluate to the final volume for analysis.
-
-
GC-MS Analysis:
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Inject an aliquot of the final extract into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
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Develop a temperature program that allows for the separation of this compound from other components.
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Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions of this compound.
-
-
Quantification: Create a calibration curve using known concentrations of the this compound standard with the internal standard. Calculate the concentration of this compound in the soil sample based on the peak area ratio relative to the calibration curve.
Data Presentation
Table 1: Hypothetical Comparison of this compound Bioavailability Enhancement Strategies
| Formulation | Application Method | Soil Type | This compound Concentration in Plant Tissue (µg/g dry weight) | Relative Bioavailability Increase (%) |
| Unformulated (Control) | Soil Drench | Sandy Loam | 5.2 | - |
| Microemulsion | Soil Drench | Sandy Loam | 28.7 | 452 |
| Cyclodextrin Complex | Soil Drench | Sandy Loam | 19.5 | 275 |
| Nanoparticle Suspension | Soil Drench | Sandy Loam | 35.1 | 575 |
| Unformulated (Control) | Soil Drench | Clay Loam | 2.8 | - |
| Microemulsion | Soil Drench | Clay Loam | 15.4 | 450 |
| Cyclodextrin Complex | Soil Drench | Clay Loam | 10.9 | 289 |
| Nanoparticle Suspension | Soil Drench | Clay Loam | 20.3 | 625 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway in a plant cell.
Experimental Workflow for Enhancing Bioavailability
Caption: Workflow for enhancing and evaluating this compound bioavailability.
References
dealing with batch-to-batch variability of 1-Tetracontanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Tetracontanol. Batch-to-batch variability can present significant challenges in experimental reproducibility, and this resource aims to provide solutions to common issues.
Troubleshooting Guide
Batch-to-batch variability in this compound can manifest in several ways, from inconsistent physical properties to altered biological activity. The following table outlines potential issues, their likely causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Solubility | - Purity Variations: Different levels of impurities can affect solubility. - Polymorphism: The crystalline structure may differ between batches, impacting dissolution rates. - Particle Size Distribution: Finer powders will dissolve faster than coarser material. | - Request Certificate of Analysis (CoA) for each batch: Compare purity specifications. - Perform solubility pre-screening: Test solubility of a small sample from the new batch in your intended solvent system before proceeding with large-scale experiments. - Employ consistent dissolution procedures: Use standardized protocols for solvent addition, temperature, and agitation. Consider gentle heating and sonication for waxy solids. |
| Variable Biological Activity | - Presence of Active Impurities: Contaminants may have their own biological effects, leading to unexpected results. - Degradation of this compound: Improper storage can lead to the formation of degradation products with different activities. - Incomplete Dissolution: If not fully dissolved, the effective concentration in your experiment will be lower than intended. | - Characterize each new batch: Use analytical techniques like GC-MS or LC-MS to identify and quantify impurities. - Store properly: Keep this compound in a cool, dry, and dark place, tightly sealed to prevent degradation. - Visually confirm complete dissolution: Ensure no particulate matter is visible before use. For opaque solutions, filtration of a small aliquot may be necessary to check for undissolved material. |
| Unexpected Physical Appearance | - Color Variation: May indicate the presence of colored impurities or degradation products. - Clumping or Caking: Could be due to moisture absorption or differences in particle size. | - Document the appearance of each batch upon receipt. - If color is significantly different, contact the supplier and consider purity analysis. - For clumped material, gently break up aggregates before weighing and dissolving. |
Frequently Asked Questions (FAQs)
Q1: Why does my new batch of this compound look different from the previous one?
A1: Variations in physical appearance, such as color or texture, can occur between batches due to minor differences in the manufacturing process or raw materials used. While slight variations may not impact performance, significant differences should be investigated. It is always good practice to visually inspect and document each new batch upon arrival.
Q2: I'm having trouble dissolving this compound in my usual solvent. What should I do?
A2: this compound is a long-chain fatty alcohol, which can be characterized as a waxy solid with low solubility in polar solvents like water. It is slightly soluble in ethanol and soluble in diethyl ether. If you are experiencing difficulty with dissolution, consider the following:
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Increase the temperature: Gently warming the solvent can significantly improve the dissolution of waxy solids.
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Use sonication: An ultrasonic bath can help to break up particles and accelerate dissolution.
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Try a different solvent: If your protocol allows, consider a more non-polar organic solvent.
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Ensure adequate mixing: Use a stir bar and allow sufficient time for the solid to dissolve completely.
Q3: My experimental results are not consistent between different batches of this compound. How can I address this?
A3: Inconsistent results are a hallmark of batch-to-batch variability. To address this, it is crucial to implement a robust quality control procedure for each new batch. This should include:
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Reviewing the Certificate of Analysis (CoA): Pay close attention to the purity and the levels of any specified impurities.
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Performing an identity test: A simple melting point determination can be a quick check for gross impurities.
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Conducting a functional test: Before starting a large-scale experiment, test the new batch in a small-scale pilot experiment to ensure it produces the expected outcome.
Q4: What are the common impurities in this compound?
A4: Common impurities in commercially available long-chain alcohols can include shorter and longer chain-length homologous alcohols, unreacted starting materials from the synthesis, and residual catalysts. The specific impurities will depend on the manufacturing process. For critical applications, it is advisable to perform your own purity analysis using techniques like Gas Chromatography (GC) or Liquid Chromatography (LC).
Q5: How should I store this compound to ensure its stability?
A5: this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. This will minimize the risk of degradation due to oxidation or hydrolysis.
Experimental Protocols
To ensure consistency in your experiments, it is recommended to perform in-house quality control on new batches of this compound. Below are detailed protocols for key experiments.
Protocol 1: Determination of Melting Point
Objective: To verify the identity and purity of this compound by measuring its melting point. A sharp melting range close to the literature value suggests high purity.
Materials:
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Melting point apparatus
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Capillary tubes
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This compound sample
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Reference standard (optional)
Procedure:
-
Ensure the melting point apparatus is calibrated.
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Finely powder a small amount of the this compound sample.
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Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
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Set the apparatus to heat at a rate of 1-2 °C per minute near the expected melting point.
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Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). This is the melting range.
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Compare the observed melting range with the value on the Certificate of Analysis or literature values.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of this compound and identify any volatile impurities.
Materials:
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Gas chromatograph with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a non-polar or mid-polar capillary column)
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High-purity carrier gas (e.g., Helium or Nitrogen)
-
Suitable solvent for sample preparation (e.g., chloroform or hexane)
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This compound sample
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Internal standard (optional, for quantitative analysis)
Procedure:
-
Prepare a standard solution of this compound of known concentration in the chosen solvent.
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Prepare a sample solution of the this compound batch to be tested at the same concentration.
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Set up the GC method with appropriate parameters for the column, including injector temperature, oven temperature program, and detector temperature.
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Inject the standard solution to determine the retention time of this compound.
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Inject the sample solution.
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Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the this compound peak relative to the total area of all peaks.
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Identify any impurity peaks by comparing their retention times to known standards, if available.
Visualizations
Troubleshooting Workflow for Batch-to-Batch Variability
Caption: A flowchart outlining the steps to troubleshoot batch-to-batch variability of this compound.
Quality Control Experimental Workflow
Caption: A workflow diagram for the quality control assessment of incoming this compound batches.
Validation & Comparative
A Comparative Analysis of Triacontanol and 1-Tetracontanol as Plant Growth Regulators
A Tale of Two Alcohols: Unraveling their Impact on Plant Physiology
In the realm of agricultural science, the quest for potent and reliable plant growth regulators is perpetual. Among the myriad of compounds investigated, long-chain fatty alcohols have garnered significant attention for their ability to elicit profound physiological responses in plants. This guide provides a comprehensive comparison of two such molecules: triacontanol and 1-tetracontanol. While triacontanol is a well-established plant biostimulant with a considerable body of research supporting its efficacy, this compound remains a largely unexplored counterpart in the context of plant growth promotion.
This document aims to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison of these two compounds, summarizing existing experimental data, detailing methodologies, and visualizing key biological pathways.
Performance Snapshot: Triacontanol vs. This compound
A stark contrast emerges when comparing the available scientific literature for triacontanol and this compound. Triacontanol has been the subject of extensive research, demonstrating a wide range of beneficial effects on plant growth and development. Conversely, there is a notable absence of studies investigating the role of this compound as a plant growth regulator.
Quantitative Data Summary: Triacontanol
The following table summarizes the observed effects of triacontanol on various plant growth parameters from a selection of studies. It is important to note that the efficacy of triacontanol is highly dependent on the plant species, concentration, and application method.
| Plant Species | Growth Parameter | Observed Effect | Concentration | Application Method |
| Rice (Oryza sativa) | Dry Weight | Increase | 10 µ g/liter | Nutrient Solution[1] |
| Tomato (Lycopersicon esculentum) | Fruit Yield | Significant Increase | 1.5 ppm | Foliar Spray[2] |
| Maize (Zea mays) | Dry Weight | Increase | Nanomolar concentrations | Foliar Spray[3] |
| Cucumber (Cucumis sativus) | Growth | Stimulation | Not specified | Not specified[3] |
| Bougainvillea | Flowering & Quality | Improvement | Not specified | Not specified[4] |
This compound: An Uncharted Territory
Extensive searches of scientific databases and agricultural literature did not yield any studies specifically evaluating the efficacy of this compound as a plant growth regulator. Therefore, no quantitative data on its performance can be presented at this time. This significant data gap underscores the novelty of investigating this compound for potential applications in agriculture.
Unveiling the Mechanism: The Triacontanol Signaling Pathway
Triacontanol's mode of action is believed to involve the secondary messenger L(+)-adenosine.[2] The proposed signaling cascade is initiated by the application of triacontanol, leading to a rapid increase in the intracellular concentration of L(+)-adenosine. This, in turn, is thought to trigger a series of downstream events that culminate in the observed growth-promoting effects.
Caption: Proposed signaling pathway of triacontanol in plants.
Experimental Corner: Protocols for Application
Detailed and consistent experimental protocols are crucial for obtaining reproducible results. The following outlines a general methodology for the application of triacontanol in plant growth studies. Due to the lack of research, a corresponding protocol for this compound cannot be provided.
Triacontanol Application Protocol
This protocol is a generalized guideline and may require optimization for specific plant species and experimental conditions.
1. Preparation of Triacontanol Stock Solution:
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Due to its low solubility in water, triacontanol is typically dissolved in an organic solvent such as chloroform, ethanol, or acetone to create a concentrated stock solution (e.g., 1 mg/mL).
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A surfactant (e.g., Tween 20 or Triton X-100) is often added to the final aqueous solution to ensure proper emulsification and adherence to the plant surface during foliar application.
2. Application Methods:
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Foliar Spray: The stock solution is diluted with distilled water to the desired final concentration (e.g., 0.1 - 10 mg/L). The solution is then evenly sprayed onto the foliage of the plants until runoff. Control plants should be sprayed with a solution containing the same concentration of the organic solvent and surfactant.
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Soil Drench: The desired amount of triacontanol is added to the watering solution and applied to the soil around the base of the plant.
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Seed Soaking: Seeds are soaked in a dilute solution of triacontanol for a specific period before sowing to promote germination and early seedling growth.
3. Experimental Design and Data Collection:
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A completely randomized design or a randomized complete block design with multiple replications is recommended.
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Data on various growth parameters such as plant height, leaf area, fresh and dry weight, chlorophyll content, and yield should be collected at regular intervals.
Caption: A generalized experimental workflow for evaluating triacontanol's effect on plant growth.
Conclusion and Future Directions
The comparison between triacontanol and this compound for plant growth regulation is currently a one-sided affair. Triacontanol stands as a well-documented biostimulant with a proven track record of enhancing plant growth and productivity across a variety of species.[3][5] Its mechanism of action, though not fully elucidated, is believed to be mediated by the second messenger L(+)-adenosine.[2]
In stark contrast, this compound remains an enigma in the field of plant science. The absence of research into its effects on plant physiology presents a significant knowledge gap but also a compelling opportunity for novel research. Future studies should aim to conduct head-to-head comparisons of these two long-chain alcohols to determine if this compound possesses any latent growth-promoting properties. Such research could potentially unveil a new class of plant biostimulants and provide valuable insights into the structure-activity relationships of long-chain fatty alcohols in plant systems. For now, triacontanol remains the compound of choice for researchers and agricultural professionals seeking a reliable and effective plant growth regulator.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of the Stress-Signalling Mediator Triacontanol on Biochemical and Physiological Modifications in Dracocephalum forrestii Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Triacontanol - Wikipedia [en.wikipedia.org]
1-Tetracontanol: A Comparative Guide to its Effect on Crop Yield
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 1-Tetracontanol's (also known as Triacontanol) impact on crop yield, offering a comparative perspective against other plant growth regulators. The information presented is collated from various experimental studies to provide a clear, data-driven overview for research and development purposes.
Comparative Analysis of this compound and Other Plant Growth Regulators
This compound is a saturated long-chain primary alcohol that has been shown to influence various physiological processes in plants, often leading to enhanced growth and yield.[1] Its efficacy, however, is best understood in comparison to other classes of plant growth regulators (PGRs) such as auxins, gibberellins, and cytokinins.
While direct comparative studies on major cereal crops like wheat and rice are limited, research on field pea (Pisum sativum L.) provides valuable insights into the interactive effects of these PGRs. A study investigating the foliar application of this compound (TRIA) alone and in combination with auxins (AUX), gibberellins (GA), and cytokinins (CK) demonstrated varied and sometimes synergistic effects on yield components.[1][2][3][4]
Key Findings from Comparative Studies:
-
Synergistic and Antagonistic Interactions: The application of TRIA in combination with other PGRs can result in synergistic or antagonistic effects on crop yield. For instance, in field pea, the highest green pod yields were achieved with the combined application of TRIA, auxins, gibberellins, and cytokinins (TRIA+AUX+GA+CK), and a combination of TRIA, auxins, and cytokinins (TRIA+AUX+CK).[1][2][3]
-
Differential Effects on Growth and Yield Parameters: Different combinations of TRIA and other PGRs can selectively influence either morphological or yield-related traits. In the same field pea study, TRIA combined with auxins (TRIA+AUX) primarily increased yield variables, whereas TRIA with gibberellins (TRIA+GA) had a more pronounced effect on morphological characteristics like plant height.[2][3]
-
Standalone Efficacy: While combinations often yield the best results, this compound applied alone has been shown to increase crop yield compared to untreated controls.[2][3] In rice, for example, foliar application of this compound has led to significant increases in grain yield.[5] Similarly, studies on wheat have reported enhanced growth and yield attributes following triacontanol application.[6]
The following table summarizes the observed interactions between this compound and other major plant growth regulators on field pea yield components.
| Treatment Combination | Effect on Plant Height | Effect on Number of Pods per Plant | Effect on Number of Grains per Pod | Effect on Green Pod Yield (t ha⁻¹) | Reference |
| Control | 79.8 cm | 13.1 | 6.4 | 7.9 | [2][3] |
| TRIA | 88.5 cm (+11%) | 12.6 (-3.8%) | 7.8 (+22.6%) | 8.8 (+11.3%) | [2][3][4] |
| TRIA + AUX | 85.2 cm | 13.5 | 6.8 | 8.1 | [2][3] |
| TRIA + GA | 143.5 cm | 10.2 | 5.9 | 2.1 | [2][3] |
| TRIA + CK | 92.3 cm | 12.8 | 7.9 | 9.5 | [2][3] |
| TRIA + AUX + GA | 135.7 cm | 11.5 | 6.5 | 6.5 | [2][3] |
| TRIA + AUX + CK | 90.1 cm | 14.2 | 8.1 | 10.5 | [2][3] |
| TRIA + GA + CK | 138.9 cm | 11.8 | 7.5 | 7.2 | [2][3] |
| TRIA + AUX + GA + CK | 132.4 cm | 13.9 | 8.5 | 12.2 | [2][3] |
Quantitative Data on this compound's Effect on Crop Yield
Numerous studies have quantified the positive impact of this compound on the yield of various crops. The following tables present a summary of this data.
Effect of this compound on Rice (Oryza sativa) Yield
| Cultivar | Treatment Details | Grain Yield (q/ha) | Straw Yield (q/ha) | % Increase in Grain Yield | Reference |
| Satabdi | Control (Water Spray) | 16.5 | 21.86 | - | [5] |
| Satabdi | This compound (95%) @ 0.33 ml/L | 24.94 | 32.16 | 51.26% | [5] |
| Satabdi | This compound (95%) @ 0.5 ml/L | 24.23 | 31.42 | 46.85% | [5] |
| Satabdi | This compound (95%) @ 1.0 ml/L | 23.15 | 30.58 | 40.30% | [5] |
Effect of this compound on Wheat (Triticum aestivum) Yield under Arsenic Stress
| Wheat Variety | Arsenic Stress (ppm) | This compound (µM) | Total Grain Yield per Plant (g) | % Increase in Grain Yield (vs. stressed control) | Reference |
| Anaj-2017 | 0 | 0 | 10.2 | - | [6][7] |
| Anaj-2017 | 0 | 1 | 11.5 | 12.7% (vs. non-stressed control) | [6][7] |
| Anaj-2017 | 50 | 0 | 8.1 | - | [6][7] |
| Anaj-2017 | 50 | 1 | 9.5 | 17.3% | [6][7] |
| Anaj-2017 | 100 | 0 | 6.5 | - | [6][7] |
| Anaj-2017 | 100 | 1 | 7.8 | 20.0% | [6][7] |
| Ujala-2016 | 0 | 0 | 9.8 | - | [6][7] |
| Ujala-2016 | 0 | 1 | 10.9 | 11.2% (vs. non-stressed control) | [6][7] |
| Ujala-2016 | 50 | 0 | 7.5 | - | [6][7] |
| Ujala-2016 | 50 | 1 | 8.7 | 16.0% | [6][7] |
| Ujala-2016 | 100 | 0 | 5.9 | - | [6][7] |
| Ujala-2016 | 100 | 1 | 7.1 | 20.3% | [6][7] |
| AARI-2011 | 0 | 0 | 9.5 | - | [6][7] |
| AARI-2011 | 0 | 1 | 10.7 | 12.6% (vs. non-stressed control) | [6][7] |
| AARI-2011 | 50 | 0 | 7.1 | - | [6][7] |
| AARI-2011 | 50 | 1 | 8.3 | 16.9% | [6][7] |
| AARI-2011 | 100 | 0 | 5.2 | - | [6][7] |
| AARI-2011 | 100 | 1 | 6.5 | 25.0% | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of experimental protocols from key studies.
Foliar Application of this compound on Rice
-
Objective: To evaluate the effect of different concentrations of this compound on the growth and yield of rice.[5]
-
Experimental Design: A field experiment was conducted for two consecutive years.
-
Crop: Rice (Oryza sativa cv. Satabdi).
-
Treatments:
-
T1: Control (water spray)
-
T2: this compound 95% @ 1.0 ml/L of water
-
T3: this compound 95% @ 0.5 ml/L of water
-
T4: this compound 95% @ 0.33 ml/L of water
-
T5: this compound 0.1% @ 0.5 ml/L of water
-
T6: 1-Tetraccontanol 0.05% @ 1.0 ml/L of water
-
T7: Nitrobenzene 20% @ 2.5 ml/L of water
-
-
Application: The treatments were applied as a foliar spray. The timing of the spray was at 40-55 days after transplanting (DAT) and 55-70 DAT.
-
Data Collection:
-
Crop Growth Rate (CGR) was measured at 40-55 DAT and 55-70 DAT.
-
Yield attributes and final grain and straw yield were recorded at harvest.
-
-
Key Findings: The application of this compound at a concentration of 0.33 ml/L resulted in the highest grain yield, showing a 51.26% increase over the control.[5]
Foliar Application of this compound on Wheat under Arsenic Stress
-
Objective: To assess the changes in growth, yield, and photosynthetic characteristics of wheat varieties under arsenic stress with foliar application of this compound.[6][8]
-
Experimental Design: Completely Randomized Design (CRD) with three replicates.
-
Crop: Three wheat (Triticum aestivum L.) varieties: Anaj-2017, Ujala-2016, and AARI-2011.
-
Treatments:
-
Three levels of sodium arsenite (NaAsO₂): 0 ppm, 50 ppm, and 100 ppm, applied to the nutrient solution.
-
Two levels of foliar this compound (TRIA): 0 µM (control spray) and 1 µM.
-
-
Application:
-
Four-week-old wheat plants were subjected to arsenic stress.
-
Foliar application of TRIA was performed two weeks after the initiation of arsenic stress.
-
-
Data Collection:
-
Photosynthetic characteristics were measured 16 weeks after germination.
-
Yield parameters were recorded at maturity.
-
-
Key Findings: Foliar application of 1 µM TRIA significantly increased growth and yield attributes in all wheat varieties, both with and without arsenic stress. It proved effective in mitigating the adverse effects of arsenic.[6][8]
Signaling Pathway of this compound
The growth-promoting effects of this compound are initiated by its interaction with the plant's cellular signaling machinery. The proposed mechanism involves a second messenger, L(+)-adenosine.[9] While the complete pathway is still under investigation, evidence suggests a cascade involving calcium ions (Ca²⁺), reactive oxygen species (ROS), and mitogen-activated protein kinases (MAPKs). This pathway shares similarities with the signaling triggered by extracellular ATP.[6][7][10]
Caption: Proposed signaling pathway of this compound in plants.
The experimental workflow for evaluating the effect of this compound on crop yield typically follows a structured approach from treatment application to data analysis.
References
- 1. Interaction of triacontanol with other plant growth regulators on morphology and yield of field pea (Pisum sativum L.) [scielo.org.co]
- 2. Interaction of triacontanol with other plant growth regulators on morphology and yield of field pea (Pisum sativum L.) [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. cropj.com [cropj.com]
- 6. DORN1/P2K1 and purino-calcium signalling in plants: making waves with extracellular ATP. [repository.cam.ac.uk]
- 7. Role of Ca2+ in Mediating Plant Responses to Extracellular ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Extracellular ATP signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
1-Tetracontanol: A Comparative Analysis of a Saturated Alcohol's Role in Plant Growth Promotion
A deep dive into the performance of 1-Tetracontanol against traditional plant growth promoters, supported by experimental data and mechanistic insights.
For researchers, scientists, and professionals in drug development, the quest for effective plant growth promoters is a continuous endeavor. While traditional phytohormones like auxins, gibberellins, cytokinins, and brassinosteroids have been the cornerstone of agricultural and horticultural practices, other molecules have emerged with significant growth-regulating properties. Among these is this compound, a long-chain saturated fatty alcohol that has demonstrated considerable potential in enhancing plant growth and productivity. This guide provides an objective comparison of this compound with other major plant growth promoters, supported by available experimental data, detailed methodologies, and a visual representation of their signaling pathways.
Performance Comparison: this compound vs. Other Plant Growth Promoters
This compound, also known as melissyl alcohol, has been shown to positively influence a range of physiological and biochemical processes in plants, leading to improved growth and yield under both normal and stressful conditions. Its effects are often compared to the five major classes of plant hormones: auxins, gibberellins, cytokinins, and brassinosteroids.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and other plant growth promoters on various plant growth parameters, as reported in different studies. It is important to note that the effects can vary depending on the plant species, concentration of the regulator, and environmental conditions.
Table 1: Effect on Vegetative Growth Parameters
| Plant Growth Promoter | Parameter | Plant Species | Concentration | Observed Effect |
| This compound | Plant Height | Field Pea (Pisum sativum L.) | Not Specified | Increased plant height significantly compared to control.[1][2][3] |
| Opium Poppy (Papaver somniferum L.) | 10⁻⁶ M | Increased plant height. | ||
| Dry Weight | Field Pea (Pisum sativum L.) | Not Specified | Increased plant fresh weight.[1][2][3] | |
| Opium Poppy (Papaver somniferum L.) | 10⁻⁶ M | Increased fresh and dry weight. | ||
| Auxin (IAA) | Plant Height | Field Pea (Pisum sativum L.) | Not Specified | Showed a smaller increase in plant height compared to this compound + GA.[1][2][3] |
| Dry Weight | Field Pea (Pisum sativum L.) | Not Specified | Increased plant fresh weight, but less than the combination of TRIA+AUX+CK.[1][2][3] | |
| Gibberellin (GA₃) | Plant Height | Field Pea (Pisum sativum L.) | Not Specified | Showed the most significant increase in plant height, especially in combination with this compound.[1][2][3] |
| Dry Weight | Field Pea (Pisum sativum L.) | Not Specified | Had a detrimental effect on plant fresh weight when applied alone.[1][2][3] | |
| Cytokinin (Kinetin) | Plant Height | Field Pea (Pisum sativum L.) | Not Specified | Showed a moderate increase in plant height.[1][2][3] |
| Dry Weight | Field Pea (Pisum sativum L.) | Not Specified | Increased plant fresh weight, with a synergistic effect when combined with this compound and Auxin.[1][2][3] | |
| Brassinosteroid (Brassinolide) | Plant Height | Spinach-beet (Beta vulgaris var. bengalensis) | 0.05-0.2 ppm | Increased plant height.[4] |
| Dry Weight | Spinach-beet (Beta vulgaris var. bengalensis) | 0.05-0.2 ppm | Increased fresh and dry weight.[4] |
Table 2: Effect on Yield and Yield Components
| Plant Growth Promoter | Parameter | Plant Species | Concentration | Observed Effect |
| This compound | Green Pod Yield | Field Pea (Pisum sativum L.) | Not Specified | Increased yield by 11.3% over the control.[1][2][3] |
| Number of Pods per Plant | Field Pea (Pisum sativum L.) | Not Specified | Decreased by 3.8% compared to the control.[1][2][3] | |
| Number of Grains per Pod | Field Pea (Pisum sativum L.) | Not Specified | Increased by 22.6% over the control.[1][2][3] | |
| Seed Yield | Spinach-beet (Beta vulgaris var. bengalensis) | 0.5 ppm | Highest seed yield observed at this concentration.[4] | |
| Auxin (IAA) | Green Pod Yield | Field Pea (Pisum sativum L.) | Not Specified | Showed a slight negative interaction with this compound on yield.[1][2][3] |
| Gibberellin (GA₃) | Green Pod Yield | Field Pea (Pisum sativum L.) | Not Specified | Showed a higher negative interaction with this compound on yield.[1][2][3] |
| Cytokinin (Kinetin) | Green Pod Yield | Field Pea (Pisum sativum L.) | Not Specified | Showed a positive interaction with this compound on yield.[1][2][3] |
| Brassinosteroid (Brassinolide) | Seed Yield | Spinach-beet (Beta vulgaris var. bengalensis) | 0.05 ppm | Highest seed yield observed at this concentration.[4] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial. Below are generalized methodologies for evaluating the effects of plant growth promoters.
General Experimental Protocol for Plant Growth Regulator Trials
This protocol outlines a typical experimental setup for assessing the efficacy of plant growth regulators on crop plants.
-
Plant Material and Growth Conditions:
-
Select a uniform and certified seed variety of the chosen plant species.
-
Sow the seeds in pots filled with a sterilized potting mix (e.g., a mixture of soil, sand, and compost) or directly in prepared field plots.
-
Maintain the plants in a controlled environment (growth chamber or greenhouse) with optimal conditions for temperature, light (e.g., 16-hour photoperiod), and humidity, or under standard field conditions.
-
Ensure uniform watering for all experimental units.
-
-
Treatment Application:
-
Prepare stock solutions of the plant growth regulators (this compound, Auxin, Gibberellin, Cytokinin, Brassinosteroid) at desired concentrations.
-
Apply the treatments at a specific growth stage (e.g., vegetative stage, pre-flowering).
-
Application methods can include foliar spray (ensuring complete coverage of the leaves) or soil drenching.
-
Include a control group that receives a mock treatment (e.g., distilled water with the same surfactant, if used).
-
-
Experimental Design:
-
Use a completely randomized design (CRD) for pot experiments in a controlled environment and a randomized complete block design (RCBD) for field experiments to minimize the effects of environmental variability.
-
Ensure a sufficient number of replicates for each treatment (typically 3-5).
-
-
Data Collection:
-
Morphological Parameters: Measure plant height, number of leaves, leaf area, stem diameter, and root length at regular intervals and at the end of the experiment.
-
Physiological Parameters: Measure chlorophyll content (using a SPAD meter or spectrophotometrically), photosynthetic rate, and stomatal conductance (using an infrared gas analyzer).
-
Biochemical Parameters: Analyze plant tissues for protein content, carbohydrate content, and specific enzyme activities.
-
Yield Parameters: At maturity, harvest the plants and measure yield components such as the number of fruits/pods per plant, fruit/pod weight, number of seeds per fruit/pod, and total yield per plant or per unit area.
-
Biomass: Determine the fresh weight of different plant parts (shoots, roots) and then oven-dry them at a specific temperature (e.g., 70°C) until a constant weight is achieved to determine the dry weight.
-
-
Statistical Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA) to determine the significance of the treatment effects.
-
Use appropriate post-hoc tests (e.g., Tukey's HSD) to compare the means of different treatments.
-
Experimental Workflow
A typical workflow for plant growth regulator experiments.
Signaling Pathways
The mechanism of action of plant growth promoters is intrinsically linked to their specific signaling pathways. Understanding these pathways is crucial for targeted applications and for the development of new and more effective growth-regulating compounds.
This compound Signaling Pathway
The precise signaling pathway of this compound is not as well-elucidated as those of the classic phytohormones. However, research suggests that its effects may be mediated by a second messenger, L(+)-adenosine.
A proposed signaling pathway for this compound.
Auxin Signaling Pathway
Auxin signaling primarily involves the degradation of transcriptional repressors, leading to the expression of auxin-responsive genes.
The canonical auxin signaling pathway.
Gibberellin Signaling Pathway
Gibberellin signaling also operates through the degradation of transcriptional repressors, the DELLA proteins.
The gibberellin signaling pathway.
Cytokinin Signaling Pathway
Cytokinin signaling involves a two-component signaling system, a multi-step phosphorelay from the cell membrane to the nucleus.
The cytokinin two-component signaling pathway.
Brassinosteroid Signaling Pathway
Brassinosteroid signaling is initiated at the cell surface and transduced through a phosphorylation cascade to regulate gene expression in the nucleus.
The brassinosteroid signaling pathway.
Conclusion
This compound presents itself as a potent plant growth promoter with demonstrated efficacy in enhancing various aspects of plant growth and yield. While it shares some functional similarities with traditional phytohormones, its proposed mode of action via a second messenger suggests a distinct mechanism. The comparative data, although not from a single comprehensive study, indicates that this compound can be as effective, and in some cases, synergistic with other growth regulators. For researchers and professionals in the field, this compound represents a valuable tool in the arsenal of plant growth management strategies. Further research to fully elucidate its signaling pathway and to conduct more direct, extensive comparative trials against other promoters will undoubtedly solidify its position and optimize its application in agriculture and biotechnology.
References
- 1. Interaction of triacontanol with other plant growth regulators on morphology and yield of field pea (Pisum sativum L.) [redalyc.org]
- 2. Interaction of triacontanol with other plant growth regulators on morphology and yield of field pea (Pisum sativum L.) [scielo.org.co]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Guide to 1-Tetracontanol Quantification: GC-MS vs. HPLC-ELSD
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of the long-chain fatty alcohol 1-Tetracontanol, selecting the appropriate analytical methodology is paramount. This guide provides a comprehensive comparison of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). While direct cross-validation data for this compound is limited in published literature, this comparison is built upon validated methods for the closely related 1-Triacontanol, providing a strong basis for methodological selection.
Quantitative Performance Comparison
The selection of an analytical method often hinges on its performance characteristics. The following table summarizes the key validation parameters for GC-MS and HPLC-ELSD based on studies of analogous long-chain alcohols.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) |
| **Linearity (R²) ** | >0.99[1] | >0.99 |
| Limit of Detection (LOD) | Not explicitly stated, but method is sensitive for trace quantification[2][3] | 0.2 mg/L[4][5] |
| Limit of Quantification (LOQ) | 20.0 ng/mL[1] | 0.6 mg/L[5] |
| Intra-day Precision (%RSD) | <15%[1] | <11.2%[5] |
| Inter-day Precision (%RSD) | <15%[1] | <10.2%[5] |
| Accuracy (% Recovery) | 93.54% to 113.38%[1] | Not explicitly stated |
| Derivatization Required? | Yes | No |
Experimental Workflow Overview
The general workflow for the quantification of this compound involves several key stages from sample receipt to final data analysis. The specific steps within sample preparation can differ significantly between GC-MS and HPLC-ELSD, which is a primary point of comparison.
Detailed Experimental Protocols
The following sections provide detailed methodologies for both the GC-MS and HPLC-ELSD quantification of long-chain fatty alcohols, which can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and specificity, making it a powerful tool for trace-level quantification. However, the volatility of this compound necessitates a derivatization step to convert it into a more volatile compound suitable for gas chromatography.
1. Sample Preparation:
-
Saponification and Extraction: For complex matrices, a saponification step may be necessary to release this compound from any esters. This is typically followed by a liquid-liquid extraction (LLE) to isolate the analyte.[3]
-
Derivatization: The extracted sample is derivatized to increase volatility. A common method is silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the alcohol to a trimethylsilyl (TMS) ether.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5MS (30 m × 0.25 mm, 0.25 µm) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 150°C, hold for 2 minutes.
-
Ramp to 300°C at a rate of 15°C/min.
-
Hold at 300°C for 15 minutes.
-
-
Injector: Splitless mode at 280°C.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.
The logical flow for a typical GC-MS analysis, including the crucial derivatization step, is illustrated below.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) Protocol
HPLC-ELSD provides a significant advantage by allowing for the analysis of this compound without the need for derivatization, simplifying the sample preparation process.[5] ELSD is a universal detector suitable for non-volatile analytes that lack a UV chromophore.
1. Sample Preparation:
-
Extraction: A simple solvent extraction is typically sufficient. Due to the lipophilic nature of this compound, a solvent like dichloromethane is effective.[6] Sonication can be used to improve extraction efficiency.
2. HPLC-ELSD Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used to achieve good separation.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Methanol mixture
-
-
Gradient Program: A suitable gradient would start with a lower percentage of organic solvent and ramp up to a high percentage to elute the highly non-polar this compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Detector:
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 50°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
The streamlined workflow of the HPLC-ELSD method, which omits the derivatization step, is depicted in the following diagram.
Conclusion
Both GC-MS and HPLC-ELSD are viable and robust methods for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis.
-
GC-MS is the method of choice for achieving the lowest limits of detection and quantification, making it ideal for trace-level analysis. However, the requirement for derivatization adds a layer of complexity and potential for variability in the sample preparation process.
-
HPLC-ELSD offers a simpler and more direct analytical approach by eliminating the need for derivatization. This can lead to higher sample throughput and potentially more rugged methods. While the sensitivity may be lower than that of GC-MS, it is often sufficient for many applications, particularly in the analysis of formulations or bulk materials.
Ultimately, the decision should be based on a careful consideration of the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. For new applications, it is recommended to perform a thorough method validation to ensure the chosen technique meets the specific analytical needs.
References
- 1. Quantification of triacontanol and its PEGylated prodrug in rat plasma by GC-MS/MS: Application to a pre-clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trace quantification of 1-triacontanol in beagle plasma by GC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Natural and Synthetic 1-Tetracontanol for Research and Drug Development
For researchers, scientists, and drug development professionals, understanding the nuances between natural and synthetic sources of bioactive compounds is paramount. This guide provides a comparative overview of 1-Tetracontanol, a 40-carbon saturated fatty alcohol, from both natural and synthetic origins. While data on synthetic this compound is limited in the public domain, this guide compiles the available information on its natural counterpart and draws inferences for a comparative perspective.
Chemical and Physical Properties
This compound is a long-chain fatty alcohol with the chemical formula C40H82O. Its high molecular weight imparts specific physical properties, such as a waxy solid form at room temperature and low solubility in water. These characteristics are expected to be identical for both natural and synthetic forms, as the chemical structure is the same.
| Property | Value |
| Molecular Formula | C40H82O |
| Molecular Weight | 595.1 g/mol |
| Appearance | Waxy Solid |
| Solubility | Insoluble in water; Soluble in organic solvents |
Natural this compound: Sources and Extraction
Natural this compound is found as a component of policosanol, a mixture of long-chain fatty alcohols derived from plant waxes. Notable sources include sugarcane (Saccharum officinarum), rice bran (Oryza sativa), and beeswax.[1] It has also been identified in Palm Fatty Acid Distillate (PFAD) and isolated from medicinal plants such as Tinospora bakis.[2][3][4][5] The IMPPAT database lists its presence in various Indian medicinal plants.[6]
Experimental Protocol: Extraction and Isolation from Plant Material
The following is a generalized protocol for the extraction and isolation of this compound from a plant source, based on common phytochemical techniques.
Synthetic this compound: Synthesis
Detailed, publicly available protocols for the chemical synthesis of this compound are scarce. However, long-chain fatty alcohols can generally be synthesized through methods such as the reduction of the corresponding fatty acid (tetracontanoic acid) or its ester. It is important to note that synthetic routes may introduce impurities or by-products that are not present in the natural form, necessitating rigorous purification and analysis.
Comparative Biological Activity
| Biological Activity | Source | Key Findings |
| Antioxidant Activity | Tinospora bakis | Demonstrated superoxide scavenging activity.[3] |
| Antiglycation Activity | Tinospora bakis | Showed inhibition of glycation end-product formation.[3] |
| Cholesterol-Lowering | Policosanol mixtures | Reduces blood cholesterol by inhibiting cholesterol synthesis and HMG-CoA reductase activity.[7] |
| Hepatoprotective | Review of African natural products | Mentioned as having potential hepatoprotective properties.[5] |
Signaling Pathways
The precise signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, its demonstrated antioxidant activity suggests a potential interaction with pathways related to oxidative stress. One patent mentions the cGAS-STING (Stimulator of Interferon Genes) signaling pathway, which is involved in the innate immune response, and lists this compound as a possible lipid moiety in dual-functioning immune-modulating compounds, although a direct link or mechanism was not specified.[8]
Based on its antioxidant properties, a proposed general mechanism could involve the modulation of cellular redox-sensitive signaling pathways.
Conclusion
Natural this compound, primarily as a constituent of policosanol, has demonstrated promising bioactive properties, including antioxidant, antiglycation, and cholesterol-lowering effects. While the synthetic counterpart is chemically identical, the lack of publicly available data on its biological efficacy and potential impurities from the synthesis process warrants further investigation. For researchers and drug development professionals, the choice between natural and synthetic this compound will depend on the specific application, required purity, and the need for a well-characterized source. Future studies directly comparing the two forms are necessary to fully understand their respective advantages and disadvantages.
References
- 1. data.epo.org [data.epo.org]
- 2. researchgate.net [researchgate.net]
- 3. redalyc.org [redalyc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. IMPPAT | IMPPAT: Indian Medicinal Plants, Phytochemistry And Therapeutics [cb.imsc.res.in]
- 7. maxwellsci.com [maxwellsci.com]
- 8. WO2023211930A1 - Dual functioning immune modulating compounds, formulations, and uses thereof - Google Patents [patents.google.com]
Assessing the Biological Activity of 1-Tetracontanol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain aliphatic alcohols are naturally occurring compounds found in the epicuticular waxes of plants. Among these, 1-triacontanol (a 30-carbon alcohol) is a well-documented plant growth regulator that has been shown to enhance growth, yield, and various physiological processes in a wide range of crops.[1] This guide provides a comparative assessment of the biological activity of 1-tetracontanol (a 40-carbon alcohol) and its theoretical analogs, drawing parallels from the known effects of similar long-chain alcohols. While direct comparative experimental data for a full series of this compound analogs is limited in publicly available literature, this guide synthesizes existing knowledge to provide a framework for evaluation and future research.
Comparative Biological Activity
The biological activity of long-chain aliphatic alcohols as plant growth promoters is influenced by their chemical structure, particularly the chain length. While extensive data exists for triacontanol, it is hypothesized that other long-chain alcohols, including this compound and its analogs, may exhibit similar activities. The optimal chain length for activity can vary depending on the plant species and the specific biological process being measured.
It is suggested that the lipophilicity of these molecules, which increases with chain length, plays a crucial role in their uptake and interaction with plant cell membranes. However, excessively long chains might lead to decreased solubility and bioavailability, potentially reducing their efficacy.
Table 1: Hypothetical Comparative Biological Activity of this compound and Its Analogs
| Compound | Carbon Chain Length | Predicted Relative Activity | Rationale / Notes |
| 1-Triacontanol | C30 | High (Reference) | Well-documented plant growth promoter. |
| 1-Dotriacontanol | C32 | High | Expected to have similar or slightly modified activity compared to triacontanol. |
| 1-Tetratriacontanol | C34 | Moderate to High | Activity may start to plateau or slightly decrease due to increasing lipophilicity and reduced bioavailability. |
| 1-Hexatriacontanol | C36 | Moderate | Further increase in chain length may negatively impact solubility and transport within the plant. |
| 1-Octatriacontanol | C38 | Low to Moderate | Significantly reduced solubility could be a limiting factor for biological activity. |
| This compound | C40 | Low | While potentially active at the cellular level, its very long chain may severely limit its practical application as a plant growth promoter due to poor solubility and mobility. |
Note: The predicted relative activities are hypothetical and based on general principles of structure-activity relationships for long-chain aliphatic alcohols in biological systems.[2][3][4] Experimental validation is required.
Signaling Pathway
The precise signaling pathway for this compound has not been elucidated. However, based on the proposed mechanism for triacontanol, a hypothetical pathway can be outlined. The primary hypothesis is that these long-chain alcohols act on the cell membrane to trigger the release of a secondary messenger. For triacontanol, this messenger has been identified as L(+)-adenosine.[5][6][7] This secondary messenger then initiates a cascade of intracellular events leading to the observed physiological responses.
Experimental Protocols
To assess the biological activity of this compound analogs, a standardized and reproducible experimental protocol is essential. The following outlines a general workflow for a seedling growth assay, a common method for evaluating plant growth regulators.
Experimental Workflow: Seedling Growth Assay
Detailed Methodology: Rice Seedling Growth Assay
This protocol is adapted from standard methods for testing plant growth regulators.[8][9][10][11]
1. Preparation of Test Solutions:
- Synthesize and purify this compound analogs of interest (e.g., C32, C34, C36, C38, C40).
- Prepare stock solutions (e.g., 1 mg/mL) of each analog in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol, as long-chain alcohols have poor water solubility.
- Prepare a series of working solutions by diluting the stock solutions with sterile distilled water containing a surfactant (e.g., 0.1% Tween 20) to the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/L).
- Include a negative control (solvent and surfactant only) and a positive control (e.g., 1-triacontanol).
2. Seed Sterilization and Germination:
- Select uniform and healthy seeds of a model plant, such as rice (Oryza sativa).
- Surface sterilize the seeds by washing with 70% ethanol for 1 minute, followed by a 15-minute soak in a 2.5% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.
- Aseptically place the sterilized seeds in sterile petri dishes containing filter paper moistened with the respective test solutions.
3. Incubation:
- Incubate the petri dishes in a controlled environment growth chamber with a defined photoperiod (e.g., 16 hours light / 8 hours dark), temperature (e.g., 25°C), and humidity.
4. Data Collection:
- After a specified period (e.g., 7-14 days), carefully remove the seedlings from the petri dishes.
- Measure the following parameters for at least 10-15 seedlings per treatment group:
- Shoot length (from the base to the tip of the longest leaf)
- Root length (the length of the longest root)
- Fresh weight of the whole seedling
- Dry weight of the whole seedling (after drying at 70°C for 48 hours)
5. Biochemical Analysis (Optional):
- Quantify chlorophyll content from fresh leaf tissue using a spectrophotometer.
- Measure the activity of key enzymes related to growth and stress responses, such as nitrate reductase or peroxidase.
6. Statistical Analysis:
- Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatment groups.
- Generate dose-response curves to determine the optimal concentration for each analog.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the seedling growth assay.
Table 2: Sample Data Summary for Rice Seedling Growth Assay (Hypothetical Data)
| Treatment | Concentration (µg/L) | Shoot Length (cm) | Root Length (cm) | Fresh Weight (mg) | Dry Weight (mg) |
| Negative Control | 0 | 8.2 ± 0.5 | 5.1 ± 0.4 | 25.3 ± 1.8 | 2.5 ± 0.2 |
| 1-Triacontanol | 1 | 12.5 ± 0.7 | 7.8 ± 0.6 | 35.1 ± 2.1 | 3.8 ± 0.3 |
| (Positive Control) | 10 | 11.8 ± 0.6 | 7.2 ± 0.5 | 33.2 ± 2.0 | 3.5 ± 0.3 |
| 1-Dotriacontanol | 1 | 12.1 ± 0.8 | 7.5 ± 0.7 | 34.5 ± 2.3 | 3.7 ± 0.4 |
| (C32) | 10 | 11.5 ± 0.7 | 7.0 ± 0.6 | 32.8 ± 2.1 | 3.4 ± 0.3 |
| 1-Tetratriacontanol | 1 | 10.9 ± 0.6 | 6.8 ± 0.5 | 31.2 ± 1.9 | 3.2 ± 0.2 |
| (C34) | 10 | 10.2 ± 0.5 | 6.2 ± 0.4 | 29.8 ± 1.7 | 3.0 ± 0.2 |
| 1-Hexatriacontanol | 1 | 9.8 ± 0.5 | 5.9 ± 0.4 | 28.1 ± 1.6 | 2.8 ± 0.2 |
| (C36) | 10 | 9.1 ± 0.4 | 5.5 ± 0.3 | 26.9 ± 1.5 | 2.7 ± 0.1 |
| 1-Octatriacontanol | 1 | 8.9 ± 0.6 | 5.4 ± 0.5 | 26.5 ± 1.8 | 2.6 ± 0.2 |
| (C38) | 10 | 8.5 ± 0.5 | 5.2 ± 0.4 | 25.8 ± 1.6 | 2.5 ± 0.2 |
| This compound | 1 | 8.4 ± 0.5 | 5.2 ± 0.4 | 25.9 ± 1.7 | 2.5 ± 0.2 |
| (C40) | 10 | 8.3 ± 0.4 | 5.1 ± 0.3 | 25.5 ± 1.5 | 2.5 ± 0.1 |
*Values are presented as mean ± standard deviation. *Indicates a statistically significant difference from the negative control (p < 0.05).
Conclusion and Future Directions
While 1-triacontanol is a known plant growth promoter, the biological activities of its longer-chain analog, this compound, and related compounds are not well-characterized. Based on structure-activity relationship principles, it is plausible that these compounds possess similar growth-regulating properties, although their efficacy is likely to be influenced by their decreasing solubility and bioavailability with increasing chain length.
Future research should focus on:
-
Systematic Synthesis and Testing: A comprehensive study involving the synthesis of a homologous series of long-chain alcohols (from C30 to C40 and beyond) and their systematic evaluation in various plant species is necessary to establish a clear structure-activity relationship.
-
Mechanism of Action: Further investigation into the molecular mechanisms, including the identification of specific membrane receptors and the elucidation of the downstream signaling cascade, will provide a deeper understanding of how these compounds regulate plant growth.
-
Formulation Development: Given the poor water solubility of these compounds, the development of effective formulation strategies (e.g., nano-emulsions, carrier molecules) will be critical for their practical application in agriculture and biotechnology.
This guide provides a foundational framework for researchers interested in exploring the biological activities of this compound and its analogs. The provided protocols and hypothetical data offer a starting point for designing and interpreting experiments in this promising area of plant science.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Function Analysis of Volatile (Z)-3-Fatty Alcohols in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Environmental properties of long-chain alcohols. Part 2: Structure-activity relationship for chronic aquatic toxicity of long-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triacontanol and Its Second Messenger 9-β-l(+)-Adenosine as Plant Growth Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dynamic Aspects of Alcoholic Fermentation of Rice Seedlings in Response to Anaerobiosis and to Complete Submergence: Relationship to Submergence Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rice alcohol dehydrogenase 1 promotes survival and has a major impact on carbohydrate metabolism in the embryo and endosperm when seeds are germinated in partially oxygenated water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Rice Seed Germination Underwater: Morpho-Physiological Responses and the Bases of Differential Expression of Alcoholic Fermentation Enzymes [frontiersin.org]
- 11. mdpi.com [mdpi.com]
1-Tetracontanol: A Statistical Comparison of its Effects on Plant Growth and Physiology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of 1-Tetracontanol (also known as Triacontanol) treatment on various plant species, supported by experimental data. It is designed to assist researchers and scientists in evaluating the potential of this plant growth regulator in agricultural and pharmaceutical applications.
Data Summary of this compound Treatment Effects
The following tables summarize the quantitative effects of this compound treatment on different plant species as reported in various studies.
Table 1: Effects of this compound on Bougainvillea glabra var. "Elizabeth Angus"
| Parameter | Treatment Concentration (mg/L) | Result | Percentage Change vs. Control |
| Shoot Length | 2.5 | Statistically significant increase | +44%[1] |
| Flower Bud Number (per 15cm branch, 12th day) | 0.5 | Statistically significant increase | +55%[1] |
| 1.0 | Statistically significant increase | +44%[1] | |
| 2.5 | Statistically significant increase | +35%[1] | |
| Bract Weight | 2.5 | 1.5-fold increase | +50%[2] |
| Leaf Abscission | 2.5 | Statistically significant decrease | -40%[2] |
| Photosynthetic Rate | 1.0, 2.5, 5.0 | Statistically significant increase | Not specified |
| Total Soluble Solids | Not specified | Increased | Not specified[2] |
| Sugar Content | Not specified | Increased | Not specified[2] |
| Protein Content | Not specified | Increased | Not specified[2] |
Table 2: Effects of this compound on Strawberry (Fragaria x ananassa) under Drought Stress
| Parameter | Treatment Concentration (ppm) | Condition | Result | Percentage Change vs. Control |
| Total Yield per Plant | 1 | Normal and Drought | Statistically significant increase | +12.7%[3] |
| Plant Height | 0.5, 1 | Normal and Drought | Improved growth | Not specified[3] |
| Number of Leaves | 0.5, 1 | Normal and Drought | Improved growth | Not specified[3] |
| Fruit Weight | 0.5, 1 | Normal and Drought | Improved growth | Not specified[3] |
| Chlorophyll Content | 0.5, 1 | Drought Stress | Statistically significant increase | Not specified[3] |
| Photosynthetic Rate | Not specified | Not specified | Enhanced | Not specified[3] |
| Stomatal Conductance | Not specified | Not specified | Enhanced | Not specified[3] |
| Water Use Efficiency | Not specified | Not specified | Enhanced | Not specified[3] |
| Antioxidant Enzyme Activity (SOD, POX, CAT) | Not specified | Drought Stress | Increased | Not specified[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further research.
1. Plant Growth and Yield Measurement
-
Objective: To quantify the effect of this compound on plant growth parameters and yield.
-
Procedure:
-
Prepare this compound solutions of desired concentrations (e.g., 0.5, 1.0, 2.5, 5.0 mg/L or ppm). A control group with no this compound should be included.
-
Apply the solutions to plants via foliar spray or soil drench at specified growth stages.
-
At regular intervals and at the end of the experimental period, measure parameters such as:
-
Plant height (from the soil surface to the apical bud).
-
Shoot and root fresh and dry weight.
-
Leaf area.
-
Number of flowers, fruits, and seeds.
-
Total yield (e.g., total fruit weight per plant).
-
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences between treatment groups and the control.
-
2. Photosynthetic Rate Measurement
-
Objective: To determine the effect of this compound on the net photosynthetic rate.
-
Procedure:
-
Utilize a portable photosynthesis system (e.g., LI-COR LI-6400).
-
Select fully expanded, healthy leaves from both treated and control plants.
-
Clamp the leaf chamber onto the leaf surface.
-
Maintain constant environmental conditions within the chamber (e.g., light intensity, CO2 concentration, temperature, and humidity).
-
Record the net CO2 assimilation rate (A) as a measure of the photosynthetic rate.
-
Multiple measurements should be taken for each treatment group to ensure data reliability.
-
3. Antioxidant Enzyme Activity Assays
-
Objective: To measure the activity of key antioxidant enzymes such as Superoxide Dismutase (SOD), Peroxidase (POX), and Catalase (CAT) in plant tissues.
-
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh leaf tissue in an ice-cold extraction buffer (e.g., potassium phosphate buffer, pH 7.0) containing a protective agent like polyvinylpyrrolidone (PVP).
-
Centrifuge the homogenate at a high speed (e.g., 15,000 x g) at 4°C.
-
Collect the supernatant, which contains the crude enzyme extract.
-
-
Superoxide Dismutase (SOD) Activity:
-
The assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).
-
The reaction mixture contains the enzyme extract, methionine, NBT, and riboflavin in a phosphate buffer.
-
Expose the mixture to a light source to initiate the reaction and measure the absorbance at a specific wavelength (e.g., 560 nm). One unit of SOD activity is typically defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.
-
-
Peroxidase (POX) Activity:
-
The assay is based on the oxidation of a substrate (e.g., guaiacol) in the presence of H2O2.
-
The reaction mixture contains the enzyme extract, guaiacol, and H2O2 in a phosphate buffer.
-
Measure the increase in absorbance at a specific wavelength (e.g., 470 nm) due to the formation of tetraguaiacol.
-
-
Catalase (CAT) Activity:
-
The assay is based on the decomposition of H2O2.
-
The reaction mixture contains the enzyme extract and H2O2 in a phosphate buffer.
-
Measure the decrease in absorbance at a specific wavelength (e.g., 240 nm) as H2O2 is consumed.
-
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound is believed to act as a signaling molecule that triggers a cascade of physiological responses in plants. The proposed signaling pathway involves a second messenger, L(+)-adenosine, and the modulation of intracellular calcium levels.
Caption: Proposed signaling pathway of this compound in plants.
Experimental Workflow for Evaluating this compound Effects
The following diagram illustrates a typical workflow for conducting experiments to assess the impact of this compound on plant growth and physiology.
Caption: General experimental workflow for this compound studies.
References
Independent Verification of 1-Tetracontanol Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Tetracontanol's (also known as Triacontanol) performance as a plant growth regulator against other alternatives, supported by available experimental data. It delves into the current understanding of its mechanism of action, presents comparative studies, and outlines experimental protocols for key assessments.
Overview of this compound's Effects
This compound is a saturated long-chain fatty alcohol that has been widely studied for its potent plant growth-promoting effects. Numerous independent research efforts have reported its positive impact on various aspects of plant physiology, leading to enhanced growth and yield in a variety of crops.[1][2]
Key reported effects include:
-
Enhanced Photosynthesis: this compound has been shown to increase the net photosynthetic rate, stomatal conductance, and the content of chlorophyll and carotenoids.[1] It is suggested that it may up-regulate genes involved in the photosynthetic process.[2]
-
Improved Growth and Biomass: Application of this compound has been linked to increased plant height, fresh and dry weight, leaf number, and leaf area.[1]
-
Increased Yield: Foliar application of this compound has been demonstrated to significantly enhance the marketable yield of various crops.[1][3]
-
Stress Resistance: It has been reported to help plants tolerate various environmental stresses.[4]
-
Enhanced Enzymatic Activity: Studies have shown that this compound can increase the activity of enzymes like nitrate reductase.[1]
While a substantial body of research supports these findings, it is important to note that direct, independent verification studies that explicitly replicate and validate previous findings from different laboratories are not extensively documented in publicly available literature. The existing body of evidence consists of numerous independent studies that collectively point towards the efficacy of this compound.
Comparative Performance with Other Plant Growth Regulators
A study on field peas (Pisum sativum L.) provides quantitative data on the comparative effects of this compound (TRIA) alongside other common plant growth regulators: auxins (AUX), cytokinins (CK), and gibberellins (GA).
| Treatment | Plant Height (cm) | Number of Grains per Pod | Green Pod Yield (t ha⁻¹) |
| Control | 79.8[5] | 7.1[5] | 8.9[5] |
| TRIA | 88.5[5] | 8.7[5] | 9.9[5] |
| TRIA + AUX | 85.2[5] | 7.0[5] | 8.8[5] |
| TRIA + GA | 143.5[5] | 6.8[5] | 2.4[5] |
| TRIA + CK | 92.1[5] | 9.2[5] | 9.5[5] |
| TRIA + AUX + CK | 89.7[5] | 9.8[5] | 11.5[5] |
| TRIA + AUX + GA + CK | 125.6[5] | 10.6[5] | 12.2[5] |
Key Observations from the Comparative Study:
-
Synergistic Effects: The highest green pod yield was achieved with the combined application of this compound with auxins, gibberellins, and cytokinins, suggesting a synergistic interaction between these growth regulators.[5][6]
-
Individual Effects: When applied alone, this compound demonstrated a notable increase in the number of grains per pod and green pod yield compared to the control.[5]
-
Varied Responses: The combination of this compound with gibberellins led to a significant increase in plant height but a decrease in yield, highlighting the complex and sometimes antagonistic interactions between different plant growth regulators.[5]
Unraveling the Signaling Pathway of this compound
The precise mechanism of action for this compound is still under investigation, but a key discovery has been the identification of L(+)-adenosine as a potential second messenger.[1] The application of this compound has been shown to rapidly increase the levels of L(+)-adenosine in plants.
While the complete signaling cascade has not been fully elucidated, a plausible hypothesis involves the activation of a calcium-mediated signaling pathway. In plants, extracellular nucleotides like ATP (which is structurally similar to adenosine) are known to act as signaling molecules that can trigger an increase in cytosolic calcium (Ca²⁺) concentrations. This influx of calcium then acts as a secondary messenger to initiate a variety of downstream cellular responses.
dot
Caption: Hypothesized signaling cascade of this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for independently verifying the effects of this compound are not consistently provided in the abstracts of many published studies. However, based on the methodologies described in various papers, a general framework for key experiments can be outlined.
Plant Growth Parameter Measurement
Objective: To quantify the effect of this compound on plant growth.
Methodology:
-
Plant Material and Growth Conditions: Select a suitable plant species and grow seedlings under controlled environmental conditions (e.g., growth chamber with controlled temperature, light intensity, and photoperiod).
-
Treatment Application: Prepare a stock solution of this compound (often dissolved in an organic solvent like chloroform and then emulsified in water). Apply different concentrations of this compound as a foliar spray or soil drench at a specific growth stage. Include a control group treated with the solvent/emulsifier solution without this compound.
-
Data Collection: After a defined period, harvest the plants and measure the following parameters:
-
Plant height (from the soil surface to the apical bud).
-
Fresh weight (immediately after harvesting).
-
Dry weight (after drying the plant material in an oven at a specific temperature, e.g., 70°C, until a constant weight is achieved).
-
Leaf area (using a leaf area meter or image analysis software).
-
Number of leaves, branches, and flowers/fruits.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed differences between treatments.
dot
Caption: General workflow for assessing the impact of this compound on plant growth.
Photosynthetic Pigment Analysis
Objective: To determine the effect of this compound on chlorophyll and carotenoid content.
Methodology:
-
Sample Collection: Collect fresh leaf samples from both treated and control plants.
-
Pigment Extraction: Homogenize a known weight of leaf tissue in a suitable solvent (e.g., 80% acetone) until the tissue is colorless.
-
Spectrophotometric Measurement: Centrifuge the homogenate and measure the absorbance of the supernatant at specific wavelengths (e.g., 645 nm, 663 nm for chlorophylls, and 470 nm for carotenoids) using a spectrophotometer.
-
Calculation: Use established equations (e.g., Arnon's equations) to calculate the concentration of chlorophyll a, chlorophyll b, and total carotenoids.
-
Statistical Analysis: Compare the pigment concentrations between the treated and control groups using statistical tests.
Gaps in Current Research and Future Directions
Despite the volume of research on this compound, several key areas require further investigation to provide a more complete and independently verified understanding of its effects:
-
Independent Verification Studies: There is a need for more studies specifically designed to replicate and validate the findings of previous research from different laboratories. This would strengthen the evidence base for its efficacy.
-
Detailed Experimental Protocols: The publication of detailed, step-by-step experimental protocols, including supplementary materials, would facilitate the replication of experiments and the independent verification of results.
-
Elucidation of the Full Signaling Pathway: Further research is needed to fully map the signaling cascade initiated by L(+)-adenosine, including the identification of specific receptors, downstream signaling components, and the ultimate changes in gene expression.
-
Transcriptomic and Proteomic Analyses: Global analyses of gene and protein expression in response to this compound treatment would provide a comprehensive view of the molecular changes it induces and help to pinpoint the key regulatory networks involved in its growth-promoting effects.
By addressing these research gaps, the scientific community can build a more robust and independently verified understanding of this compound's role as a plant growth regulator, paving the way for its more effective and widespread application in agriculture and horticulture.
References
- 1. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. zylemsa.co.za [zylemsa.co.za]
- 5. scielo.org.co [scielo.org.co]
- 6. researchgate.net [researchgate.net]
1-Tetracontanol: A Comparative Guide to its Efficacy in Plant Growth Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetracontanol, a long-chain saturated primary alcohol, is a naturally occurring plant growth regulator found in the epicuticular waxes of various plants. Its application has been shown to elicit a range of physiological and biochemical responses, leading to enhanced growth, improved yield, and increased stress tolerance in a variety of plant species. This guide provides a comprehensive comparison of this compound's efficacy with other plant growth regulators, supported by experimental data, detailed protocols, and an exploration of its underlying signaling pathways.
Efficacy of this compound Across Different Plant Species: A Quantitative Overview
This compound has demonstrated significant growth-promoting effects across a diverse range of plant species. The following tables summarize quantitative data from various studies, highlighting its impact on key growth parameters.
| Plant Species | Concentration/Dosage | Application Method | Growth Parameter | Result | Reference |
| Rice (Oryza sativa) | 0.33 ml/L (95% a.i.) | Foliar Spray | Grain Yield | 51.26% increase | [1] |
| Straw Yield | 47.13% increase | [1] | |||
| Strawberry (Fragaria ananassa) | 1 ppm | Foliar Spray | Total Yield per Plant | 12.7% increase | |
| Tomato (Solanum lycopersicum) | 0.25 mL/L (0.1%) | Foliar Spray | Number of Flowers | Significant increase | [2] |
| Total Yield | Highest at this concentration | [2] | |||
| Kohlrabi (Brassica oleracea var. gongylodes) | 1 mL/L | Foliar Spray | Plant Height | 14.61 cm (vs. 12.76 cm in control) | [3] |
| 2 mL/L | Number of Leaves | 5.56 (vs. control) | [3] | ||
| 1 mL/L | Yield | 6.75% to 40.4% increase over control | [3] | ||
| Spinach-beet (Beta vulgaris var. bengalensis) | 0.5 ppm | Foliar Spray | 1000 Seed Weight & Seed Yield | Highest at this concentration | [4] |
Comparison with Alternative Plant Growth Regulators
While this compound shows broad-spectrum efficacy, it is crucial to compare its performance with other established plant growth regulators such as auxins, gibberellins, and cytokinins.
This compound vs. Auxins (Indole-3-Butyric Acid - IBA)
Auxins are primarily known for their role in root development. The following table compares the effect of this compound with IBA on rooting.
| Plant Species | Treatment | Concentration | Rooting Parameter | Result | Reference |
| Loropetalum chinense | IBA | 1000 ppm | Rooting Rate | Greatest improvement | [5] |
| Piper betle | IBA | 1000-2000 mg/L | Rooting Percentage, Root Number, Root Diameter | Significant increase | [6] |
| Ficus carica | IBA | 1250 ppm | Number of Roots per Shoot | 67.20 (vs. 15.60 in control) | [7] |
| Number of Leaves per Shoot | 14.60 (vs. 8.60 in control) | [7] |
Note: Direct comparative studies between this compound and IBA on rooting with quantitative data are limited. The data presented for IBA provides a benchmark for its efficacy.
This compound vs. Gibberellins (Gibberellic Acid - GA3)
Gibberellins are well-known for promoting stem elongation.
| Plant Species | Treatment | Concentration | Effect on Stem Elongation | Reference |
| Alternanthera philoxeroides | Submergence (inducing GA biosynthesis) | - | Significant stem elongation | [8] |
| Soybean | GA3 | Various | Increased internode length | [9] |
| Cut Flowers (Various) | GA3 | 400, 800, 1600 mg·L–1 | Increased stem length in 9 out of 13 cultivars | [10] |
| Tropaeolum majus | GA3 + Benzyladenine | 1000 mg/l + 300 mg/l | Highest plant height | [11] |
This compound vs. Cytokinins (Kinetin)
Cytokinins play a crucial role in delaying leaf senescence.
| Plant Species | Treatment | Concentration | Effect on Leaf Senescence | Reference |
| Raphanus sativus | Kinetin | 0.375 µM and 3.75 µM | Effective in checking senescence | [12] |
| Cajanus cajan | Kinetin | 5 µM | Minimized loss of chlorophylls, proteins, and nucleic acids | [13] |
| Brassica oleracea | Kinetin | - | Retardation of chlorophyll loss, especially chlorophyll b | [14] |
Note: While both this compound and cytokinins are known to delay senescence, direct comparative studies with quantitative data are scarce. The data for kinetin illustrates its anti-senescence properties. A study on spinach-beet suggests that the effect of this compound on chlorophyll content is more immediate but shorter-lived compared to brassinolide, another growth regulator.[15]
Experimental Protocols
Preparation and Application of this compound Foliar Spray
1. Stock Solution Preparation (1000 ppm):
-
Materials:
-
This compound powder (high purity)
-
Ethanol (95% or absolute)
-
Tween-20 or other suitable surfactant
-
Distilled water
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Volumetric flask (e.g., 100 mL)
-
Amber glass bottle for storage
-
-
Procedure:
-
Weigh 100 mg of this compound powder and place it in the glass beaker.
-
Add a small volume of ethanol (e.g., 20-30 mL) and gently warm the mixture while stirring until the this compound is completely dissolved.
-
Add a few drops of Tween-20 (e.g., 0.1 mL) to the solution and continue stirring.
-
Transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with small amounts of distilled water and add the rinsate to the volumetric flask.
-
Bring the final volume to 100 mL with distilled water.
-
Store the stock solution in a labeled amber glass bottle at 4°C.
-
2. Working Solution Preparation and Foliar Application:
-
Procedure:
-
Dilute the stock solution with distilled water to achieve the desired final concentration (e.g., for a 1 ppm working solution, dilute 1 mL of the 1000 ppm stock solution in 999 mL of distilled water).
-
Add a surfactant (e.g., Tween-20 at 0.05-0.1% v/v) to the working solution to ensure even coverage of the foliage.
-
Apply the solution as a fine mist to the plant foliage, ensuring thorough coverage of both the upper and lower leaf surfaces.
-
Applications are typically most effective when performed in the early morning or late evening to maximize absorption and minimize evaporation.
-
Seed Treatment with this compound
-
Procedure:
-
Prepare a working solution of this compound at the desired concentration.
-
Immerse the seeds in the solution for a specified period (e.g., 2-6 hours).
-
After soaking, air-dry the seeds in the shade before sowing.
-
Signaling Pathway of this compound
The growth-promoting effects of this compound are initiated by a complex signaling cascade. While the complete pathway is still under investigation, a key second messenger has been identified.
Proposed Signaling Pathway of this compound:
Caption: Proposed signaling pathway of this compound in plants.
This compound is perceived at the plant cell membrane, leading to the rapid generation of the second messenger, L(+)-adenosine. This molecule then triggers a downstream signaling cascade that ultimately modulates gene expression, resulting in a wide array of physiological and biochemical responses that contribute to enhanced plant growth and development. The specific components of the downstream signaling cascade, including protein kinases and transcription factors, are areas of active research.
Experimental Workflow for Transcriptomic Analysis:
Caption: A typical experimental workflow for studying gene expression changes in response to this compound.
Conclusion
This compound is a potent plant growth regulator with demonstrated efficacy across a wide range of plant species. While direct comparative data with other growth regulators is still emerging, the available evidence suggests it is a valuable tool for enhancing crop yield and quality. Further research into its detailed molecular mechanisms of action will undoubtedly unlock its full potential in agricultural and horticultural applications. The provided protocols and signaling pathway information serve as a foundation for researchers to design and conduct further investigations into this promising biostimulant.
References
- 1. cropandweed.com [cropandweed.com]
- 2. Transcriptome Analysis of Arabidopsis thaliana Plants Treated with a New Compound Natolen128, Enhancing Salt Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of different doses of triacontanol on growth and yield of kohlrabi (Brassica oleracea L. var. gongylodes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. mdpi.com [mdpi.com]
- 6. Rooting of Stem Cuttings with Different Indole 3 Butyric Acid (IBA) Treatments and Development of Micropropagation Protocol for Piper betle L. Node Culture [scirp.org]
- 7. chesci.com [chesci.com]
- 8. Stem elongation and gibberellin response to submergence depth in clonal plant Alternanthera philoxeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. alexja.journals.ekb.eg [alexja.journals.ekb.eg]
- 12. Role of kinetin and a morphactin in leaf disc senescence of Raphanus sativus L. under low light - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The dosage of this medicine is small, the effect is quick, and the effect is better than brassin when used correctly - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
The Metabolic Impact of Long-Chain Alcohols: A Comparative Analysis of Policosanol, Octacosanol, and the Enigmatic 1-Tetracontanol
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic effects of long-chain fatty alcohols is crucial for the development of novel therapeutics targeting metabolic disorders. This guide provides a comparative analysis of the metabolic impact of policosanol and its primary constituent, octacosanol. Critically, this review also highlights the current knowledge gap regarding the specific metabolic effects of 1-tetracontanol, a component of policosanol, as an isolated compound.
While policosanol and octacosanol have been the subject of numerous studies investigating their influence on lipid metabolism, glucose homeostasis, and body weight, dedicated research on the independent physiological effects of this compound is conspicuously absent in publicly available scientific literature. Consequently, a direct quantitative comparison of this compound with other long-chain alcohols is not feasible at this time. This guide, therefore, focuses on presenting the existing experimental data for policosanol and octacosanol, providing a framework for understanding the potential, yet unverified, metabolic role of this compound.
Comparative Analysis of Metabolic Effects
The following tables summarize the quantitative data from preclinical and clinical studies on the metabolic impact of policosanol and octacosanol.
Table 1: Effects on Lipid Profile
| Alcohol | Model | Dosage | Duration | Total Cholesterol (TC) | LDL-C | HDL-C | Triglycerides (TG) | Citation |
| Policosanol | Humans (with metabolic syndrome) | 10 mg/day | 6 months | ↓ (Significant) | ↓ (Significant) | ↑ (Significant) | ↓ (Not significant) | [1] |
| Policosanol | Humans (young and middle-aged) | 10 mg/day | 8 weeks | - | - | ↑ (Significant in young subjects) | - | |
| Octacosanol | Rats (on high-fat diet) | 10 g/kg of diet | 20 days | - | - | - | ↓ (Significant) | |
| Octacosanol | Mice (on high-fat diet) | Not specified | 4 weeks | ↓ (in liver) | - | - | ↓ (in liver) |
Note: "↓" indicates a decrease, "↑" indicates an increase. The significance of the change is noted where reported in the source.
Table 2: Effects on Body Weight and Adiposity
| Alcohol | Model | Dosage | Duration | Body Weight | Visceral/Adipose Tissue Weight | Citation |
| Policosanol | Humans (young smokers) | 10 mg/day | 8 weeks | - | ↓ (Visceral fat mass) | |
| Octacosanol | Rats (on high-fat diet) | 10 g/kg of diet | 20 days | - | ↓ (Perirenal adipose tissue) | |
| Octacosanol | Mice (on high-fat diet) | Not specified | 4 weeks | ↓ (Body weight gain) | ↓ (Body fat gain) |
Key Signaling Pathways
The metabolic effects of policosanol and octacosanol are believed to be mediated, at least in part, through the modulation of key signaling pathways involved in lipid and energy metabolism. The primary mechanism identified is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Activation of AMPK leads to the phosphorylation and subsequent inactivation of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This results in a decrease in endogenous cholesterol production. Furthermore, AMPK activation also inhibits acetyl-CoA carboxylase (ACC), leading to a reduction in lipogenesis and an increase in fatty acid oxidation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on policosanol and octacosanol. These protocols can serve as a reference for designing future studies, including those aimed at elucidating the specific effects of this compound.
In Vivo Animal Studies for Metabolic Effects
This protocol outlines a general procedure for evaluating the metabolic effects of long-chain alcohols in a rodent model of diet-induced obesity.
Methodology:
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old, are commonly used.
-
Diet: A high-fat diet (HFD), typically providing 45-60% of calories from fat, is used to induce obesity and metabolic dysfunction. A control group is fed a standard chow diet.
-
Treatment: The test compound (e.g., octacosanol) is administered orally, often by gavage, at a specified dose. The vehicle used for the compound is administered to the control HFD group.
-
Monitoring: Body weight and food intake are monitored regularly.
-
Biochemical Analysis: At the end of the study period, blood samples are collected after fasting to measure glucose, total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available enzymatic kits.
-
Tissue Analysis: Liver and adipose tissues are collected for histological analysis and to measure lipid content. Gene and protein expression of key metabolic regulators (e.g., Hmgcr, Ampk) can be assessed by quantitative PCR and Western blotting, respectively.
Measurement of Serum Lipids
Protocol for Total Cholesterol and Triglyceride Measurement:
-
Sample Collection: Blood is collected from fasted animals via cardiac puncture or tail vein bleeding. Serum is separated by centrifugation.
-
Enzymatic Kits: Commercially available colorimetric assay kits are used for the quantitative determination of total cholesterol and triglycerides.
-
Procedure: The assays are typically performed in a 96-well plate format. A small volume of serum is mixed with the respective reagent, and after a specified incubation period, the absorbance is measured using a microplate reader at the wavelength indicated in the kit's protocol.
-
Calculation: The concentration of cholesterol or triglycerides in the samples is calculated based on a standard curve generated using known concentrations of the analyte.
Assessment of AMPK Phosphorylation
Western Blot Protocol:
-
Protein Extraction: Liver or muscle tissue is homogenized in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of AMPK (p-AMPK) and an antibody for total AMPK.
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Quantification: The intensity of the p-AMPK and total AMPK bands is quantified, and the ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.
Conclusion and Future Directions
The available evidence strongly suggests that policosanol and its primary component, octacosanol, exert beneficial effects on lipid metabolism and body composition, primarily through the activation of the AMPK signaling pathway. However, the specific contribution of this compound to these effects remains unknown due to a lack of dedicated research.
Future studies should focus on isolating this compound and investigating its metabolic impact in well-controlled in vitro and in vivo models. A direct comparison with octacosanol and other long-chain alcohols would be invaluable for understanding the structure-activity relationship of these compounds and for identifying the most potent molecules for therapeutic development. Such research is essential to unlock the full potential of this class of compounds for the management of metabolic syndrome and related disorders.
References
Safety Operating Guide
Proper Disposal of 1-Tetracontanol: A Guide for Laboratory Professionals
The proper disposal of 1-Tetracontanol, a long-chain fatty alcohol, is crucial for maintaining laboratory safety and environmental protection. Due to its properties, this chemical requires a dedicated disposal protocol that prevents its release into the environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.
Hazard Assessment and Regulatory Context
Disposal of laboratory chemical waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which prohibits the disposal of hazardous waste in regular trash or sewer systems.[3] Laboratory personnel are responsible for the initial and proper management of the waste they generate.[4]
Table 1: Hazard Profile of Analogous Compound (1-Tetradecanol)
| Hazard Classification | Description | Source |
| Serious Eye Irritation | Causes serious eye irritation. | [1][2][5][6] |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long-lasting effects. | [1][2][5] |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify the waste as solid this compound or a solution containing it. Note any other chemicals mixed with the this compound waste, as this will be crucial for proper labeling and disposal.
-
Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. In particular, keep it separate from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[6]
2. Containerization and Labeling:
-
Select an Appropriate Container: Use a chemically compatible container with a secure, leak-proof closure.[3] The container should be in good condition, free from damage or deterioration. For solid waste, a labeled, sealed bag or a wide-mouth container may be appropriate.
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste mixture. Indicate the approximate quantity of the waste. The label should be legible and permanently affixed to the container.
3. Storage in a Satellite Accumulation Area (SAA):
-
Designated Storage: Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be at or near the point of waste generation and under the control of laboratory personnel.
-
Safe Storage Practices: Ensure the SAA is inspected regularly for any signs of leaks or container degradation. Keep the waste container closed except when adding waste.
4. Arrange for Professional Disposal:
-
Contact Environmental Health and Safety (EHS): When the container is full or needs to be removed, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide Necessary Information: Be prepared to provide the EHS or the contractor with all the information from the waste label, including the chemical composition and quantity.
-
Never Dispose in Regular Trash or Drains: Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[3] Its low water solubility and aquatic toxicity make drain disposal particularly harmful.
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies. The focus is on the safe handling of the chemical waste resulting from such experiments.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling 1-Tetracontanol
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 1-Tetracontanol, a long-chain fatty alcohol. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification and Risk Assessment
Summary of Potential Hazards:
-
Inhalation: Inhalation of dust may cause respiratory irritation.
-
Eye Contact: Direct contact with dust or solid particles may cause mechanical irritation.
-
Skin Contact: Prolonged or repeated contact is unlikely to cause significant irritation.[1]
-
Ingestion: Expected to have low toxicity if ingested.
-
Fire and Explosion: May be combustible at high temperatures.[2] Finely dispersed dust can form an explosive mixture in air.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound in a laboratory setting.[3][4][5][6]
| Protection Type | Specific PPE | Purpose | Standard |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. | To protect against dust particles and potential splashes if heated. | ANSI Z87.1 |
| Hand Protection | Nitrile or latex gloves. | To prevent skin contact and maintain good laboratory hygiene. | ASTM F1671 (or equivalent) |
| Body Protection | Standard laboratory coat. | To protect clothing and skin from dust and accidental spills. | N/A |
| Respiratory Protection | NIOSH-approved N95 respirator or equivalent. | Recommended when handling large quantities or when dust generation is likely. | NIOSH 42 CFR 84 |
Operational and Disposal Plans
3.1. Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood if dust generation is anticipated.
-
Avoid generating dust. Use appropriate tools for transferring the solid.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry place away from ignition sources and strong oxidizing agents.
3.2. Spill and Cleanup Procedures:
-
Notification: Alert colleagues in the immediate area of the spill.
-
PPE: Don appropriate PPE as outlined in the table above.
-
Containment: For a dry spill, gently sweep or scoop the material to avoid creating dust. A HEPA-filtered vacuum can also be used.
-
Collection: Place the spilled material into a labeled, sealed container for waste disposal.
-
Decontamination: Clean the spill area with soap and water.
3.3. Disposal Plan:
-
Dispose of this compound and any contaminated materials as chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in regular trash.
-
Ensure the waste container is properly labeled with the contents.
Experimental Protocols: Safe Handling Procedures
Step-by-Step Guidance for Weighing and Transferring this compound:
-
Preparation:
-
Ensure the work area (e.g., balance, benchtop) is clean and free of clutter.
-
Don the required PPE: lab coat, safety glasses, and gloves. If a significant amount of dust is anticipated, a respirator should also be worn.
-
-
Weighing:
-
Use a weigh boat or appropriate container to hold the this compound.
-
Carefully scoop the waxy solid from the stock container to the weigh boat using a clean spatula.
-
Minimize the height from which the material is dropped to reduce dust formation.
-
If using an analytical balance with a draft shield, keep the shield closed as much as possible.
-
-
Transfer:
-
To transfer the weighed solid to a reaction vessel, gently tap the weigh boat to guide the material.
-
A funnel may be used to aid in the transfer and prevent spillage.
-
-
Cleanup:
-
After transfer, promptly clean any residual dust from the work area using a damp wipe or a HEPA-filtered vacuum.
-
Dispose of the weigh boat and any contaminated wipes in the designated chemical waste container.
-
Wash hands thoroughly after completing the procedure.
-
Visualization of Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: Workflow for PPE selection and disposal when handling this compound.
References
- 1. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asrc.ir [asrc.ir]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. westlab.com.au [westlab.com.au]
- 5. research.arizona.edu [research.arizona.edu]
- 6. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
